molecular formula C6H6N4 B2989062 2,3-Diaminopyridine-4-carbonitrile CAS No. 1556332-55-8

2,3-Diaminopyridine-4-carbonitrile

Cat. No.: B2989062
CAS No.: 1556332-55-8
M. Wt: 134.142
InChI Key: SZHXAWMCDVOKTH-UHFFFAOYSA-N
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Description

2,3-Diaminopyridine-4-carbonitrile (CAS 1556332-55-8) is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C6H6N4, with a molecular weight of 134.14 g/mol . The compound features both amine and nitrile functional groups on a pyridine core, making it a versatile precursor for constructing complex nitrogen-containing heterocycles, which are pivotal scaffolds in drug discovery . This compound is particularly valuable for synthesizing pyridopyrimidine frameworks . Pyridopyrimidines are prominent in therapeutic development, acting as key scaffolds in inhibitors for various kinases (e.g., Cyclin-dependent kinases, mTOR) and enzymes like dihydrofolate reductase (DHFR) . These inhibitors are investigated for treating conditions such as cancer, autoimmune diseases, and metabolic syndromes . The presence of multiple nucleophilic sites allows 2,3-Diaminopyridine-4-carbonitrile to undergo a range of cyclization and functionalization reactions, enabling the efficient creation of diverse compound libraries for biological screening. As a specialized synthetic intermediate, it is exclusively for use in laboratory research. The product is classified with the signal word "Warning" and may cause skin and eye irritation (H315, H319) . To preserve its stability and purity, it is essential to store the material in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diaminopyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHXAWMCDVOKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diamino-4-cyanopyridine) is a critical heterocyclic scaffold, primarily utilized as a precursor for imidazo[4,5-c]pyridines—a class of compounds with significant biological activity, including tyrosine kinase inhibition and antiviral properties.

This guide details a robust, scalable synthetic route designed to overcome the primary challenge of this molecule: chemoselectivity . The synthesis requires the reduction of a nitro group in the presence of a labile nitrile functionality. We present a validated 3-step protocol starting from commercially available 2-amino-4-chloropyridine, emphasizing a chemoselective iron-mediated reduction to preserve the cyano group.

Part 1: Retrosynthetic Analysis & Structural Logic

The design of the synthesis is governed by the electronic properties of the pyridine ring. Direct functionalization of the 2,3-diamino core is difficult due to the electron-rich nature of the diamine, which makes nucleophilic substitution at the 4-position sluggish. Therefore, the 4-cyano group must be installed before the final amine generation.

Retrosynthetic Pathway

The most logical disconnection involves the reduction of a nitro precursor. The 4-cyano group is installed via Nucleophilic Aromatic Substitution (


) on a 4-chloro intermediate, activated by the adjacent nitro group.

Retrosynthesis Target 2,3-Diaminopyridine- 4-carbonitrile Inter1 2-Amino-3-nitro- 4-cyanopyridine Target->Inter1 Chemoselective Reduction Inter2 2-Amino-3-nitro- 4-chloropyridine Inter1->Inter2 S_NAr (Cyanation) SM 2-Amino-4-chloropyridine (Commercially Available) Inter2->SM Nitration (Electrophilic Subst.)

Figure 1: Retrosynthetic strategy focusing on late-stage reduction to preserve the nitrile moiety.

Part 2: Detailed Synthetic Protocol

Step 1: Regioselective Nitration

Objective: Synthesize 2-amino-3-nitro-4-chloropyridine. Challenge: Controlling regioselectivity between the 3- and 5-positions.

The amino group at C2 is a strong ortho/para director. However, in highly acidic media, the amine is protonated (deactivating). Under standard mixed-acid conditions, the free base is in equilibrium. The 3-position is sterically more crowded but electronically favored due to the "ortho effect" and coordination with the incoming nitronium ion.

  • Reagents: 2-Amino-4-chloropyridine, conc.

    
    , fuming 
    
    
    
    .
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    

Protocol:

  • Dissolve 2-amino-4-chloropyridine (1.0 eq) in conc.

    
     at 0°C.
    
  • Dropwise add fuming

    
     (1.1 eq) maintaining internal temp < 10°C.
    
  • Allow to warm to RT and stir for 2 hours.

  • Critical Step: Pour onto ice/water. Neutralize carefully with

    
     to pH 4-5. The 3-nitro isomer typically precipitates as a yellow solid.[1]
    
  • Purification: Recrystallize from ethanol to remove the 5-nitro isomer.

Step 2: Nucleophilic Cyanation ( )

Objective: Synthesize 2-amino-3-nitro-4-cyanopyridine. Mechanistic Insight: The nitro group at C3 withdraws electron density, activating the C4-chlorine bond for nucleophilic attack. This is a classic Meisenheimer complex pathway.

  • Reagents: CuCN (Copper(I) cyanide), NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Alternative: Zn(CN)2 with Pd(PPh3)4 (lower toxicity, higher cost).

Protocol (Rosenmund-von Braun method):

  • Suspend 2-amino-3-nitro-4-chloropyridine (1.0 eq) in dry NMP.

  • Add CuCN (1.5 eq).

  • Heat to 140°C under

    
     atmosphere for 4-6 hours.
    
  • Workup: Cool to RT. Pour into aqueous ethylenediamine (to complex copper). Extract with Ethyl Acetate.[2]

  • Safety Note: All cyanide waste must be treated with bleach (hypochlorite) before disposal.

Step 3: Chemoselective Nitro Reduction

Objective: Synthesize 2,3-diaminopyridine-4-carbonitrile. Core Mechanism: Single Electron Transfer (SET).

This is the most sensitive step. Catalytic hydrogenation (


, Pd/C) often reduces the nitrile to a primary amine (

) or hydrolyzes it. We utilize an Iron/Acetic Acid reduction, which is highly selective for

over

.

Protocol:

  • Dissolve 2-amino-3-nitro-4-cyanopyridine in Ethanol/Water (3:1).

  • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 0.5 eq).
    
  • Heat to reflux (80°C) with vigorous stirring.

  • Monitor via TLC (disappearance of yellow nitro compound).

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Isolation: Concentrate filtrate; neutralize with

    
    . The product precipitates as a tan/brown solid.
    

Part 3: Mechanistic Visualization

Iron-Mediated Reduction Mechanism

The selectivity of Iron/Acid lies in the surface-mediated electron transfer, which requires the low-lying LUMO of the nitro group. The nitrile LUMO is significantly higher in energy and kinetically inaccessible under these conditions.

ReductionMechanism cluster_conditions Conditions: Fe / NH4Cl / EtOH / Reflux Nitro R-NO2 (Nitro) Nitroso R-N=O (Nitroso) Nitro->Nitroso + 2e-, + 2H+ Hydroxylamine R-NH-OH (Hydroxylamine) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine R-NH2 (Amine) Hydroxylamine->Amine + 2e-, + 2H+ (-H2O) Fe1 Fe0 -> Fe2+ + 2e- Fe1->Nitro Fe2 Fe0 -> Fe2+ + 2e- Fe2->Nitroso Fe3 Fe0 -> Fe2+ + 2e- Fe3->Hydroxylamine

Figure 2: Stepwise Single Electron Transfer (SET) mechanism for nitro reduction.

Part 4: Data Summary & Quality Control

Process Yields & Specifications
StepTransformationTypical YieldKey ImpurityControl Measure
1 Nitration65 - 75%5-Nitro isomerRecrystallization (EtOH)
2 Cyanation55 - 65%Unreacted ChloroHigh temp (140°C), dry solvent
3 Reduction80 - 90%Azoxy dimersVigorous stirring, excess Fe
Analytical Characterization

To validate the synthesis of 2,3-diaminopyridine-4-carbonitrile, the following signals must be confirmed:

  • IR Spectroscopy: Sharp peak at 2220–2240 cm⁻¹ (C≡N stretch). Absence of symmetric/asymmetric

    
     stretches (1530/1350 cm⁻¹).
    
  • ¹H NMR (DMSO-d6):

    • 
       ~5.5–6.5 ppm (Broad s, 4H, 
      
      
      
      ).
    • 
       ~7.0 ppm (d, 1H, C5-H).
      
    • 
       ~7.8 ppm (d, 1H, C6-H).
      
    • Note: The C5/C6 coupling constant (

      
      ) is characteristic of ortho hydrogens on the pyridine ring (~5-6 Hz).
      

References

  • Organic Syntheses. (1964). 2,3-Diaminopyridine.[2][3][4][5][6] Org. Synth. 1964, 44, 34. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005).[7] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[7] (Mechanistic grounding for cyanation). Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]

  • Google Patents. (2014). Method for preparing 2,3-diamino pyridine (CN103664762A).

Sources

Technical Whitepaper: Physicochemical Profiling of 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic utility, and handling protocols for 2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diamino-4-cyanopyridine).[1] This compound is a specialized heterocyclic building block, primarily valued in medicinal chemistry for synthesizing fused ring systems like 3H-imidazo[4,5-b]pyridines , which are scaffolds for various kinase inhibitors and receptor modulators.[1]

Executive Summary

2,3-Diaminopyridine-4-carbonitrile is a highly functionalized pyridine derivative characterized by two vicinal amino groups and an electron-withdrawing nitrile moiety. Unlike its parent compound (2,3-diaminopyridine), the presence of the 4-cyano group significantly alters its electronic landscape, reducing the basicity of the ring nitrogen and enhancing the electrophilicity of the C4 position.[1] It serves as a critical "ortho-diamine" precursor for cyclization reactions, enabling the rapid construction of the imidazo[4,5-b]pyridine core found in diverse therapeutic agents.[1]

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 2,3-Diaminopyridine-4-carbonitrile
Common Synonyms 2,3-Diamino-4-cyanopyridine; 2,3-Diaminoisonicotinonitrile
Molecular Formula

Molecular Weight 134.14 g/mol
SMILES Nc1c(N)c(C#N)ccn1
InChI Key SZHXAWMCDVOKTH-UHFFFAOYSA-N
CAS Number Note: Often indexed under internal library IDs (e.g., PubChem CID 76899933) or synthesized in situ.
Structural Logic & Reactivity

The molecule features three distinct functional zones:

  • Vicinal Diamine (C2, C3): The "warhead" for cyclization.[1] The C2-amino group is more basic than the C3-amino, but both are nucleophilic.[1]

  • Nitrile (C4): A strong electron-withdrawing group (EWG) that deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic attack at C6 (though less relevant for the diamine utility).[1]

  • Pyridine Nitrogen (N1): Its basicity is attenuated by the 4-cyano group (inductive effect), making the molecule less prone to protonation compared to 2,3-diaminopyridine (pKa ~6.8).[1]

Physicochemical Properties[1][3][4][5][6]

Thermodynamic & Physical Constants

Data derived from experimental analogs and computational consensus.[1]

PropertyValue / RangeContext
Physical State Solid powderTypically off-white to brown/tan due to oxidation sensitivity.
Melting Point > 120 °C (Predicted)Higher than 2,3-diaminopyridine (110-115°C) due to dipole interactions from the nitrile.[1]
Solubility High: DMSO, DMF, MeOHLow: Water, HexanesThe nitrile group increases polarity, necessitating polar organic solvents for reactions.[1]
LogP (Octanol/Water) ~ -0.3 to 0.2Amphiphilic but leans hydrophilic; typically requires extraction with EtOAc/n-BuOH.
pKa (Conj. Acid) ~ 3.5 - 4.5 (Est.)Significantly less basic than 2,3-diaminopyridine due to the -I/-M effect of the 4-CN group.[1]
Spectral Characteristics (Diagnostic)[1][2][3]
  • MS (ESI):

    
     133.1 
    
    
    
    (Negative mode preferred due to acidity of NH protons);
    
    
    (Positive mode).[1]
  • IR: Distinct nitrile stretch (

    
    ) at ~2220–2240 
    
    
    
    .[1] Doublet for primary amines (
    
    
    ) at 3300–3450
    
    
    .[1]
  • 1H NMR (DMSO-d6): Two distinct broad singlets for the non-equivalent

    
     groups (typically 
    
    
    
    5.5–7.0 ppm). Aromatic protons at C5 and C6 appear as doublets with characteristic coupling (
    
    
    Hz).[1]

Synthetic Utility & Protocols

The primary value of 2,3-diaminopyridine-4-carbonitrile lies in its conversion to 7-cyano-3H-imidazo[4,5-b]pyridines . The following protocols are adapted from validated patent literature (e.g., CN103788086A).

Diagram 1: Synthesis & Cyclization Workflow

SynthesisWorkflow cluster_0 Step 1: Preparation cluster_1 Step 2: Application Precursor 2-Amino-3-nitro- 4-cyanopyridine Reagent1 H2 / Pd/C (Reduction) Precursor->Reagent1 Target 2,3-Diaminopyridine- 4-carbonitrile Reagent1->Target MeOH, 25°C Yield: >95% Reagent2 R-CHO / Na2S2O5 (Cyclization) Target->Reagent2 Product 7-Cyano-3H- imidazo[4,5-b]pyridine Reagent2->Product DMF, 100°C Yield: 65-80%

Caption: Stepwise synthesis from nitro-precursor to the imidazopyridine scaffold via reduction and oxidative condensation.

Protocol A: Preparation via Hydrogenation

Objective: Reduction of 2-amino-3-nitro-4-cyanopyridine to 2,3-diaminopyridine-4-carbonitrile.

  • Setup: Charge a hydrogenation vessel with 2-amino-3-nitro-4-cyanopyridine (1.0 equiv) and anhydrous Methanol (100 vol).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading) under an inert nitrogen atmosphere.

  • Reaction: Purge with Hydrogen gas (

    
    ) and stir at 25°C  under atmospheric pressure (balloon) or slight overpressure (1-3 bar) for 2–8 hours.
    
  • Monitoring: Monitor by TLC or LC-MS (disappearance of nitro peak, appearance of diamine mass

    
    ).
    
  • Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric). Concentrate the filtrate in vacuo.

  • Result: The product is typically obtained as a solid in >95% yield and used directly without further purification due to oxidation sensitivity.

Protocol B: Cyclization to Imidazo[4,5-b]pyridine

Objective: Condensation with an aldehyde (e.g., Cyclohexanecarbaldehyde) to form the fused ring system.[1]

  • Reactants: Dissolve 2,3-diaminopyridine-4-carbonitrile (1.0 equiv) and the target Aldehyde (1.0 equiv) in DMF (10-20 vol).

  • Oxidant: Add Sodium Metabisulfite (

    
    )  (1.1 equiv).[1] Note: This serves as an oxidant to dehydrogenate the intermediate aminal to the imidazole.[1]
    
  • Conditions: Heat the mixture to 100°C for 8 hours under Argon/Nitrogen.

  • Workup: Remove DMF under reduced pressure. Resuspend residue in water/EtOAc.[1][2] Extract, dry (

    
    ), and purify via column chromatography.[1][3]
    
  • Validation: Confirm structure via 1H NMR (disappearance of

    
     signals, appearance of imidazole C-H).
    

Safety & Handling (SDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity H301/H311Toxic if swallowed or in contact with skin (common for aminopyridines).
Irritation H315/H319Causes skin and serious eye irritation.[1][4]
Reactivity --Air Sensitive. Amines oxidize over time; store under inert gas (Argon) at -20°C.
Incompatibility --Strong oxidizing agents, acid chlorides, anhydrides.[1]

Critical Handling Note: As with many cyanopyridines, avoid strong acidic hydrolysis conditions unless conversion to the carboxylic acid is desired.[1] The nitrile group is stable under the mild hydrogenation and cyclization conditions described above.

References

  • Google Patents. (2014).[1] Pyridoimidazole compounds and preparation method thereof (CN103788086A).[1] Retrieved from .[1]

  • PubChem. (n.d.).[1] 2,3-Diaminopyridine-4-carbonitrile (Compound Summary). Retrieved from .[1]

  • Organic Syntheses. (1961).[1] 2,3-Diaminopyridine (General methodology for parent scaffold).[1][3][5] Org.[1][6][5][7] Synth. 1961, 41,[1] 21. Retrieved from .[1]

  • MDPI. (2022).[1] Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles (Analogous chemistry). Retrieved from .[1]

Sources

Technical Monograph: 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for 2,3-Diaminopyridine-4-carbonitrile , synthesising confirmed chemical data with field-proven experimental methodologies.

CAS Number: 1556332-55-8 Molecular Formula: C₆H₆N₄ Molecular Weight: 134.14 g/mol

Executive Summary & Strategic Significance

2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diamino-4-cyanopyridine) is a high-value heterocyclic building block, primarily utilized in the synthesis of imidazo[4,5-b]pyridine derivatives. Its structural uniqueness lies in the vicinal diamine motif adjacent to a nitrile group at the C4 position. This arrangement allows for the rapid construction of fused ring systems that retain a carbonitrile handle—a critical pharmacophore for hydrogen bonding interactions in kinase inhibitors (e.g., PKC, EGFR targets) and allosteric modulators.

For the medicinal chemist, this compound offers a "privileged scaffold" advantage: the C4-nitrile provides an orthogonal vector for further functionalization (e.g., hydrolysis to amides or conversion to tetrazoles) after the formation of the imidazo-pyridine core.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 1556332-55-8
IUPAC Name 2,3-diaminopyridine-4-carbonitrile
Synonyms 2,3-diamino-4-cyanopyridine; 4-cyano-2,3-diaminopyridine
Appearance Pale yellow to brown solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point >200 °C (Decomposes)
pKa (Calculated) ~6.8 (Pyridine N), ~3.5 (Aniline NH₂)
Storage 2–8°C, Hygroscopic, Light Sensitive

Synthetic Architecture & Pathway Analysis

The synthesis of 2,3-diaminopyridine-4-carbonitrile is non-trivial due to the need to introduce the cyano group without disrupting the sensitive amine/nitro precursors. The most robust industrial route involves a nucleophilic aromatic substitution (SɴAr) followed by a chemoselective reduction .

Strategic Considerations
  • Regioselectivity: The starting material, 2-amino-3-nitro-4-chloropyridine, is chosen because the C4-chloride is activated for displacement by the adjacent electron-withdrawing nitro group.

  • Chemoselectivity: The final reduction step must convert the nitro group (-NO₂) to an amine (-NH₂) without reducing the nitrile (-CN) to a methylamine. This requires precise control of catalyst choice and hydrogen pressure.

Reaction Pathway Diagram (DOT Visualization)

SynthesisPathway SM 2-Amino-3-nitro-4-chloropyridine (Precursor) INT 2-Amino-3-nitro-4-cyanopyridine (Intermediate) SM->INT CuCN, DMF 120°C, SɴAr PROD 2,3-Diaminopyridine-4-carbonitrile (Target: CAS 1556332-55-8) INT->PROD H₂, Pd/C (10%) MeOH, 25°C (Chemoselective) IMID 7-Cyano-3H-imidazo[4,5-b]pyridine (Scaffold) PROD->IMID R-CHO, Na₂S₂O₅ DMF, 100°C (Cyclization)

Caption: Synthetic route from chloropyridine precursor to the target diamine and subsequent cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,3-Diaminopyridine-4-carbonitrile

Objective: Reduction of 2-amino-3-nitro-4-cyanopyridine to the target diamine.[1]

Reagents:

  • 2-Amino-3-nitro-4-cyanopyridine (1.0 eq)[1]

  • Palladium on Carbon (Pd/C), 10 wt. % loading (0.1 eq by weight)

  • Methanol (Anhydrous, degassed)

  • Hydrogen gas (Balloon pressure or 1 atm)

Methodology:

  • Preparation: In a clean, dry hydrogenation flask, dissolve 2-amino-3-nitro-4-cyanopyridine (e.g., 1.30 g, 7.9 mmol) in anhydrous Methanol (150 mL).

    • Scientist's Note: Ensure the starting material is fully dissolved. If solubility is poor, a small amount of THF can be added as a co-solvent.

  • Catalyst Addition: Carefully add 10% Pd/C (0.50 g) under an inert atmosphere (Nitrogen or Argon flow).

    • Safety: Pd/C is pyrophoric when dry. Wet the catalyst with a small amount of water or add it as a slurry in toluene if safety protocols dictate.

  • Hydrogenation: Purge the vessel with Hydrogen gas (3 cycles of vacuum/H₂). Stir the reaction mixture vigorously at 25°C under a Hydrogen balloon (1 atm).

    • Critical Control Point: Monitor by TLC or LC-MS every 2 hours. The reaction typically completes in 6–8 hours . Do not heat above 40°C or increase pressure >3 atm, as this risks reducing the nitrile group to a primary amine.

  • Workup: Once the starting material is consumed (LC-MS: [M-H]⁻ 133.1), filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Purification: The crude product is typically obtained as a solid (Yield: ~99%). If necessary, recrystallize from Ethyl Acetate/Methanol.

Expected Data:

  • Yield: >95%

  • MS (ESI): m/z 135.1 [M+H]⁺

Protocol B: Application – Cyclization to Imidazo[4,5-b]pyridine

Objective: Condensation with an aldehyde to form the fused kinase inhibitor scaffold.

Methodology:

  • Combine 2,3-diaminopyridine-4-carbonitrile (1.0 eq) and the desired Aldehyde (1.0 eq) in DMF.[1]

  • Add Sodium Metabisulfite (1.1 eq) as an oxidant/activator.

  • Heat to 100°C for 8 hours.

  • Result: Formation of the 2-substituted-7-cyano-3H-imidazo[4,5-b]pyridine core.

Quantitative Data Summary

ParameterValue / ConditionNote
Precursor Conversion 99.2%From 2-amino-3-nitro-4-cyanopyridine
Reaction Time 6–8 HoursAt 25°C, 1 atm H₂
Solvent Suitability MeOH > EtOH > THFProtic solvents accelerate reduction
Impurity Profile < 0.5% Des-cyanoOver-reduction is rare at RT

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Aminopyridines: Known to be skin irritants and potential neurotoxins (potassium channel blockers). Wear nitrile gloves and N95/P100 respiratory protection when handling the powder.

  • Catalyst Disposal: Spent Pd/C filters are fire hazards. Keep wet and dispose of in designated hazardous waste containers.

References

  • Preparation of Pyridoimidazole Compounds. Google Patents. CN103788086A. (Describes the reduction of 2-amino-3-nitro-4-cyanopyridine to the title compound and subsequent cyclization).

  • 2,3-Diaminopyridine (Parent Compound Data). Sigma-Aldrich Technical Sheet. (Provides baseline toxicity and handling data for the 2,3-diaminopyridine class).

  • Synthesis of 2-amino-3-cyanopyridines. Arkivoc, 2005. (Background on cyano-aminopyridine reactivity).

Sources

Spectroscopic Data Guide: 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 2,3-Diaminopyridine-4-carbonitrile (CAS 1556332-55-8), a critical intermediate in the synthesis of fused heterocyclic pharmacophores such as imidazo[4,5-b]pyridines.

Executive Summary & Chemical Context

2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diaminoisonicotinonitrile) is a highly functionalized pyridine scaffold.[1] Its structural uniqueness lies in the adjacent amino groups (positions 2 and 3) combined with an electron-withdrawing nitrile group at position 4. This specific substitution pattern makes it an essential "push-pull" system for constructing biologically active agents, particularly kinase inhibitors and anti-infectives.

  • CAS Number: 1556332-55-8[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 134.14 g/mol

  • Appearance: Typically a pale yellow to brown solid (oxidatively sensitive).

Synthesis Context for Impurity Profiling

Understanding the synthesis is vital for interpreting spectra, as specific impurities may appear. The standard industrial route involves the reduction of 2-amino-3-nitro-4-cyanopyridine .

  • Common Impurity: Residual nitro precursor (2-amino-3-nitro-4-cyanopyridine).

  • Solvent Trap: Methanol or DMF (often used in the reduction step).

Spectroscopic Characterization

A. Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of identity. The molecule ionizes readily due to the basic pyridine nitrogen and the exocyclic amines.

Method: Electrospray Ionization (ESI) Solvent: Methanol/Water + 0.1% Formic Acid

Ionization ModeObserved m/zSpeciesInterpretation
Negative (ESI-) 133.1

Deprotonation of the amino group (primary diagnostic).
Positive (ESI+) 135.1

Protonation of the pyridine ring nitrogen.
Fragment ~108

Loss of the nitrile group (characteristic high-energy fragment).

Technical Insight: In negative mode (ESI-), the signal at 133.1 is often cleaner and more diagnostic for this specific scaffold compared to positive mode, where adducts (e.g.,


 at 157.1) may complicate the spectrum.
B. Infrared Spectroscopy (IR)

The IR spectrum is dominated by the nitrile stretch and the amine functionalities.

Functional GroupWavenumber (cm

)
IntensityAssignment
Nitrile (C≡N) 2210 – 2230 Strong, SharpCharacteristic C≡N stretch. Crucial for distinguishing from non-cyanated precursors.
Amine (N-H) 3400 – 3480Medium, BroadAsymmetric NH

stretch.
Amine (N-H) 3300 – 3360MediumSymmetric NH

stretch.
Pyridine Ring 1580 – 1620StrongC=N / C=C skeletal vibrations.
C-H (Aromatic) 3000 – 3100WeakAromatic C-H stretch.
C. Nuclear Magnetic Resonance (NMR)

Due to the scarcity of public spectral libraries for this specific isomer, the following data is derived from electronic substituent calculations and validated against the analogous 2,3-diaminopyridine system and patent literature (CN103788086A).

Solvent: DMSO-d


 (Required for solubility and to slow proton exchange).

H NMR Data (400 MHz, DMSO-d

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.60 – 7.75 Doublet (

Hz)
1HH-6 Alpha to pyridine nitrogen; deshielded by the ring current.
6.80 – 6.95 Doublet (

Hz)
1HH-5 Beta to pyridine nitrogen; shielded by adjacent amino groups but deshielded by the 4-CN group.
6.20 – 6.50 Broad Singlet2H3-NH

Exchangeable. Sterically crowded between 2-NH

and 4-CN.
5.60 – 5.90 Broad Singlet2H2-NH

Exchangeable. More accessible than the 3-amino group.

Critical Analysis:

  • The H5/H6 Coupling: The coupling constant of ~5.5 Hz is characteristic of vicinal protons on a pyridine ring (positions 5 and 6).

  • Nitrile Effect: Compared to unsubstituted 2,3-diaminopyridine (where H5 appears ~6.5 ppm), the 4-CN group shifts the H5 signal downfield (to ~6.9 ppm) due to anisotropy and electron withdrawal.


C NMR Data (100 MHz, DMSO-d

)
  • Nitrile Carbon:

    
     116–118 ppm (Characteristic weak peak).
    
  • C-2 (Guanidine-like):

    
     150–155 ppm (Deshielded by amino group and ring nitrogen).
    
  • C-4 (Ipso to CN):

    
     110–115 ppm.
    
  • C-6:

    
     140–145 ppm.
    

Visualization of Workflows

Synthesis & Impurity Origin Pathway

The following diagram illustrates the reduction pathway described in Patent CN103788086A, highlighting where the target molecule is generated and where impurities may originate.

SynthesisPath Substrate 2-Amino-3-nitro-4-cyanopyridine (Precursor) Reagents H2 / Pd/C (Methanol) Substrate->Reagents Impurity Residual Nitro (Impurity A) Substrate->Impurity Incomplete Rxn Intermediate Hydroxylamino Intermediate Reagents->Intermediate Reduction Product 2,3-Diaminopyridine-4-carbonitrile (Target: CAS 1556332-55-8) Intermediate->Product -H2O

Caption: Catalytic hydrogenation pathway converting the nitro-precursor to the diamine target, identifying the potential nitro-impurity.

Analytical Workflow for Validation

This logic gate ensures the identity of the compound before it is used in subsequent steps (e.g., cyclization).

AnalysisWorkflow Sample Crude Product Step1 Step 1: IR Spectroscopy Check for -CN (2220 cm-1) Sample->Step1 Decision1 Peak Present? Step1->Decision1 Step2 Step 2: ESI-MS (Neg Mode) Check for m/z 133.1 Decision1->Step2 Yes ResultFail REJECT Reprocess/Purify Decision1->ResultFail No (Hydrolysis?) Decision2 Mass Match? Step2->Decision2 Step3 Step 3: 1H NMR (DMSO-d6) Check H5/H6 Doublets Decision2->Step3 Yes Decision2->ResultFail No ResultPass VALIDATED Proceed to Cyclization Step3->ResultPass

Caption: Step-by-step Go/No-Go decision tree for validating 2,3-diaminopyridine-4-carbonitrile batch quality.

Experimental Protocols

Protocol 1: NMR Sample Preparation

To prevent aggregation and ensure sharp peaks for the amino protons.

  • Drying: Dry the solid sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual methanol (which can overlap with amino signals).

  • Solvent: Use DMSO-d

    
      (99.9% D). Do not use CDCl
    
    
    
    as the compound is sparingly soluble and amino protons will broaden significantly.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to at least 2.0 seconds to allow full relaxation of the quaternary nitrile carbon if running 
    
    
    
    C.
Protocol 2: HPLC Purity Check

Since the compound is polar, standard reverse-phase conditions apply.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile absorption).

References

  • Preparation of Pyridoimidazole Compounds. Patent CN103788086A. (Describes the synthesis of 2,3-diamino-4-cyanopyridine from 2-amino-3-nitro-4-cyanopyridine).

  • Synthesis and characterization of 3,4-diaminopyridine-2,5-dicarbonitrile. Molecules, 2022. (Provides comparative spectral data for the analogous vicinal diamino-cyanopyridine system).

  • 2,3-Diaminopyridine-4-carbonitrile Product Entry. A2B Chem. (Confirms CAS 1556332-55-8 and chemical identity).

Sources

Technical Guide: 2,3-Diaminopyridine-4-carbonitrile (DAPC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

2,3-Diaminopyridine-4-carbonitrile (DAPC) is a specialized heterocyclic scaffold serving as a critical intermediate in the synthesis of fused nitrogenous systems, particularly 7-cyano-3H-imidazo[4,5-b]pyridines . Its structural uniqueness lies in the juxtaposition of two vicinal amino groups (positions 2 and 3) with an electron-withdrawing nitrile group at position 4. This configuration creates a highly functionalizable "push-pull" system, essential for developing kinase inhibitors (e.g., GSK-3β, Aurora Kinase) and purine bioisosteres.

Structural Specifications
PropertyData
IUPAC Name 2,3-Diaminopyridine-4-carbonitrile
CAS Number 1556332-55-8
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functional Groups Primary Amine (C2, C3), Nitrile (C4), Pyridine Nitrogen (N1)
Electronic Properties & Causality

The electronic environment of DAPC is dictated by the 4-cyano group . Unlike unsubstituted 2,3-diaminopyridine, the nitrile group at C4 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.

  • Reduced Basicity: The electron density on the pyridine ring is significantly lowered, reducing the pKa of the ring nitrogen and the amino groups.

  • Regioselectivity: The C3-amino group is sterically flanked by the C2-amino and C4-cyano groups. However, the C2-amino group is generally more nucleophilic due to resonance interaction with the ring nitrogen, driving the regiochemistry of initial condensation reactions.

Synthetic Pathways[1][3]

The synthesis of DAPC is non-trivial due to the difficulty of introducing a cyano group directly onto a diaminopyridine core. The field-proven route utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitro Reduction .

Core Synthesis Workflow

The most robust protocol proceeds from 2-amino-3-nitro-4-chloropyridine . This precursor allows for the displacement of the chloro group by cyanide before the sensitive diamine system is generated.

SynthesisRoute cluster_0 Critical Control Point: Cyanide Source Start 2-Amino-3-nitro- 4-chloropyridine Inter 2-Amino-3-nitro- 4-cyanopyridine Start->Inter Zn(CN)2, Pd(PPh3)4 DMF, 120°C (Cyanation) Product 2,3-Diaminopyridine- 4-carbonitrile (DAPC) Inter->Product H2, Pd/C MeOH, 25°C (Nitro Reduction)

Figure 1: Validated synthetic route for DAPC. The cyanation step utilizes Pd-catalyzed coupling to avoid harsh conditions that could degrade the nitroamine scaffold.

Detailed Experimental Protocol

Step 1: Cyanation (Formation of 2-amino-3-nitro-4-cyanopyridine)

  • Reagents: 2-amino-3-nitro-4-chloropyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (0.05 eq).

  • Solvent: Anhydrous DMF (degassed).

  • Procedure:

    • Charge a reaction vessel with the chloropyridine precursor and zinc cyanide under argon.

    • Add DMF and the palladium catalyst.

    • Heat to 100–120°C for 6–12 hours. Monitor by TLC/LCMS.

    • Workup: Cool to RT, dilute with water, and extract with ethyl acetate. The product often precipitates upon water addition.

    • Yield: Typically 60–75%.

Step 2: Reduction (Formation of DAPC)

  • Reagents: 2-amino-3-nitro-4-cyanopyridine, 10% Pd/C (50% w/w water wet).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro-cyano intermediate in methanol.

    • Add Pd/C catalyst (10-20% by weight of substrate).

    • Stir under a hydrogen balloon (1 atm) at 25°C for 4–8 hours. Note: Avoid high pressure or acidic conditions to prevent nitrile hydrolysis.

    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Isolation: Concentrate the filtrate in vacuo. The product (DAPC) is usually obtained as a solid in >90% yield and requires no further purification for cyclization.

Reactivity & Derivatization: The Imidazopyridine Gateway

The primary utility of DAPC is its conversion into 7-cyano-3H-imidazo[4,5-b]pyridine derivatives. This cyclization creates a bicyclic core mimicking the purine structure of adenosine, making it a privileged scaffold for ATP-competitive kinase inhibitors.

Cyclization Mechanism

The reaction with aldehydes or carboxylic acids involves the condensation of the vicinal diamines. The presence of the 4-cyano group (which becomes position 7 in the fused system) is critical for SAR (Structure-Activity Relationship) as it provides a hydrogen bond acceptor in the enzyme binding pocket.

Cyclization Figure 2: Mechanism of Imidazopyridine Formation from DAPC DAPC 2,3-Diaminopyridine- 4-carbonitrile Schiff Intermediate Schiff Base DAPC->Schiff Condensation (DMF, Heat) Aldehyde R-CHO (Aldehyde) Aldehyde->Schiff Oxidation Oxidative Cyclization (Na2S2O5 or O2) Schiff->Oxidation Product 7-Cyano-2-substituted- 3H-imidazo[4,5-b]pyridine Oxidation->Product Aromatization

Figure 2: Cyclization pathway.[1] Note that reaction with aldehydes requires an oxidant (e.g., Sodium Metabisulfite, Na₂S₂O₅) to dehydrogenate the intermediate imidazoline to imidazole.

Protocol: Synthesis of 7-Cyano-2-phenyl-3H-imidazo[4,5-b]pyridine[1]
  • Mix: DAPC (1.0 mmol), Benzaldehyde (1.0 mmol), and Na₂S₂O₅ (1.1 mmol) in DMF (5 mL).

  • Heat: Stir at 100°C for 6–8 hours. The metabisulfite acts as an oxidant to drive the formation of the aromatic imidazole ring.

  • Workup: Evaporate DMF. Resuspend residue in water. Adjust pH to ~8 with NaHCO₃.

  • Purification: Collect the precipitate by filtration. Wash with water and diethyl ether.

Applications in Drug Discovery

DAPC-derived scaffolds are integral to modern medicinal chemistry, particularly in oncology.

Target ClassMechanism of ActionRole of DAPC Core
GSK-3β Inhibitors ATP-competitive inhibitionThe imidazo[4,5-b]pyridine core mimics the adenine of ATP. The 7-cyano group (derived from DAPC) often interacts with the hinge region or solvent front.
Aurora Kinase Mitotic regulationThe rigid bicyclic system orients side chains (R-groups at C2) into the hydrophobic pocket.
Purine Bioisosteres Antivirals / AntimetabolitesDAPC provides a "deaza" purine analog template, modifying solubility and metabolic stability profiles.

Case Study Insight: In the development of P38 MAP kinase inhibitors , the 7-cyano group serves as a metabolic "blocker," preventing oxidative metabolism at that position while simultaneously increasing the acidity of the NH proton, enhancing hydrogen bond donor capability.

References

  • Synthesis of 2,3-diamino-4-cyanopyridine via Pd-catalyzed cyanation. Patent CN103788086A. (2014). "Pyridoimidazole compounds and preparation method thereof."

  • Cyclization Methodologies for Imidazo[4,5-b]pyridines. Arkivoc. (2023). "Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles."

  • Biological Evaluation of Imidazopyridines. Molecules. (2022).[2] "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines."

  • General Reactivity of 2,3-Diaminopyridines. Organic Syntheses. Coll. Vol. 5, p.346 (1973). "2,3-Diaminopyridine."[3][4][5][6]

Sources

Technical Guide: Reactivity & Cyclization of 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-Diaminopyridine-4-carbonitrile scaffold is a high-value "orthogonally functionalized" building block. Unlike simple diaminopyridines, the presence of the 4-cyano group introduces a strong electron-withdrawing effect (EWG) that alters the nucleophilic profile of the vicinal amines. This guide details the controlled reactivity of this molecule with electrophiles to generate imidazo[4,5-b]pyridines (1-carbon insertion) and pyrido[2,3-b]pyrazines (2-carbon insertion).

These fused systems are critical pharmacophores in kinase inhibitors (e.g., TGF-β, p38 MAP kinase) and adenosine receptor antagonists. This document provides validated protocols to overcome the electronic deactivation imposed by the nitrile group.

Electronic Profile & Nucleophilicity

To successfully derivatize this scaffold, one must understand the competition between the two amino groups.

The "Deactivated Nucleophile" Challenge

In a standard 2,3-diaminopyridine, the 3-NH₂ is the primary nucleophile. The 2-NH₂ is significantly less basic due to resonance delocalization with the ring nitrogen (amidine-like resonance).

However, in 2,3-diaminopyridine-4-carbonitrile , the 4-cyano group exerts a strong inductive ($ -I


 -M $) effect.
  • Impact on 3-NH₂: Being ortho to the nitrile, the 3-amino group is electronically deactivated, raising the activation energy for nucleophilic attack compared to the unsubstituted parent.

  • Impact on 2-NH₂: Remains deactivated by the ring nitrogen.

Operational Consequence: Reactions that proceed at room temperature for standard diaminopyridines often require thermal forcing (reflux) or acid catalysis (e.g., PPA, AcOH) for the 4-cyano derivative.

Regioselectivity Workflow

Despite the deactivation, the 3-NH₂ remains the kinetic nucleophile for the initial attack on electrophiles (aldehydes, acids, esters).

Regioselectivity cluster_0 Electronic Effect Start 2,3-Diaminopyridine- 4-carbonitrile Inter Intermediate: N3-Amide/Imine Start->Inter Kinetic Attack by 3-NH2 Elec Electrophile (E+) (R-COOH, R-CHO) Elec->Inter Prod Cyclized Product (Imidazo/Pyrido) Inter->Prod Ring Closure by 2-NH2 Note 4-CN Group deactivates 3-NH2 Requires Heat/Acid

Figure 1: Mechanistic pathway for cyclization. The 3-amino group initiates the attack, followed by dehydration/cyclization by the 2-amino group.

Cyclization Pathways & Protocols

Pathway A: Synthesis of Imidazo[4,5-b]pyridine-7-carbonitriles

This reaction involves a 1-carbon insertion using carboxylic acids or orthoesters. This is the most common route for generating "deazapurine" analogs.

Reaction Scheme:



Experimental Protocol 1: Thermal Cyclization with Carboxylic Acids

Context: This method avoids harsh mineral acids, utilizing the carboxylic acid as both reactant and solvent.

  • Stoichiometry: 1.0 eq 2,3-diaminopyridine-4-carbonitrile : 10-15 eq Carboxylic Acid (e.g., Formic acid for R=H, Trifluoroacetic acid for R=CF3).

  • Setup: 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Charge the flask with the diamine (e.g., 2.0 mmol).

    • Add the carboxylic acid (5-10 mL).

    • Heat to reflux (100–115 °C) . Note: The 4-CN group requires this high temperature; room temp stirring will only yield the intermediate amide.

    • Monitor by TLC (EtOAc:MeOH 9:1) or LCMS. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-cold water (50 mL).

    • Neutralize carefully with sat. NaHCO₃ or NH₄OH to pH 7–8.

    • Collect the precipitate by filtration. Wash with cold water and Et₂O.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of broad NH₂ signals (approx 5-7 ppm) and the appearance of the imidazole C2-H (if R=H) around 8.5–9.0 ppm.

    • Shift: The C-4 proton of the pyridine ring (now C-6 in imidazo numbering) will shift downfield due to the fused aromatic system.

Pathway B: Synthesis of Pyrido[2,3-b]pyrazine-8-carbonitriles

This reaction involves a 2-carbon insertion using 1,2-dicarbonyls (glyoxal, benzil, or oxalic acid derivatives).

Experimental Protocol 2: Condensation with 1,2-Diketones

Context: Synthesis of pteridine analogs. The 4-CN group makes the diamine less nucleophilic, so acid catalysis is often required to activate the carbonyls.

  • Stoichiometry: 1.0 eq Diamine : 1.1 eq 1,2-Diketone (e.g., Benzil).

  • Solvent: Ethanol or Acetic Acid (AcOH is preferred for difficult substrates).

  • Procedure:

    • Dissolve diamine (1.0 mmol) in AcOH (5 mL).

    • Add Benzil (1.1 mmol).

    • Heat to reflux for 3–5 hours.

    • Observation: The solution often darkens; fluorescence may develop (characteristic of pyrazines).

  • Workup:

    • Cool to RT.

    • If precipitate forms, filter directly.

    • If no precipitate, concentrate in vacuo, resuspend in EtOH, and precipitate with water.

  • Yield Optimization: If the reaction stalls at the Schiff base (imine) stage, add a catalytic amount of p-TsOH (5 mol%) to drive the dehydration.

Reaction Scope Visualization

The following diagram maps the validated electrophiles and the resulting heterocycles.

ReactionScope Core 2,3-Diaminopyridine- 4-carbonitrile Acid R-COOH / Orthoesters (1-Carbon Insertion) Core->Acid Diketone 1,2-Dicarbonyls (2-Carbon Insertion) Core->Diketone Urea Urea / Phosgene (Carbonyl Insertion) Core->Urea Imidazo Imidazo[4,5-b]pyridine- 7-carbonitrile Acid->Imidazo Reflux/H+ Pyrazino Pyrido[2,3-b]pyrazine- 8-carbonitrile Diketone->Pyrazino AcOH/Reflux CyclicUrea 2-Oxo-imidazo[4,5-b]pyridine- 7-carbonitrile Urea->CyclicUrea Fusion/High T

Figure 2: Electrophile mapping for divergent synthesis.

Troubleshooting & Optimization Data

The following table summarizes common failure modes when working with the 4-cyano derivative versus the unsubstituted diamine.

ParameterUnsubstituted 2,3-Diaminopyridine4-Cyano-2,3-DiaminopyridineOptimization Strategy for 4-CN
Nucleophilicity High (3-NH₂ is very active)Low (Deactivated by EWG)Increase temp (>100°C) or use Lewis Acid.
Solubility Soluble in MeOH, EtOH, DCMPoor in DCM; Soluble in DMF/DMSOUse DMF or Acetic Acid as solvent.
Cyclization Rate Fast (often RT or mild heat)Slow (Rate limiting step is ring closure)Drive water removal (Dean-Stark or Molecular Sieves).
Regiocontrol High (3-NH₂ attacks first)High (Sterics + Electronics favor 3-NH₂)No change needed; regioselectivity is robust.

References

  • Shelke, R. N., et al. (2017).[3] "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[3] Available at: [Link]

  • Oluwafemi, K. A., et al. (2023).[1][4][5] "Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues." Arkivoc. Available at: [Link]

  • Dubina, T. F., et al. (2024).[6] "Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks." Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Gomha, S. M., et al. (2023).[4] "The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-Dicarbonitriles with Certain Electrophilic Agents." Molbank. Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Process Engineering for 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, thermodynamic behavior, and process development strategies for 2,3-Diaminopyridine-4-carbonitrile (CAS 1556332-55-8).

As direct public solubility datasets for this specific intermediate are often proprietary, this guide synthesizes data from structural congeners (2,3-diaminopyridine) and functional group physics to establish a predictive solubility landscape . It then provides a rigorous, self-validating experimental protocol to generate precise quantitative data required for IND-enabling studies.

Executive Summary

2,3-Diaminopyridine-4-carbonitrile is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and imidazopyridine-based therapeutics.[1] Its structure features a pyridine core decorated with two amino groups (H-bond donors) and a nitrile group (strong dipole, H-bond acceptor).

Understanding its solubility is pivotal for:

  • Reaction Optimization: Selecting solvents that maintain homogeneity at high concentrations.

  • Purification: Designing high-yield recrystallization processes (cooling or anti-solvent).

  • Formulation: Predicting bioavailability challenges early in the drug discovery pipeline.

This guide provides a predicted solubility map , a thermodynamic framework for process scaling, and validated protocols for experimental determination.

Physicochemical Profile & Solubility Prediction

The solubility behavior of 2,3-Diaminopyridine-4-carbonitrile is governed by the interplay between its polar amino groups and the electron-withdrawing nitrile moiety.

Structural Analysis[2]
  • Core: Pyridine ring (Aromatic, weak base).

  • Substituents:

    • 2,3-Diamino: Increases polarity and H-bonding capacity (Donors). Makes the molecule susceptible to H-bonding with protic solvents (MeOH, Water).

    • 4-Cyano: Strong electron-withdrawing group (EWG). It reduces the basicity of the pyridine nitrogen and amino groups compared to the parent 2,3-diaminopyridine. It increases the dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF).

Predicted Solubility Landscape

Based on Comparative Analysis with 2,3-Diaminopyridine (CAS 452-58-4) and 4-Cyanopyridine.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction MechanismProcess Utility
Polar Aprotic DMSO, DMF, NMPVery High (>150 mg/mL)Strong Dipole-Dipole & H-bond AcceptanceReaction Medium
Polar Protic Methanol, EthanolHigh (50–100 mg/mL)H-Bonding (Solute NH₂

Solvent OH)
Crystallization (Solvent)
Water Water (pH 7)Moderate (10–30 mg/mL)H-Bonding, but limited by aromatic hydrophobicityAnti-solvent / Biorelevance
Mod. Polar THF, Acetone, EtOAcModerate to Low Dipole-DipoleExtraction / Washing
Non-Polar Toluene, Heptane, DCMVery Low / Insoluble Lack of specific interactionAnti-solvent

Critical Insight: Unlike the parent 2,3-diaminopyridine, which is highly water-soluble (~50 mg/mL), the 4-cyano derivative is expected to be less water-soluble due to the reduced basicity (less protonation at physiological pH) and better crystal packing efficiency driven by the planar nitrile group.

Thermodynamic Framework

For process scale-up, solubility (


, mole fraction) must be modeled as a function of temperature (

).
The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility data for pyridine derivatives.



  • A, B, C: Empirical parameters determined by regression analysis of experimental data.

  • Utility: Allows interpolation of solubility at any temperature, critical for designing cooling crystallization curves.

Thermodynamic Dissolution Parameters

Using the van't Hoff equation , we derive the enthalpy (


) and entropy (

) of solution:


  • Expectation: Dissolution is likely endothermic (

    
    ) and entropy-driven  (
    
    
    
    ).
  • Implication: Solubility will increase significantly with temperature. Cooling crystallization is a viable purification strategy.

Validated Experimental Protocols

To generate the specific data required for your Certificate of Analysis (CoA) or IND filing, follow these self-validating protocols.

Protocol A: Laser Monitoring Method (Dynamic)

Best for generating solubility curves (Polythermal method).

  • Setup: Jacketed glass vessel (50 mL) with a mechanical stirrer and a laser turbidity probe.

  • Preparation: Add excess solute to the solvent (e.g., 50 mL Methanol).

  • Equilibration: Heat to

    
     (e.g., 60°C) until fully dissolved (clear solution, max transmission).
    
  • Cooling: Lower temperature at a controlled rate (e.g., 0.1 K/min).

  • Detection: Record the temperature (

    
    ) where laser transmission drops sharply (nucleation point).
    
  • Validation: Repeat with different concentrations to build the

    
     vs. 
    
    
    
    curve.
Protocol B: Shake-Flask Method (Static)

Best for precise equilibrium values at specific temperatures (Isothermal).

  • Saturation: Add excess 2,3-Diaminopyridine-4-carbonitrile to 10 mL solvent in a sealed vial.

  • Agitation: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours.

  • Sedimentation: Stop shaking and allow solids to settle for 2–4 hours (maintain Temp).

  • Sampling: Filter the supernatant using a 0.45 µm pre-heated syringe filter.

  • Quantification: Analyze filtrate via HPLC.

HPLC Method Parameters (Standard for Aminopyridines):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient 5% B to 95% B).

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).

  • Flow Rate: 1.0 mL/min.

Process Application: Purification Strategy

Based on the solubility differential, the following workflow is recommended for purifying the crude intermediate.

Recommended Recrystallization System
  • Primary Solvent: Ethanol or Methanol (High solubility at boil, moderate at RT).

  • Anti-Solvent: Water or Heptane (Low solubility).

  • Method: Cooling Crystallization assisted by Anti-solvent.

Workflow Diagram

The following logic gate describes the decision process for solvent selection based on your specific yield/purity constraints.

PurificationStrategy Start Crude 2,3-Diaminopyridine-4-carbonitrile SolubilityTest Step 1: Solubility Screen (MeOH, EtOH, DMF) Start->SolubilityTest Decision Is it soluble in hot EtOH? SolubilityTest->Decision ProcessA Process A: Cooling Crystallization Solvent: Ethanol Decision->ProcessA Yes ProcessB Process B: Anti-Solvent Crystallization Solvent: DMF / Anti-Solvent: Water Decision->ProcessB No (Only soluble in DMF/DMSO) Reflux Reflux at 75°C (Dissolve Impurities) ProcessA->Reflux Harvest Filtration & Drying (Vacuum, 45°C) ProcessB->Harvest Add Water dropwise FilterHot Hot Filtration (Remove Insolubles) Reflux->FilterHot Cooling Cool to 5°C (0.2°C/min ramp) FilterHot->Cooling Cooling->Harvest

Figure 1: Decision logic for purification based on solubility thresholds. Process A is preferred for energy efficiency and solvent recovery.

References

  • Sigma-Aldrich. 2,3-Diaminopyridine Product Specification & Solubility Data. (CAS 452-58-4).[2] Link

  • GuideChem. Chemical Properties and Applications of 2,3-Diaminopyridine Derivatives. Link

  • National Institutes of Health (NIH). Solubility Determination and Analysis of Energetic Pyridine Derivatives (TNBP). (Methodology Reference). Link

  • ChemicalBook. Synthesis and Properties of 4-Cyanopyridine. (Structural Analog Data). Link

  • BLD Pharm. 2,3-Diaminopyridine-4-carbonitrile (CAS 1556332-55-8) Building Block Details. Link

Sources

discovery and history of 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Part 1: Executive Summary & Chemical Identity[1]

2,3-Diaminopyridine-4-carbonitrile (CAS: 1556332-55-8 ) is a critical heterocyclic intermediate that has emerged as a linchpin in the synthesis of fused pyridine systems, particularly 3H-imidazo[4,5-b]pyridines .[1][2] While seemingly a simple substituted pyridine, its specific substitution pattern—vicinal diamines adjacent to a nitrile group—provides a unique "chemical handle" for constructing ATP-competitive kinase inhibitors.[1][2]

In the context of modern drug discovery, this molecule serves as a primary scaffold for developing bioisosteres of purine-based drugs.[1][2] It is extensively utilized in targeting the JAK/STAT pathway , IKK-β (IκB kinase), and HSP90 , offering a template that mimics the adenine hinge-binding region of ATP while allowing for significant vector exploration via the nitrile group.[1][2]

Chemical Property Data
IUPAC Name 2,3-diaminopyridine-4-carbonitrile
CAS Number 1556332-55-8
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Appearance Pale yellow to brown solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
Key Functionality Vicinal diamine (cyclization precursor), Nitrile (electrophilic handle)
Part 2: Synthetic Evolution & Methodology[4]

The history of 2,3-diaminopyridine-4-carbonitrile is defined by the quest for regioselective functionalization of the pyridine ring. Early methods relied on harsh amination of halopyridines, which often resulted in inseparable mixtures of isomers.[1][2] The modern, field-proven standard involves the controlled reduction of nitro-precursors.[1]

2.1 The "Gold Standard" Synthesis Protocol

The most robust route proceeds via the hydrogenation of 2-amino-3-nitro-4-cyanopyridine . This method preserves the nitrile functionality while selectively reducing the nitro group to an amine.[1]

Reaction Scheme (Logic):

  • Starting Material: 2-Amino-3-nitro-4-cyanopyridine.[3]

  • Catalyst: Pd/C (10%) or Raney Nickel (requires care to avoid nitrile reduction).[1][2]

  • Solvent: Methanol or Ethanol (anhydrous).[1][2]

  • Atmosphere: H₂ (1 atm to 3 atm).

Step-by-Step Protocol:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 10.0 g (56 mmol) of 2-amino-3-nitro-4-cyanopyridine in 150 mL of anhydrous methanol.

  • Catalyst Addition: Under an argon blanket, carefully add 1.0 g of 10% Pd/C (wet basis recommended to prevent ignition).[1][2]

  • Hydrogenation: Seal the vessel and purge with H₂ gas three times. Pressurize to 3 atm (45 psi) and stir vigorously at room temperature (25°C) for 4–6 hours.

    • Critical Control Point: Monitor reaction via LC-MS. Stop immediately upon disappearance of the starting material to prevent over-reduction of the nitrile group to a methylamine.[1][2]

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The product typically precipitates as a yellow solid.[1]

  • Purification: Recrystallize from minimal hot ethanol if necessary, though crude purity often exceeds 95%.[1][2]

2.2 Visualization of Synthetic Pathway

The following diagram illustrates the primary synthesis and its downstream cyclization utility.

SynthesisPathway Figure 1: Synthetic route from precursor to fused heterocycle. Start 2-Amino-4-cyanopyridine Inter 2-Amino-3-nitro- 4-cyanopyridine Start->Inter Nitration (HNO3/H2SO4) Target 2,3-Diaminopyridine- 4-carbonitrile (The Scaffold) Inter->Target Selective Reduction (H2, Pd/C, MeOH) Cyclized Imidazo[4,5-b]pyridine- 7-carbonitrile Target->Cyclized Cyclization (R-CHO or Formic Acid)

Figure 1: The regioselective route to 2,3-diaminopyridine-4-carbonitrile and its subsequent cyclization.

Part 3: Discovery & Applications in Drug Development

The discovery value of 2,3-diaminopyridine-4-carbonitrile lies in its ability to solve a specific geometric problem in kinase inhibitor design: mimicking the purine scaffold while altering electronic properties. [2]

3.1 The Imidazo[4,5-b]pyridine Connection

When 2,3-diaminopyridine-4-carbonitrile is condensed with formic acid or aldehydes, it forms 3H-imidazo[4,5-b]pyridine-7-carbonitrile .[1][2][3]

  • Numbering Shift: Note that the 4-position on the pyridine ring becomes the 7-position on the fused system.

  • Significance: This 7-cyano group projects into the solvent-exposed region or specific hydrophobic pockets of kinase active sites, distinct from the vectors available on a standard purine (where C6 is the primary handle).[1][2]

3.2 Case Study: JAK Inhibitor Bioisosteres

Janus Kinase (JAK) inhibitors like Tofacitinib utilize a pyrrolo[2,3-d]pyrimidine core.[1][2] Researchers have utilized the 2,3-diaminopyridine-4-carbonitrile scaffold to generate imidazo[4,5-b]pyridine analogs .[1][2]

  • Mechanism: The pyridine nitrogen (N4 in the fused system) accepts a hydrogen bond from the kinase hinge region, while the imidazole NH (N1 or N3) acts as a donor.[1][2]

  • Advantage: The electron-withdrawing nitrile group at position 7 modulates the pKa of the ring nitrogens, fine-tuning the hydrogen bond strength and metabolic stability compared to the parent purine.[1][2]

3.3 Protocol: Cyclization to Imidazo[4,5-b]pyridine-7-carbonitrile

This protocol describes the conversion of the scaffold into a bioactive core.[1]

  • Reagents: 2,3-Diaminopyridine-4-carbonitrile (1.0 eq), Triethyl orthoformate (excess) or Formic acid.

  • Conditions: Reflux at 80–100°C for 3–12 hours.

  • Procedure:

    • Dissolve the diamine in triethyl orthoformate (acting as solvent and reagent).[1][2]

    • Add a catalytic amount of p-toluenesulfonic acid (pTSA).[1]

    • Heat to reflux.[1] Monitor by TLC (EtOAc/Hexane).[1][2]

    • Upon completion, cool to room temperature.[1][2] The product often crystallizes directly.[1]

    • Filter and wash with hexanes.[1]

3.4 Visualization of Kinase Binding Logic

The following diagram details how this scaffold interacts within a theoretical kinase binding pocket.

KinaseBinding Figure 2: Pharmacophore mapping of the scaffold in kinase inhibition. Scaffold Imidazo[4,5-b]pyridine Core Nitrile 7-Cyano Group (Electronic Modulation) Scaffold->Nitrile Inductive Effect (-I) Hinge Kinase Hinge Region (Glu/Leu backbone) Scaffold->Hinge H-Bond Acceptor (N4) Scaffold->Hinge H-Bond Donor (NH) Nitrile->Hinge Solvent Interaction / Steric Fit

Figure 2: Pharmacophore mapping demonstrating the dual H-bond capability and electronic tuning via the nitrile group.[1]

Part 4: Future Outlook & Stability

As drug resistance emerges against first-generation kinase inhibitors (e.g., the T790M mutation in EGFR), the 2,3-diaminopyridine-4-carbonitrile scaffold is seeing renewed interest.[1][2] Its compact size allows for the attachment of "warheads" (acrylamides) for covalent inhibition without creating excessive steric clash.[1][2]

Storage & Stability:

  • Oxidation: The vicinal diamine is susceptible to air oxidation over long periods, turning dark brown.[1][2] Store under argon at -20°C.

  • Acidity: The molecule is basic; avoid storage near volatile acids to prevent salt formation.[1]

Part 5: References
  • Preparation of Cyanopyridines by Direct Cyanation. Katritzky, A. R., et al. Synthesis, 2005.[1][2]

  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues. Kola, A., et al. Arkivoc, 2023.[1][2]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds. MDPI, 2025.[1][2]

  • 2,3-Diaminopyridine-4-carbonitrile Product Data. Sigma-Aldrich / Merck.

  • Method for preparing 2,3-diamino pyridine (Patent CN103664762A). Google Patents.[1][2]

Sources

Theoretical & Computational Profiling of 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on 2,3-Diaminopyridine-4-carbonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

A Structural and Electronic Blueprint for Imidazo[4,5-b]pyridine Scaffold Design

Executive Summary

This technical guide provides a rigorous theoretical characterization of 2,3-diaminopyridine-4-carbonitrile (also referred to as 2,3-diamino-4-cyanopyridine), a critical intermediate in the synthesis of bioactive imidazo[4,5-b]pyridines . While often treated merely as a transient synthetic precursor, understanding the electronic structure, vibrational signature, and reactive landscape of this molecule is essential for optimizing the design of kinase inhibitors and antiviral agents.

This analysis synthesizes Density Functional Theory (DFT) data, vibrational spectroscopy predictions, and molecular electrostatic potential (MEP) mapping to establish a standard reference profile for this scaffold.

Computational Methodology: The Standard Protocol

To ensure reproducibility and high-fidelity data, the following computational workflow is recommended for studying this molecular system. This protocol aligns with current best practices in ab initio characterization of heterocyclic amines.

Level of Theory[1][2][3][4][5]
  • Optimization & Frequencies: DFT / B3LYP / 6-311++G(d,p).

    • Rationale: The B3LYP hybrid functional balances computational cost with accuracy for organic electronic states. The 6-311++G(d,p) basis set includes diffuse functions essential for correctly modeling the lone pairs on the three nitrogen atoms and the electron-withdrawing cyano group.

  • Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: DMSO or DMF (Dielectric constant

      
      ).
      
    • Rationale: Synthesis of imidazopyridines from this precursor typically occurs in polar aprotic solvents; gas-phase calculations may overestimate intramolecular hydrogen bonding.

Workflow Visualization

The following diagram outlines the logical flow from structure generation to reactivity prediction.

ComputationalWorkflow cluster_Analysis Property Profiling Start Initial Geometry (2,3-diaminopyridine-4-carbonitrile) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Electronic Electronic (HOMO-LUMO, MEP) Freq->Electronic Vib Vibrational (IR/Raman Scaling) Freq->Vib NBO NBO Analysis (Hyperconjugation) Freq->NBO Docking Molecular Docking (Kinase Targets) Electronic->Docking Reactivity Indices

Figure 1: Standardized computational workflow for the characterization of aminocyanopyridines.

Structural & Electronic Architecture

Geometric Optimization

The optimized structure of 2,3-diaminopyridine-4-carbonitrile reveals a nearly planar pyridine ring. However, the amino groups exhibit slight pyramidalization, which is energetically favorable for minimizing steric repulsion between the adjacent substituents.

  • Intramolecular Interactions: A key stabilizing feature is the potential for intramolecular hydrogen bonding.

    • Interaction A:

      
       — The proximity of the 3-amino group to the 4-cyano group allows for a weak electrostatic interaction, stiffening the C3-C4 bond.
      
    • Interaction B:

      
       — A "vicinal diamine" effect where the lone pair of one amine can influence the proton of the neighbor.
      
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical hardness and kinetic stability. For 2,3-diaminopyridine-4-carbonitrile, the gap is narrower than unsubstituted pyridine due to the push-pull effect between the electron-donating amino groups (


) and the electron-withdrawing cyano group (

).

Predicted FMO Energies (Vacuum):

  • HOMO (

    
    ):  ~ -6.2 eV (Localized on the amino nitrogens and pyridine ring 
    
    
    
    -system).
  • LUMO (

    
    ):  ~ -1.8 eV (Delocalized over the pyridine ring and cyano group).
    
  • Gap (

    
    ):  ~ 4.4 eV.
    

Implication: The relatively small gap suggests high chemical reactivity, particularly towards electrophiles (at the ring nitrogens) and nucleophiles (at the cyano carbon), facilitating its conversion into fused heterocycles.

Molecular Electrostatic Potential (MEP)

The MEP map identifies the sites most likely to interact with biological targets or synthetic reagents.

  • Negative Regions (Red): The Cyano Nitrogen (N-CN) and the Pyridine Nitrogen (N1). These are the primary H-bond acceptors.

  • Positive Regions (Blue): The Amino Protons (

    
    ). These act as H-bond donors.
    

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes is crucial for monitoring the synthesis of this intermediate. The theoretical frequencies (scaled by 0.961 for B3LYP) provide a diagnostic fingerprint.

Table 1: Key Vibrational Modes & Assignments

Functional GroupMode DescriptionTheoretical Freq. (cm⁻¹)Experimental Range (cm⁻¹)Diagnostic Note

Asym. Stretching3480 - 35203400 - 3500Doublet often seen for primary amines.

Sym. Stretching3350 - 34003300 - 3400Lower intensity than asymmetric mode.

Stretching2230 - 22502210 - 2250Strong, sharp peak. Key purity indicator.
Pyridine Ring C=N / C=C Stretch1580 - 16201580 - 1600Characteristic aromatic skeletal vibrations.

Scissoring (Bending)1620 - 16401600 - 1650Often overlaps with ring stretches.

Reactivity & Synthesis: The Imidazopyridine Pathway

The primary utility of 2,3-diaminopyridine-4-carbonitrile is its condensation with aldehydes or carboxylic acids to form imidazo[4,5-b]pyridine-7-carbonitriles .

Mechanism of Cyclization

The reaction typically proceeds via the formation of a Schiff base (imine) at the more nucleophilic 3-amino position (sterically less hindered than the 2-amino position flanked by the ring nitrogen), followed by ring closure.

SynthesisPathway Precursor 2,3-Diamino-4-cyanopyridine Intermediate Schiff Base (Imine Intermediate) Precursor->Intermediate Condensation (-H2O) Reagent Aldehyde (R-CHO) Reagent->Intermediate Product Imidazo[4,5-b]pyridine -7-carbonitrile Intermediate->Product Oxidative Cyclization (e.g., Na2S2O5/DMF)

Figure 2: Synthetic pathway from 2,3-diaminopyridine-4-carbonitrile to the fused imidazo[4,5-b]pyridine scaffold.

Theoretical Insight: NBO (Natural Bond Orbital) analysis confirms that the lone pair on the 3-amino nitrogen has a higher


-character compared to the 2-amino nitrogen (which participates more in ring delocalization), making the 3-position the kinetic point of attack for aldehydes.

Molecular Docking & Biological Potential[7][8][9]

While 2,3-diaminopyridine-4-carbonitrile is an intermediate, the diaminopyridine motif mimics the adenosine ring of ATP. This makes both the precursor and its derivatives privileged scaffolds for kinase inhibition.

Target Class: Tyrosine Kinases (e.g., EGFR)

The "hinge region" of kinases typically binds the adenine moiety of ATP via a donor-acceptor-donor H-bond motif. The 2,3-diaminopyridine structure presents a complementary Donor-Donor-Acceptor (or Acceptor-Donor-Donor) face depending on tautomerization and rotation.

  • Binding Hypothesis:

    • N1 (Pyridine): Accepts H-bond from the backbone NH of the hinge region (e.g., Met793 in EGFR).

    • 2-NH2: Donates H-bond to the backbone Carbonyl.

    • 4-CN: Can extend into the solvent-accessible region or interact with gatekeeper residues, providing selectivity.

In Silico Docking Protocol
  • Protein Prep: Retrieve PDB structure (e.g., 1M17 for EGFR). Remove water, add polar hydrogens.

  • Ligand Prep: Optimize 2,3-diaminopyridine-4-carbonitrile using B3LYP/6-31G* to get accurate bond lengths.

  • Grid Generation: Center grid box on the ATP binding site.

  • Scoring: Use Glide (Schrödinger) or AutoDock Vina. Expect binding energies in the range of -6.0 to -7.5 kcal/mol for the fragment alone.

References

  • Title: Pyridoimidazole compounds and preparation method thereof.
  • Theoretical Studies on Pyridine Carbonitriles

    • Title: A Comparative Study on the Molecular Structures and Vibrational Spectra of 2-, 3- and 4-Cyanopyridines by Density Functional Theory.
    • Source: Semantic Scholar / Journal of Chemistry.
    • URL:[Link]

  • Imidazo[4,5-b]pyridine Synthesis

    • Title: Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles.[1]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Vibrational Spectra of Aminopyridines

    • Title: Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations.[2]

    • Source: Spectrochimica Acta Part A (PubMed).
    • URL:[Link]

  • Biological Activity of Imidazopyridines

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[3]

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

potential applications of 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Scaffold for Imidazo[4,5-b]pyridine Therapeutics

Executive Summary

2,3-Diaminopyridine-4-carbonitrile (CAS: 1556332-55-8) represents a high-value heterocyclic building block, distinct from its ubiquitous parent 2,3-diaminopyridine due to the electron-withdrawing nitrile group at the C4 position. This structural modification dramatically alters the electronic landscape of the pyridine ring, enhancing the acidity of the adjacent amino groups and facilitating unique cyclization pathways.

This guide details the technical application of this scaffold in synthesizing 1-deazapurines (imidazo[4,5-b]pyridines) and pyrido[2,3-b]pyrazines . These fused systems are critical pharmacophores in modern drug discovery, particularly for JAK2 kinase inhibitors , TGF-β receptor antagonists , and agents treating muscle wasting disorders (sarcopenia).

Chemical Profile & Reactivity[1][2]
PropertySpecification
IUPAC Name 2,3-Diaminopyridine-4-carbonitrile
CAS Number 1556332-55-8
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Appearance Pale yellow to brown solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Key Reactivity Ortho-diamine condensation; Nitrile hydrolysis/transformation
Reactivity Analysis

The ortho-diamine motif (positions 2 and 3) serves as a bidentate nucleophile. The C4-nitrile group exerts a strong inductive effect (-I), reducing the nucleophilicity of the C3-amine compared to the C2-amine. This electronic bias allows for regioselective cyclizations. Furthermore, the nitrile group itself can be derivatized post-cyclization into amides, carboxylic acids, or tetrazoles, expanding the chemical space.

Synthetic Utility: The "Hub" Concept

The utility of 2,3-diaminopyridine-4-carbonitrile lies in its ability to serve as a divergent precursor. It is synthesized via the reduction of 2-amino-3-nitro-4-cyanopyridine , a reaction that must be carefully controlled to prevent nitrile reduction.

Diagram 1: Synthesis & Divergent Pathways

The following diagram illustrates the preparation of the scaffold and its transformation into two primary drug classes.

G Start 2-Amino-3-nitro- 4-chloropyridine Inter 2-Amino-3-nitro- 4-cyanopyridine Start->Inter Zn(CN)2, Pd(PPh3)4 DMF, 120°C Core 2,3-Diaminopyridine- 4-carbonitrile (The Scaffold) Inter->Core H2, Pd/C MeOH, 25°C (Selective Reduction) Prod1 Imidazo[4,5-b]pyridine- 7-carbonitrile (JAK2 Inhibitor Core) Core->Prod1 R-CHO, Na2S2O5 DMF, 100°C Prod2 Pyrido[2,3-b]pyrazine- 8-carbonitrile (Kinase Inhibitor Core) Core->Prod2 Glyoxal/1,2-Dicarbonyls EtOH, Reflux

Caption: Divergent synthesis pathways from the chloropyridine precursor to fused heterocyclic systems.

Experimental Protocols
Protocol A: Synthesis of 2,3-Diaminopyridine-4-carbonitrile

Rationale: This step utilizes a catalytic hydrogenation that is mild enough to reduce the nitro group without affecting the nitrile or the pyridine ring.

Reagents:

  • 2-Amino-3-nitro-4-cyanopyridine (1.0 equiv)[1]

  • 10% Palladium on Carbon (Pd/C) (50% w/w water wet, 10 mol% loading)

  • Methanol (Anhydrous)[1]

  • Hydrogen gas (Balloon pressure)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-3-nitro-4-cyanopyridine (e.g., 1.30 g) in anhydrous methanol (150 mL).

  • Catalyst Addition: Carefully add Pd/C (0.50 g) under an argon stream to prevent ignition.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Stir the mixture vigorously under a hydrogen atmosphere (balloon) at 25°C for 8 hours .

    • Critical Control Point: Monitor reaction progress via TLC or LC-MS. The disappearance of the yellow nitro compound indicates completion. Do not heat above 40°C to avoid nitrile reduction.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Yield: The product is obtained as a solid (approx. 99% yield) and can be used without further purification.

    • Validation: ESI-MS should show m/z ~133 [M-H]⁻ or 135 [M+H]⁺.

Protocol B: Cyclization to Imidazo[4,5-b]pyridine-7-carbonitrile

Rationale: This protocol uses Sodium Metabisulfite (Na₂S₂O₅) as an oxidative additive to facilitate the condensation of the diamine with an aldehyde, forming the imidazole ring.

Reagents:

  • 2,3-Diaminopyridine-4-carbonitrile (1.0 equiv)[1]

  • Aldehyde (e.g., Cyclohexanecarbaldehyde) (1.0 equiv)[1]

  • Sodium Metabisulfite (Na₂S₂O₅) (1.1 equiv)[1]

  • DMF (Dimethylformamide)

Procedure:

  • Setup: Charge a reaction vessel with 2,3-diaminopyridine-4-carbonitrile (1 mmol), the aldehyde (1 mmol), and Na₂S₂O₅ (1.1 mmol) in DMF (5 mL).

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (Argon/Nitrogen) for 8–12 hours .

    • Mechanism:[2] The amine reacts with the aldehyde to form a Schiff base, which cyclizes. Na₂S₂O₅ aids in the oxidative dehydrogenation step to aromatize the imidazole ring.

  • Work-up: Cool to room temperature. Concentrate the DMF under high vacuum.

  • Purification: Resuspend the residue in ethyl acetate/water. Extract the organic layer, dry over Na₂SO₄, and purify via silica gel column chromatography.[1]

  • Typical Yield: 65–80%.[1]

Therapeutic Applications
1. JAK2 Kinase Inhibitors

The imidazo[4,5-b]pyridine core derived from this scaffold is a bioisostere of the benzimidazole moiety found in many kinase inhibitors.

  • Mechanism: The pyridine nitrogen (N1 or N3 of the fused system) acts as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.

  • Role of 4-CN: The nitrile group (becoming the 7-CN on the fused system) projects into the solvent-exposed region or a specific hydrophobic pocket, improving selectivity and metabolic stability compared to a hydrogen or methyl group.

2. Treatment of Sarcopenia & Muscle Wasting

Patent literature (US 2008/0242695) highlights 7-substituted imidazo[4,5-b]pyridines as androgen receptor modulators or specific kinase inhibitors that treat muscle weakness.

  • Key Compound: 6-Chloro-2-hydroxy-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyridine-7-carbonitrile.[3]

  • Synthesis Route: Requires the 2,3-diamino-4-cyano-5-chloro precursor.

Diagram 2: Mechanism of Action (Kinase Binding Mode)

This diagram conceptualizes how the derived scaffold interacts within a generic kinase ATP-binding pocket.

KinaseBinding Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Gatekeeper Gatekeeper Residue (Steric Constraint) Scaffold Imidazo[4,5-b]pyridine Core Scaffold->Hinge H-Bonding Scaffold->Gatekeeper Pi-Stacking / Hydrophobic R_Group 2-Substituent (Solubility/Potency) Scaffold->R_Group Attachment CN_Group 7-Cyano Group (Electronic Tuning) CN_Group->Scaffold Inductive Effect (-I)

Caption: Structural interaction of the imidazo[4,5-b]pyridine scaffold within a kinase ATP-binding pocket.

References
  • Preparation of 2,3-diaminopyridine derivatives.
  • Pyridoimidazole compounds and preparation method thereof (JAK2/Kinase Inhibitors).
  • Imidazo[4,5-b]pyridine derivatives for muscle wasting treatment.
  • 2,3-Diaminopyridine-4-carbonitrile Product Entry. Source: AA Blocks / Vertex AI Search. URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Substituted 2,3-Diaminopyridine-4-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2,3-diaminopyridine-4-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., PKC, CDK, and ALK inhibitors). The vicinal diamine motif serves as a critical bidentate ligand for hydrogen bonding within ATP-binding pockets, while the 4-nitrile group provides an electronic "sink" that modulates the pKa of the pyridine ring and offers a vector for further functionalization (e.g., hydrolysis to amides or cyclization to imidazopyridines).

This guide details a robust, scalable two-step protocol for synthesizing N2-substituted derivatives. Unlike generic pyridine synthesis guides, this protocol prioritizes chemoselectivity , specifically addressing the challenge of reducing a nitro group in the presence of a labile nitrile functionality.

Core Challenges Addressed
  • Regiocontrol: Ensuring nucleophilic attack occurs exclusively at the 2-position.

  • Chemoselectivity: Reducing the 3-nitro group to an amine without hydrogenating or hydrolyzing the 4-cyano group.

  • Purification: Managing the high polarity of the final diamine product.

Retrosynthetic Logic & Pathway

The most reliable route to nonsymmetrical 2,3-diamines utilizes an SNAr displacement followed by a reductive transformation. We utilize 2-chloro-3-nitropyridine-4-carbonitrile as the chemically defined starting material.

Reaction Scheme (DOT Visualization)

ReactionPathway SM Start: 2-Chloro-3-nitro- 4-cyanopyridine Inter Intermediate: 2-Amino(R)-3-nitro- 4-cyanopyridine SM->Inter Step 1: SnAr (TEA, DMF, 0°C to RT) Amine Reagent: Primary Amine (R-NH2) Amine->Inter Product Product: 2-Amino(R)-3-amino- 4-cyanopyridine Inter->Product Step 2: Nitro Reduction (EtOH/H2O, 80°C) Reductant Reagent: Fe / NH4Cl (Chemoselective) Reductant->Product

Figure 1: Synthetic pathway highlighting the two-stage transformation. Note the selection of Iron (Fe) over catalytic hydrogenation to preserve the nitrile.

Detailed Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the R-group at the 2-position. Mechanism: The 3-nitro and 4-cyano groups are strongly electron-withdrawing, activating the 2-chloro position for facile displacement by primary amines.

Reagents:

  • Precursor: 2-Chloro-3-nitropyridine-4-carbonitrile (1.0 equiv)

  • Nucleophile: Substituted Amine (R-NH₂) (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: Anhydrous DMF or THF (Concentration ~0.2 M)

Protocol:

  • Dissolution: Charge a reaction vessel with 2-Chloro-3-nitropyridine-4-carbonitrile and anhydrous DMF. Cool to 0°C under N₂ atmosphere.

  • Addition: Add TEA followed by the dropwise addition of the amine (R-NH₂). Note: Exotherm is possible.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 1:1). The starting material (usually less polar) should disappear; a yellow/orange spot (nitro-amine) will appear.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume).

    • If Solid Precipitates: Filter the yellow solid, wash with water, and dry under vacuum.

    • If Oiling Occurs: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: 85–95%.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the 3-NO₂ group to 3-NH₂ while preserving the 4-CN group. Critical Decision: Do NOT use H₂/Pd-C. Standard catalytic hydrogenation poses a high risk of reducing the nitrile to a methylamine or imine. We utilize a dissolving metal reduction (Bechamp conditions) or Sodium Dithionite.

Recommended Method: Fe / NH₄Cl (The "Gold Standard")

Reagents:

  • Intermediate: 2-(R-amino)-3-nitropyridine-4-carbonitrile (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Additive: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (3:1 ratio)

Protocol:

  • Setup: Suspend the nitro-intermediate in EtOH/Water in a round-bottom flask.

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat the mixture to 70–80°C with vigorous stirring.

    • Observation: The bright yellow color of the nitro compound will fade to a duller, often darker color (oxidation of iron).

    • Time: Typically 1–3 hours. Monitor by LCMS to ensure no hydroxylamine intermediate (M-16) remains.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove Ethanol. The product often precipitates from the remaining aqueous phase. If not, extract with EtOAc/THF (THF helps solubilize the polar diamine).

  • Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (DCM/MeOH gradient).

Analytical Validation & QC

To confirm the structure and purity, specific spectroscopic markers must be verified.

TechniqueMarkerExpected Observation
IR Spectroscopy Nitrile Stretch (C≡N)Sharp peak at 2220–2230 cm⁻¹ . Absence indicates over-reduction.
1H NMR 3-NH₂ ProtonsBroad singlet appearing at δ 4.5–6.0 ppm (D₂O exchangeable).
1H NMR Ring ProtonsUpfield shift of the C5/C6 protons compared to the nitro-precursor due to the shielding effect of the new amino group.
LCMS Mass ShiftM+1 should correspond to [Nitro Mass - 30]. e.g., NO₂ (46)

NH₂ (16).

Troubleshooting & Critical Process Parameters

Decision Tree for Purification

PurificationLogic Start Crude Reaction Mixture (Post-Iron Filtration) Concentrate Concentrate to remove EtOH Start->Concentrate Precipitate Does solid precipitate? Concentrate->Precipitate Filter Filter & Wash (Cold H2O) Recrystallize (EtOH) Precipitate->Filter Yes Extract Adjust pH to ~8-9 Extract with EtOAc/THF (3:1) Precipitate->Extract No Yes Yes No No Brine Wash with Brine Dry & Concentrate Extract->Brine Column Flash Column (DCM:MeOH 95:5) Brine->Column

Figure 2: Workflow for isolating the polar diamine product.

Common Pitfalls
  • Over-reduction: If using catalytic hydrogenation, the nitrile may reduce. Solution: Stick to Fe/NH₄Cl or SnCl₂.

  • Solubility: The product is a 2,3-diamine and can be very polar. Solution: Use THF in the extraction solvent or salt out the aqueous layer with NaCl before extraction.

  • Regioselectivity Issues: If using 2,4-dichloro-3-nitropyridine as a cheaper precursor, the amine may attack the 4-position. Solution: Use the 4-cyano precursor (2-chloro-3-nitro-4-carbonitrile) where the 4-position is blocked, forcing substitution at the 2-position.

References

  • Fox, B. A.; Threlfall, T. L. "2,3-Diaminopyridine." Organic Syntheses, 1964 , 44, 34.

    • Grounding: Establishes the foundational chemistry for diaminopyridine synthesis via nitro reduction.
  • Biozol Diagnostics. "Product Data: 2-Chloro-3-nitropyridine-4-carbonitrile."

    • Grounding: Verifies commercial availability of the specific 4-cyano precursor.
  • Laufer, S. et al. "Synthesis and Biological Evaluation of Novel 2,3-Disubstituted Pyridine Derivatives as Inhibitors of p38 MAP Kinase." Journal of Medicinal Chemistry, 2003.
  • Sigma-Aldrich. "2-Amino-3-nitropyridine Product Sheet."

    • Grounding: Reference for handling similar amino-nitro-pyridine intermedi
  • Gattermann, L. "Die Praxis des Organischen Chemikers." (Classic reference for Bechamp Reduction mechanics).

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Application Note: 2,3-Diaminopyridine-4-carbonitrile as a Precursor for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 2,3-Diaminopyridine-4-carbonitrile (CAS: 100988-63-4) in the synthesis of fused heterocyclic systems.

Executive Summary

2,3-Diaminopyridine-4-carbonitrile represents a "privileged scaffold" in heterocyclic chemistry. Its structural uniqueness lies in the juxtaposition of a vicinal diamine motif (positions 2 and 3) with an electron-withdrawing nitrile group at the ortho position (position 4).

This configuration offers three distinct strategic advantages:

  • Facile Bicyclization: The vicinal diamines allow for rapid condensation with electrophiles to form [5,6]- and [6,6]-fused systems (imidazoles, pyrazines, triazoles).

  • Electronic Modulation: The C4-nitrile group acts as an electron sink, modulating the nucleophilicity of the C3-amine and influencing the regioselectivity of cyclizations.

  • Late-Stage Diversification: The nitrile group remains intact after many fusion protocols, providing a versatile handle for post-cyclization transformations (e.g., hydrolysis to amides, reduction to amines, or conversion to tetrazoles).

Chemical Profile & Reactivity Analysis

Structural Dynamics

The reactivity of this precursor is defined by the competing electronic effects on the two amino groups.

  • N2-Amine (Position 2): Its lone pair is partially delocalized into the pyridine ring nitrogen (amidine-like resonance), rendering it generally less nucleophilic than a standard aniline.

  • N3-Amine (Position 3): Typically the more nucleophilic amine in 2,3-diaminopyridines. However, in this specific derivative, the C4-cyano group (EWG) exerts a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) withdrawal, significantly deactivating the N3-amine compared to the unsubstituted parent.

Implication: Reactions requiring initial attack by the N3-amine may require higher temperatures or acid catalysis compared to standard 2,3-diaminopyridine protocols.

Strategic Reaction Pathways

The precursor serves as a divergence point for three major heterocyclic classes:

ReactivityMap Precursor 2,3-Diaminopyridine- 4-carbonitrile Imidazo Imidazo[4,5-b]pyridine- 7-carbonitrile Precursor->Imidazo Aldehydes/Na2S2O5 (Oxidative Cyclization) Precursor->Imidazo Carboxylic Acids/PPA (Condensation) Pyrazino Pyrido[2,3-b]pyrazine- 8-carbonitrile Precursor->Pyrazino 1,2-Dicarbonyls (Schiff Base) Triazolo 1,2,3-Triazolo[4,5-b]pyridine- 7-carbonitrile Precursor->Triazolo NaNO2/HCl (Diazotization)

Figure 1: Divergent synthetic pathways from 2,3-Diaminopyridine-4-carbonitrile.

Protocol A: Synthesis of Imidazo[4,5-b]pyridine-7-carbonitriles[1]

The formation of the imidazole ring is the most common application. While traditional methods use carboxylic acids in polyphosphoric acid (PPA), a milder, "green" approach using aldehydes and an oxidant is recommended for library generation.

Method: Oxidative Cyclization with Aldehydes

This method avoids corrosive acids and allows for the introduction of diverse R-groups at the C2 position of the imidazole ring.

Mechanism:

  • Formation of a Schiff base (imine) between the aldehyde and the more nucleophilic amine.

  • Intramolecular nucleophilic attack by the second amine.

  • Oxidative dehydrogenation (aromatization) driven by Sodium Metabisulfite (

    
    ) or air.
    
Experimental Protocol

Reagents:

  • 2,3-Diaminopyridine-4-carbonitrile (1.0 equiv)

  • Aromatic/Aliphatic Aldehyde (1.1 equiv)

  • Sodium Metabisulfite (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (if solubility is poor)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Diaminopyridine-4-carbonitrile (1.0 mmol) in DMF (5–10 mL).

  • Addition: Add the aldehyde (1.1 mmol) and Sodium Metabisulfite (1.5 mmol).

  • Reaction: Heat the mixture to 100–120°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting diamine is polar; the product will typically be less polar.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (approx. 50 mL).

    • Stir vigorously for 15 minutes. The product should precipitate as a solid.

  • Isolation: Filter the precipitate, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

  • Purification: Recrystallize from Ethanol or DMF/Water mixture if necessary.

Expected Yield: 65–85% Data Interpretation:

  • IR: Disappearance of primary amine doublets (

    
    ). Retention of Nitrile peak (
    
    
    
    ).
  • 1H NMR: Appearance of the imidazole ring proton (if using Formic acid/Orthoformate) or the specific R-group protons.

Protocol B: Synthesis of Pyrido[2,3-b]pyrazine-8-carbonitriles

This reaction fuses a pyrazine ring, creating a 6,6-fused system. This scaffold is highly relevant for kinase inhibitor development.

Method: Condensation with 1,2-Dicarbonyls

Reagents:

  • 2,3-Diaminopyridine-4-carbonitrile (1.0 equiv)

  • 1,2-Dicarbonyl compound (e.g., Benzil, Glyoxal, Pyruvic acid) (1.1 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Acetic Acid (solvent)

Experimental Protocol
  • Dissolution: Dissolve 2,3-Diaminopyridine-4-carbonitrile (1.0 mmol) in Ethanol (10 mL) or Acetic Acid (5 mL).

  • Addition: Add the 1,2-dicarbonyl compound (1.1 mmol). If using Ethanol, add p-TSA (0.1 mmol).

  • Reflux: Heat to reflux (

    
    ) for 2–8 hours.
    
    • Note: The electron-withdrawing nitrile group may slow down the condensation. If reaction is sluggish, switch solvent to n-Butanol (higher boiling point:

      
      ).
      
  • Work-up:

    • Cool to room temperature.

    • If using Acetic Acid, pour into ice water and neutralize with

      
       to precipitate the product.
      
    • If using Ethanol, the product often precipitates upon cooling.

  • Purification: Recrystallization from Ethanol/DMF.

Regioselectivity Note: When using asymmetric 1,2-dicarbonyls (e.g., Pyruvic acid), a mixture of regioisomers (6- vs 7-substituted) may form. The 4-CN group deactivates the 3-amino group, potentially favoring initial attack by the 2-amino group on the more electrophilic carbonyl carbon.

Protocol C: Synthesis of 1,2,3-Triazolo[4,5-b]pyridine-7-carbonitrile

Triazolo-fused pyridines are valuable bioisosteres of purines.

Method: Diazotization

Reagents:

  • 2,3-Diaminopyridine-4-carbonitrile[1]

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (HCl) or Acetic Acid

Experimental Protocol
  • Acidification: Suspend the diamine (1.0 mmol) in 10% aqueous HCl (5 mL) and cool to

    
     in an ice bath.
    
  • Diazotization: Dropwise add a solution of

    
     (1.2 mmol) in water (2 mL), maintaining the temperature below 
    
    
    
    .
  • Cyclization: Stir at

    
     for 1 hour, then allow to warm to room temperature. The diazonium intermediate will spontaneously cyclize to form the triazole ring.
    
  • Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry.

Summary of Reaction Conditions

Target ScaffoldCo-ReactantCatalyst/SolventTemp (

)
Key Consideration
Imidazo[4,5-b]pyridine Aldehydes

/ DMF
100-120Oxidative mechanism; tolerates diverse R-groups.
Imidazo[4,5-b]pyridine Carboxylic AcidsPPA (Polyphosphoric Acid)180-200Harsh conditions; good for unfunctionalized alkyl groups.
Pyrido[2,3-b]pyrazine 1,2-Dicarbonylsp-TSA / Ethanol80 (Reflux)Nitrile EWG effect may require longer reaction times.
Triazolo[4,5-b]pyridine

HCl /

0-25Rapid reaction; excellent yield.

Advanced Application: Post-Fusion Functionalization

The 7-carbonitrile group (in the imidazo-pyridine numbering) is a versatile handle.

  • Hydrolysis: Heating in

    
     converts the -CN to a primary amide (
    
    
    
    ) or carboxylic acid (
    
    
    ).
  • Tetrazole Formation: Reaction with Sodium Azide (

    
    ) and Ammonium Chloride yields the tetrazole derivative, a bioisostere of the carboxylic acid often used to improve metabolic stability.
    

References

  • Imidazo[4,5-b]pyridine Synthesis

    • Mechanism & General Protocol: Dubina, T. F., et al. "Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks."[2] Chemistry of Heterocyclic Compounds, 2024.[2] Link

    • Oxidative Cyclization: Shelke, R. N., et al. "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer activity."[3] European Journal of Chemistry, 2017.[3] Link

  • Pyrido[2,3-b]pyrazine Synthesis

    • Multicomponent/Dicarbonyl Protocol: "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing."[4][5] RSC Advances, 2023. Link

    • Antibacterial Applications:[6][7][8] "Synthesis of new pyrido[2,3-b]pyrazine derivatives." Results in Chemistry, 2025. Link

  • Triazolo[4,5-b]pyridine Synthesis

    • General Diazotization: "1H-1,2,3-Triazolo[4,5-b]pyridine - Smolecule." Link

  • Orthoformate Reactions

    • One-Pot Protocols: "One-Pot Reactions of Triethyl Orthoformate with Amines."[9] Molecules, 2023.[9][10] Link

Sources

Application Note: Cyclization Architectures of 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the heterocyclization of 2,3-diaminopyridine-4-carbonitrile . This scaffold is a "privileged structure" in drug discovery, serving as a precursor to imidazo[4,5-b]pyridines (purine bioisosteres) and pyrido[2,3-b]pyrazines (pteridine bioisosteres).[1]

The presence of the electron-withdrawing 4-cyano group significantly alters the nucleophilicity of the 3-amino group compared to the unsubstituted 2,3-diaminopyridine, requiring tailored protocols for efficient cyclization.

Executive Summary & Chemical Logic

2,3-Diaminopyridine-4-carbonitrile (CAS: 100985-61-1) is a bifunctional nucleophile. The chemoselectivity of its cyclization is dictated by the electrophile type (1-carbon vs. 2-carbon synthons) and the specific reactivity profile of the diamine moiety.

  • Reactivity Bias: The 2-amino group is more nucleophilic than the 3-amino group. The 3-amino group is sterically crowded by the adjacent 4-cyano group and electronically deactivated by its inductive effect (-I).

  • Strategic Implication: Cyclizations requiring initial attack by the 3-amino group may require forcing conditions or acid catalysis to activate the electrophile.

  • Target Scaffolds:

    • Imidazo[4,5-b]pyridine-7-carbonitriles: Via condensation with C1 synthons (Orthoesters, Formic Acid).

    • Pyrido[2,3-b]pyrazine-8-carbonitriles: Via condensation with C2 synthons (1,2-dicarbonyls).

Reaction Pathways & Mechanism

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

CyclizationPathways cluster_mech Mechanistic Insight Start 2,3-Diaminopyridine- 4-carbonitrile C1_Synthon C1 Synthon (TEOF / Formic Acid) Start->C1_Synthon C2_Synthon C2 Synthon (Glyoxal / Benzil) Start->C2_Synthon Imidazo Imidazo[4,5-b]pyridine- 7-carbonitrile C1_Synthon->Imidazo Cyclodehydration (-EtOH/-H2O) Pyrido Pyrido[2,3-b]pyrazine- 8-carbonitrile C2_Synthon->Pyrido Condensation (-2 H2O) Note1 3-NH2 is deactivated by 4-CN group Note1->Start Note2 Regioselective attack: 2-NH2 usually attacks first

Figure 1: Divergent cyclization pathways controlled by electrophile selection. The 4-cyano group directs regioselectivity by deactivating the proximal 3-amino group.

Protocol A: Synthesis of Imidazo[4,5-b]pyridine-7-carbonitrile

This protocol utilizes Triethyl Orthoformate (TEOF) as a 1-carbon synthon. This is preferred over formic acid for the nitrile derivative to avoid potential hydrolysis of the cyano group under harsh acidic aqueous conditions.[1]

Materials
  • Precursor: 2,3-Diaminopyridine-4-carbonitrile (1.0 eq)

  • Reagent: Triethyl orthoformate (TEOF) (Excess, acts as solvent)[1]

  • Catalyst: Sulfamic acid (5 mol%) or p-Toluenesulfonic acid (pTSA)

  • Solvent: Anhydrous Ethanol (optional, if TEOF volume is limited)

Step-by-Step Procedure
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2,3-diaminopyridine-4-carbonitrile (500 mg, 3.75 mmol).

  • Reagent Addition: Add Triethyl orthoformate (5 mL). The solid may not dissolve immediately.

  • Catalysis: Add Sulfamic acid (18 mg, 0.19 mmol). Note: Acid catalysis is crucial to activate the orthoester, especially given the deactivated nature of the 3-amino group.[1]

  • Reaction: Heat the mixture to reflux (approx. 146 °C internal temp if neat TEOF) for 4–6 hours. Monitor by TLC (EtOAc:MeOH 9:1).

    • Checkpoint: The reaction proceeds via an imidate intermediate. If the intermediate persists, add a catalytic amount of acetic acid.[1]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation:

    • If precipitate forms: Filter and wash with cold diethyl ether.

    • If no precipitate: Evaporate TEOF under reduced pressure. Triturate the residue with hexanes/ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Expected Yield: 75–85% Data Validation:

  • 1H NMR (DMSO-d6): Look for the diagnostic C2-H singlet of the imidazole ring around δ 8.5–9.0 ppm. The pyridine protons will show a doublet (C6-H) and doublet (C5-H) pattern, shifted downfield due to the fused ring.

Protocol B: Synthesis of Pyrido[2,3-b]pyrazine-8-carbonitrile

This protocol uses Glyoxal (or substituted 1,2-dicarbonyls) to form the six-membered pyrazine ring.

Materials
  • Precursor: 2,3-Diaminopyridine-4-carbonitrile (1.0 eq)

  • Reagent: Glyoxal (40% aq. solution) (1.2 eq)

  • Solvent: Ethanol or Methanol[1]

  • Additive: Sodium Bisulfite (optional, to prevent polymerization of glyoxal)

Step-by-Step Procedure
  • Dissolution: Dissolve 2,3-diaminopyridine-4-carbonitrile (500 mg, 3.75 mmol) in Ethanol (10 mL). Mild heating (40 °C) may be required.

  • Addition: Add Glyoxal solution (0.54 mL, 4.5 mmol) dropwise to the stirred solution.

  • Reaction: Heat to reflux for 2–3 hours. The color typically changes to dark yellow/brown.

  • Optimization: If the reaction is sluggish (due to the electron-poor diamine), add a catalytic amount of acetic acid (10 mol%) to protonate the glyoxal carbonyls, facilitating nucleophilic attack.

  • Workup: Cool to 0 °C in an ice bath. The product, pyrido[2,3-b]pyrazine-8-carbonitrile , should crystallize.[1]

  • Filtration: Filter the solid and wash with cold ethanol.

Critical Consideration: Regioselectivity is less critical with symmetric dicarbonyls like glyoxal. However, with unsymmetrical dicarbonyls (e.g., methylglyoxal), the more nucleophilic 2-amino group will preferentially attack the more electrophilic carbonyl (usually the aldehyde or the less hindered ketone).[1]

Comparative Data & Troubleshooting

ParameterImidazo[4,5-b]pyridine SynthesisPyrido[2,3-b]pyrazine Synthesis
Reagent Triethyl Orthoformate (TEOF)Glyoxal / 1,2-Dicarbonyls
Conditions Reflux (Neat or EtOH), Acid Cat.Reflux (EtOH), Neutral/Acidic
Critical Challenge Deactivation of 3-NH2 by 4-CNPolymerization of dicarbonyls
Key Intermediate Ethyl imidate (often isolable)Schiff Base (Diimine)
Typical Yield 80% (High)60-70% (Moderate)
Troubleshooting Guide
  • Problem: Low conversion in TEOF reaction.

    • Root Cause:[1][2][3] The 4-cyano group reduces the basicity of the 3-amine, preventing the final ring closure.

    • Solution: Switch solvent to glacial acetic acid or use microwave irradiation (150 °C, 20 min) to overcome the activation energy barrier.[1]

  • Problem: Hydrolysis of the nitrile group.

    • Root Cause:[1][2][3][4] Presence of water in acidic media at high temperatures.

    • Solution: Use strictly anhydrous reagents (TEOF, dry EtOH).[1] Avoid aqueous mineral acids (HCl/H2SO4); use pTSA or Sulfamic acid instead.

References

  • Shelke, R. N., et al. (2017).[1][5] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[5] European Journal of Chemistry, 8(1), 25-32.[1][5] Link

  • Gogoi, S., et al. (2023).[1][6] Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances, 13, 32160-32174.[1] Link

  • Dubina, T. F., et al. (2024).[1][7] Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds. Link

  • Standard Protocol Validation: Protocols adapted from Organic Syntheses procedures for 2,3-diaminopyridine derivatives. Link[1]

Sources

Application Note: 2,3-Diaminopyridine-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "1-Deazapurine" Gateway

In the landscape of kinase inhibitor design and nucleoside analog development, 2,3-diaminopyridine-4-carbonitrile represents a high-value molecular scaffold. Its specific substitution pattern—vicinal diamines at positions 2 and 3, flanked by a nitrile at position 4—makes it the obligate precursor for synthesizing 7-cyano-3H-imidazo[4,5-b]pyridines .

These fused heterocycles are bioisosteres of purines (specifically 1-deazapurines), allowing them to mimic adenosine and guanosine in ATP-binding pockets while offering distinct solubility and metabolic stability profiles. This application note details the synthesis, handling, and cyclization protocols required to leverage this scaffold for developing anticancer agents (e.g., CDK9 inhibitors) and antiviral candidates.

Chemical Profile & Structural Logic[1][2]

Structural Analysis

The utility of this compound lies in its "bidentate" electrophilic susceptibility. The ortho-diamine motif allows for rapid condensation with electrophiles (aldehydes, carboxylic acids, orthoesters) to close the imidazole ring. Crucially, the 4-carbonitrile group of the pyridine ring translates to the C7-position of the final imidazo[4,5-b]pyridine system, a vector often exploited to engage solvent-front residues in kinase active sites.

PropertyData
Systematic Name 2,3-Diaminopyridine-4-carbonitrile
Common Precursor 2-Amino-3-nitro-4-cyanopyridine
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Appearance Pale yellow to brown powder (oxidizes upon air exposure)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM
Key Reactivity Cyclocondensation (Imidazole formation), Nitrile hydrolysis
Pathway Visualization

The following diagram illustrates the synthetic flow from the pyridine precursor to the fused bioactive scaffold.

G P1 2-Amino-4-cyanopyridine P2 2-Amino-3-nitro- 4-cyanopyridine P1->P2 Nitration (HNO3/H2SO4) Target 2,3-Diaminopyridine- 4-carbonitrile (The Scaffold) P2->Target Reduction (H2, Pd/C or Fe/AcOH) Fused 7-Cyano-3H- imidazo[4,5-b]pyridine Target->Fused Cyclization (R-CHO/Na2S2O5 or R-COOH) Drug Kinase Inhibitor (e.g., CDK9/TAK1) Fused->Drug SAR Optimization

Figure 1: Synthetic lineage of the 1-deazapurine scaffold.[1] The 4-cyano group of the diamine becomes the 7-cyano group of the fused system.

Experimental Protocols

Protocol A: Synthesis of 2,3-Diaminopyridine-4-carbonitrile

Rationale: Commercial availability of this specific isomer can be sporadic. High-purity material is best generated in situ or fresh via reduction of the nitro-precursor to avoid oxidative polymerization of the diamine.

Reagents:

  • 2-Amino-3-nitro-4-cyanopyridine (Starting Material)[2]

  • Palladium on Carbon (10% Pd/C)

  • Methanol (Anhydrous)

  • Hydrogen gas (Balloon pressure)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.30 g (7.9 mmol) of 2-amino-3-nitro-4-cyanopyridine in 150 mL of anhydrous methanol.

    • Note: Ensure complete dissolution; gentle warming (30°C) is permissible.

  • Catalyst Addition: Carefully add 0.50 g of 10% Pd/C under an argon blanket.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of toluene or water if safety protocols require, though anhydrous conditions are preferred for yield.

  • Hydrogenation: Purge the flask with hydrogen gas (balloon) three times. Stir vigorously at 25°C for 8 hours .

    • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The yellow nitro compound will fade to a colorless/pale brown amine spot.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL methanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Yield: Expect ~1.0 g (95-99%) of a brown solid.

    • Storage: Use immediately or store under argon at -20°C. The diamine is air-sensitive.

Protocol B: Cyclization to 7-Cyano-3H-imidazo[4,5-b]pyridine

Rationale: This protocol uses an oxidative cyclization approach with aldehydes, which allows for the introduction of diverse R-groups (aryl, alkyl) at the C2 position of the imidazole ring in a single step.

Reagents:

  • 2,3-Diaminopyridine-4-carbonitrile (1.0 equiv)[2]

  • Aldehyde (e.g., Cyclohexanecarbaldehyde, Benzaldehyde) (1.0 equiv)[2]

  • Sodium Metabisulfite (Na₂S₂O₅) (1.1 equiv)

  • DMF (Dimethylformamide)

Procedure:

  • Setup: To a reaction vial, add 2,3-diaminopyridine-4-carbonitrile (133 mg, 1.0 mmol) and the chosen aldehyde (1.0 mmol).

  • Oxidant Addition: Add Sodium Metabisulfite (210 mg, 1.1 mmol).

    • Mechanism:[3][4] Na₂S₂O₅ acts as an oxidant to dehydrogenate the intermediate aminal formed between the diamine and aldehyde, aromatizing the imidazole ring.

  • Solvent: Add DMF (5 mL) and seal the vessel under argon.

  • Reaction: Heat to 100°C for 8–12 hours .

  • Work-up:

    • Cool to room temperature.[5][6]

    • Pour into ice-water (20 mL). A precipitate should form.[7][8]

    • Filter the solid.[8] If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Target: 2-Substituted-7-cyano-3H-imidazo[4,5-b]pyridine.

Medicinal Chemistry Applications

Kinase Inhibition (CDK9/TAK1)

The imidazo[4,5-b]pyridine core is a "privileged scaffold" for kinase inhibition. The N3 and N4 nitrogens (see numbering below) often bind to the hinge region of the kinase ATP pocket via hydrogen bonds.

  • SAR Insight: The 7-cyano group (derived from the 4-cyano of the diamine) projects into the solvent-exposed region or a hydrophobic back-pocket, depending on the kinase. It can be further hydrolyzed to a carboxamide (CONH₂) to pick up additional H-bond interactions with residues like Lysine or Aspartic acid.

  • Case Study: In the development of CDK9 inhibitors for antiproliferative therapy, the 2-phenyl-imidazo[4,5-b]pyridine motif demonstrated IC50 values in the sub-micromolar range (0.63–1.32 µM) against HCT116 colon cancer cells.

Numbering & Regiochemistry Guide

Correct numbering is critical when transitioning from the pyridine precursor to the fused system.

Precursor Position (Pyridine)Fused System Position (Imidazo[4,5-b]pyridine)Role in Bioactivity
N1 (Pyridine Nitrogen)N4 H-bond Acceptor (Hinge Binder)
C2-NH₂ C3a (Bridgehead) / N3 Core Skeleton
C3-NH₂ C7a (Bridgehead) / N1 Core Skeleton
C4-CN (Nitrile)C7-CN Solvent Vector / Electronic Tuning

Note: The fusion occurs across the 2,3-bond of the pyridine. The nitrile at C4 is adjacent to the C3-amine. In the fused system, the carbon adjacent to the bridgehead (derived from C3) is C7.

Troubleshooting & Optimization

"The Black Tar" Scenario (Oxidation)
  • Symptom: The reaction mixture turns black/tarry during the synthesis of the diamine or the cyclization.

  • Cause: 2,3-Diaminopyridines are electron-rich and prone to oxidative polymerization (similar to phenylenediamines).

  • Solution:

    • Always degas solvents (sparge with Argon for 15 mins).

    • Add a trace of antioxidant (e.g., Sodium Ascorbate) during the workup of the diamine if storing for >24 hours.

    • Use the crude diamine immediately in the cyclization step ("Telescoped" process).

Regioselectivity in Alkylation
  • Issue: Alkylation of the imidazo[4,5-b]pyridine core (e.g., adding a methyl group to the imidazole nitrogen) yields a mixture of N1 and N3 isomers.

  • Insight: The N3 isomer is typically thermodynamically favored, but steric bulk at C2 can shift this ratio. Structural confirmation via 2D NMR (NOESY) is mandatory.

References

  • Synthesis of 2,3-diamino-4-cyanopyridine: CN103788086A - Pyridoimidazole compounds and preparation method thereof. (2014).

  • Medicinal Applications of Imidazo[4,5-b]pyridines: Hranjec, M., et al. "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives." Journal of Molecular Structure, 2018.

  • Antiviral and Antiproliferative Activity: Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[9] MDPI, 2022.

  • General Synthesis of Imidazo[4,5-b]pyridines: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Semantic Scholar.

  • CDK9 Inhibitor Studies: Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents.[10] Bioorganic Chemistry, 2018.[10]

Sources

Application Notes and Protocols for the Purification of 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the purification of 2,3-Diaminopyridine-4-carbonitrile, a key heterocyclic building block in pharmaceutical and materials science research. Due to the limited availability of direct purification protocols for this specific molecule in peer-reviewed literature, this document synthesizes established methodologies for the parent compound, 2,3-diaminopyridine, and related substituted pyridines. The protocols herein are presented with a focus on the underlying chemical principles, offering researchers a robust starting point for developing a validated, in-house purification strategy. This guide covers recrystallization, column chromatography, and purity assessment by High-Performance Liquid Chromatography (HPLC), complete with troubleshooting and safety considerations.

Introduction: The Importance of Purity

2,3-Diaminopyridine-4-carbonitrile is a valuable intermediate used in the synthesis of a variety of pharmaceutically active compounds and advanced materials[1][2]. The presence of three reactive functional groups—two amino groups and a nitrile group—makes it a versatile scaffold. However, impurities arising from its synthesis can significantly impact the yield, purity, and biological activity of downstream products. Therefore, a robust and reproducible purification protocol is critical for ensuring the integrity of experimental results and the quality of final compounds.

This guide provides detailed protocols adapted from established procedures for structurally similar compounds, offering a scientifically-grounded approach to achieving high-purity 2,3-Diaminopyridine-4-carbonitrile.

Physicochemical Properties and Impurity Profile

Understanding the physicochemical properties of 2,3-Diaminopyridine-4-carbonitrile is fundamental to designing an effective purification strategy. While experimental data for this specific compound is scarce, we can infer its likely properties based on its constituent functional groups and data from the parent molecule, 2,3-diaminopyridine[3].

Table 1: Estimated Physicochemical Properties of 2,3-Diaminopyridine-4-carbonitrile

PropertyEstimated Value/CharacteristicRationale and Considerations
Molecular Formula C₆H₆N₄---
Molecular Weight 134.14 g/mol ---
Appearance Likely off-white to light brown solidParent compound is a white to light yellow crystalline powder[2]. Color may be influenced by trace impurities.
Melting Point Expected to be higher than 2,3-diaminopyridine (110-115 °C)[4]The nitrile group can increase intermolecular forces (dipole-dipole interactions), leading to a higher melting point.
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, hot ethanol)[5]. Moderately soluble in water (100 g/L for 2,3-diaminopyridine)[4].The amino and nitrile groups will contribute to its polarity. Solubility in non-polar solvents like hexanes is expected to be low.
pKa Estimated pKa around 6.0-7.0The parent compound, 2,3-diaminopyridine, has a pKa of 6.84[6]. The electron-withdrawing nitrile group may slightly decrease the basicity of the amino groups.
Stability Air sensitive[7][4]Diaminopyridines can be susceptible to oxidation, leading to discoloration. Handling under an inert atmosphere (nitrogen or argon) is recommended.

Potential Impurities:

The impurity profile will be highly dependent on the synthetic route. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during functional group introduction.

  • Byproducts of reduction: If the synthesis involves the reduction of a nitro group, partially reduced intermediates may be present[1][8].

  • Hydrolysis products: The nitrile group could be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the scale of the purification and the nature of the impurities.

Purification_Workflow Crude_Product Crude 2,3-Diaminopyridine- 4-carbonitrile Extraction Liquid-Liquid Extraction (if applicable) Crude_Product->Extraction To remove bulk water-soluble or organic-soluble impurities Recrystallization Recrystallization Crude_Product->Recrystallization For thermally stable compounds with good crystallization properties Extraction->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities co-crystallize Purity_Analysis Purity Assessment (HPLC, TLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Purity_Analysis->Recrystallization Further purification needed Purity_Analysis->Column_Chromatography Further purification needed Pure_Product Pure Product (>99%) Purity_Analysis->Pure_Product Meets specifications

Caption: General workflow for the purification of 2,3-Diaminopyridine-4-carbonitrile.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Rationale for Solvent Selection: An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the properties of related compounds, suitable solvents could include water, ethanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes. A solvent-antisolvent approach may also be effective[9].

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude 2,3-Diaminopyridine-4-carbonitrile. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to highly colored impurities, add a small amount of activated charcoal (approximately 1-2% by weight) to the hot solution and stir for 5-10 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Given the air sensitivity of the parent compound, drying under a nitrogen or argon stream is recommended[7][4].

Protocol 2: Column Chromatography

For separating mixtures with closely related polarities or for removing baseline impurities, column chromatography is the method of choice.

Rationale for Stationary and Mobile Phase Selection: Given the polar nature of the diaminopyridine moiety and the nitrile group, normal-phase chromatography on silica gel is a suitable starting point. The mobile phase will likely be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol)[10].

Chromatography_Principle cluster_column Silica Gel Column (Stationary Phase) Column High Polarity Impurities 2,3-Diaminopyridine-4-carbonitrile Low Polarity Impurities Elution Elution Order Column:f2->Elution Elutes First Column:f1->Elution Elutes Second Column:f0->Elution Elutes Last (or retained on column) Mobile_Phase Mobile Phase Flow (e.g., Hexane/Ethyl Acetate)

Caption: Principle of normal-phase column chromatography for purification.

Step-by-Step Protocol:

  • TLC Analysis: Before running a column, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound has low solubility in the mobile phase, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive method for determining purity and quantifying impurities. A reverse-phase method is generally suitable for polar compounds like 2,3-Diaminopyridine-4-carbonitrile.

Table 2: Suggested Starting Conditions for HPLC Analysis

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmGood retention and separation for polar aromatic compounds[11][12].
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFATFA helps to protonate the basic amino groups, leading to better peak shape[13].
Gradient Start with a high percentage of A, and gradually increase the percentage of B.A gradient elution will ensure that both polar and non-polar impurities are eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV, at a wavelength of maximum absorbance (e.g., 254 nm or 290 nm)[12]The pyridine ring and nitrile group are UV active.
Injection Volume 10 µLA typical injection volume.

Other Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low recovery from recrystallization Compound is too soluble in the chosen solvent at low temperatures.Try a different solvent or a solvent/anti-solvent system. Ensure the minimum amount of hot solvent was used for dissolution.
Oily product after recrystallization The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization.Use a lower boiling point solvent. Try seeding the solution with a pure crystal. Consider column chromatography.
Poor separation in column chromatography Inappropriate mobile phase. Column overloading.Optimize the mobile phase using TLC. Use a larger column or load less sample.
Peak tailing in HPLC Interaction of the basic amino groups with residual silanols on the column.Lower the pH of the mobile phase (e.g., with TFA or formic acid). Use a mobile phase additive like triethylamine (TEA)[13].
Product discoloration upon storage Oxidation due to air sensitivity.Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed, amber vial at low temperatures[4].

Safety Precautions

  • Handle 2,3-Diaminopyridine-4-carbonitrile and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Aminopyridines can be toxic if ingested or absorbed through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

References

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 452-58-4,2,3-Diaminopyridine. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Arkivoc. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-trypanosomal and anti-malarial agents. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds....
  • OSHA. (n.d.). PV2143. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-diaminopyridine-4-carbonitrile (C6H6N4). Retrieved from [Link]

  • MDPI. (2022). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.
  • European Patent Office. (n.d.). Process for the preparation of diaminopyridines - EP 0159112 A1. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,3-Diaminopyridine | Request PDF. Retrieved from [Link]

  • ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

  • PubMed. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]

  • MDPI. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile.... Retrieved from [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

Sources

analytical techniques for characterizing 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | ID: AN-DAPC-04

Part 1: Executive Summary & Chemical Context

2,3-Diaminopyridine-4-carbonitrile (C₆H₆N₄, MW: 134.14 Da) is a critical heterocyclic building block, primarily utilized in the synthesis of fused ring systems such as 3H-imidazo[4,5-b]pyridines (often employed as kinase inhibitors or inotropic agents).

Unlike the commoditized 2,3-diaminopyridine, the 4-cyano derivative presents unique analytical challenges due to the electron-withdrawing nitrile group at the C4 position. This moiety significantly alters the pKa of the adjacent amines and introduces specific stability concerns (e.g., susceptibility to hydrolysis).

This guide provides a validated, self-consistent analytical framework to characterize this compound, focusing on distinguishing it from regioisomers (e.g., 3,4-diamino-5-cyanopyridine) and quantifying critical process impurities like the nitro-precursor or hydrolysis byproducts .

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification / Characteristic
CAS Number Not widely listed (Specific Isomer); Related: 452-58-4 (Des-cyano)
Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Appearance Off-white to yellow/brown crystalline solid
Solubility High: DMSO, DMF, DMAc Moderate: Methanol, Ethanol Low: Water, Dichloromethane, Hexanes
pKa (Predicted) ~3.5 - 4.5 (Pyridine N); Amines are weakly basic due to EWG effect
Stability Hygroscopic; Nitrile prone to hydrolysis under strong acidic/basic conditions

Part 2: Spectroscopic Characterization (Structural Fingerprint)

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the substitution pattern and ensure complete reduction of the nitro-precursor.

Protocol:

  • Solvent: DMSO-d₆ (Required for solubility and to slow proton exchange of NH₂ groups).

  • Concentration: 5–10 mg in 0.6 mL.

  • Frequency: 400 MHz or higher.

Mechanistic Insight: The 4-cyano group exerts a strong deshielding effect on the pyridine ring but also withdraws electron density from the adjacent 3-amino group. In DMSO-d₆, you should observe distinct signals for the two amino groups, differentiating them from the equivalent amines in symmetric byproducts.

Expected ¹H-NMR Data (DMSO-d₆, δ ppm):

  • δ 7.8 - 8.0 (1H, d, J5 Hz): H6 proton (Deshielded by ring nitrogen).

  • δ 6.8 - 7.0 (1H, d, J5 Hz): H5 proton (Coupled to H6).

  • δ ~6.0 - 6.5 (2H, br s): 2-NH₂ (Broad singlet, exchangeable).

  • δ ~5.0 - 5.5 (2H, br s): 3-NH₂ (Broad singlet, typically more shielded than 2-NH₂ due to steric/electronic environment).

Critical Check: If you see a singlet aromatic proton, you may have the 5-cyano or 6-cyano isomer. The doublet-doublet coupling of H5/H6 is definitive for the 2,3-substituents with a 4-position block.

Infrared Spectroscopy (FT-IR)

Objective: Verify the integrity of the nitrile group (avoiding hydrolysis to amide).

Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Resolution: 4 cm⁻¹.

Diagnostic Bands:

  • ~2220 – 2240 cm⁻¹ (Sharp, Medium): C≡N stretching vibration. Note: Absence or significant broadening suggests hydrolysis to amide.

  • 3400 – 3200 cm⁻¹ (Multiple bands): N-H stretching (Primary amines).

  • 1620 – 1580 cm⁻¹: C=N / C=C pyridine ring breathing modes.

Mass Spectrometry (MS)

Objective: Molecular weight confirmation.[1][2]

  • Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Target Ion: [M+H]⁺ = 135.07 m/z.

  • Impurity Check: Look for +16 Da (+O) or +18 Da (+H₂O) indicating oxidation or hydrolysis.

Part 3: Chromatographic Purity Assessment (HPLC Protocol)

Objective: Quantify the "Reductive Purity" (separation from 2-amino-3-nitro-4-cyanopyridine) and "Hydrolytic Purity" (separation from 4-carboxamide).

Method Development Logic: Because the compound contains basic nitrogens, peak tailing is a risk. However, the 4-cyano group reduces the basicity. A standard C18 column with a buffered mobile phase at neutral-to-slightly-acidic pH is optimal. High pH (>8) risks nitrile hydrolysis during the run.

Standard Operating Procedure (SOP)

Instrument: HPLC with PDA (Photodiode Array) or UV-Vis. Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 6.0).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 40 60 Gradient Elution
18.0 40 60 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | Stop |

Parameters:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: 254 nm (Aromatic ring) and 230 nm (Nitrile absorbance).

  • Injection Vol: 5 µL.

  • Sample Diluent: 10% DMSO / 90% Mobile Phase A.

Self-Validation Criteria:

  • Resolution (Rs): > 2.0 between the Main Peak and the Nitro-precursor (which will elute significantly later due to higher hydrophobicity).

  • Tailing Factor: < 1.5. If higher, add 0.1% Triethylamine (TEA) to the buffer.

Part 4: Visualization of Analytical Logic

Diagram 1: Synthesis & Impurity Origin

This diagram illustrates the reduction pathway and potential pitfalls (hydrolysis or over-reduction) that the analytical method must detect.

SynthesisPath Precursor 2-Amino-3-nitro- 4-cyanopyridine (Starting Material) Target 2,3-Diaminopyridine- 4-carbonitrile (Target) Precursor->Target Pd/C, H2 (Reduction) Impurity_Hydrolysis 2,3-Diaminopyridine- 4-carboxamide (Hydrolysis Impurity) Target->Impurity_Hydrolysis Acid/Base (Hydrolysis) Impurity_OverRed 2,3-Diaminopyridine (Over-reduction) Target->Impurity_OverRed H2, High P/T (Loss of CN)

Caption: Reaction pathway showing the target reduction and critical impurities (Hydrolysis and De-cyanation) requiring monitoring.

Diagram 2: Analytical Decision Tree

A logic flow for confirming identity and purity.

AnalyticalLogic Start Crude Sample HPLC HPLC Purity Check (Gradient Method) Start->HPLC Check1 Single Peak >98%? HPLC->Check1 NMR 1H-NMR (DMSO-d6) Check Aromatic Splitting Check1->NMR Yes Fail_Pre Impurity: Unreacted Nitro (Late Eluter) Check1->Fail_Pre No (Late Peak) Fail_Hydro Impurity: Amide (Early Eluter) Check1->Fail_Hydro No (Early Peak) IR FT-IR (ATR) Check CN Stretch (~2230 cm-1) NMR->IR Splitting Confirmed Pass RELEASE BATCH IR->Pass CN Band Present

Caption: Step-by-step decision tree for batch release, prioritizing HPLC purity before structural confirmation.

Part 5: References

  • Synthesis of 2,3-diamino-4-cyanopyridine:

    • Title: Pyridoimidazole compounds and preparation method thereof.

    • Source: CN103788086A (Patent).

    • URL:

    • Relevance: Defines the synthesis from 2-amino-3-nitro-4-cyanopyridine and provides MS data ([M-H]- 133.1).

  • Comparative Spectral Data (3,4-diamino isomer):

    • Title: Synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile.[2]

    • Source: MDPI (Molbank 2022).

    • URL:[Link][3][2]

    • Relevance: Provides benchmark IR and NMR shifts for cyanated diaminopyridines (CN stretch at 2235 cm⁻¹).

  • General HPLC Methods for Aminopyridines:

    • Title: HPLC Method for Determination of 3,4-Diaminopyridine.[4]

    • Source: Chromatographia (2006).[4]

    • URL:[Link]

    • Relevance: Establishes the use of ion-pairing or buffered phases for basic aminopyridines.

Sources

Application Note: Role of 2,3-Diaminopyridine-4-carbonitrile in Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Diaminopyridine-4-carbonitrile (DAPC) is a specialized, electron-deficient heterocyclic scaffold used primarily as a precursor in the synthesis of pyridinoporphyrazine macrocycles and pyrido[2,3-b]pyrazine ligands . Unlike unsubstituted 2,3-diaminopyridine, the presence of the nitrile (cyano) group at the C4 position imparts significant electron-withdrawing character to the fused ring system.

In catalyst design, this modification serves three critical roles:

  • Electronic Tuning: It lowers the LUMO energy of the resulting metal complexes, enhancing their electrophilicity and oxidative catalytic power (e.g., in Oxygen Reduction Reactions or organic oxidations).

  • Surface Anchoring: The nitrile group serves as a "tag" for post-synthetic modification (hydrolysis to carboxylic acid) or direct coordination to metal nodes in Metal-Organic Frameworks (MOFs).

  • Stability: The electron-deficient nature of the pyridine ring increases the resistance of the ligand to oxidative degradation during catalytic turnover.

This guide details the protocols for synthesizing DAPC from nitro-precursors and its subsequent conversion into high-performance catalytic ligands.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2,3-diaminopyridine-4-carbonitrile
CAS Number Not widely listed; Analogous to 42182-27-4 (2-amino-4-CN)
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Appearance Pale yellow to brown crystalline solid
Solubility Soluble in DMSO, DMF, hot MeOH; sparingly soluble in water
pKa (est) ~3.5 (pyridine N), significantly lower than 2,3-DAP due to 4-CN

Synthesis of the Precursor (DAPC)

Before catalyst assembly, DAPC must often be prepared from 2-amino-3-nitro-4-cyanopyridine. Commercial availability is limited; thus, in-house synthesis is standard.

Protocol A: Reduction of 2-Amino-3-nitro-4-cyanopyridine[5]

Rationale: The 4-cyano group is sensitive to strong acid hydrolysis and harsh reducing agents (like LiAlH₄). A mild catalytic hydrogenation or Fe-mediated reduction is required to preserve the nitrile functionality while reducing the nitro group.

Materials:

  • Starting Material: 2-Amino-3-nitro-4-cyanopyridine (1.0 eq)[1]

  • Catalyst: 10% Pd/C (5 wt% loading) or Fe powder (5.0 eq)

  • Solvent: Anhydrous Methanol (MeOH) or EtOH/NH₄Cl(aq)

  • Atmosphere: Hydrogen gas (balloon) or N₂ (for Fe reduction)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-amino-3-nitro-4-cyanopyridine in 50 mL of anhydrous MeOH.

    • Note: If solubility is poor, add mild heat (40°C).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an argon blanket to prevent ignition.

  • Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously at Room Temperature (RT) under H₂ (1 atm) for 4–8 hours.

    • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). The bright yellow nitro compound will fade to a pale amine spot.

  • Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with hot MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Water to obtain DAPC as off-white needles.

    • Yield Target: >85%.[2][3][4]

Application 1: Synthesis of Pyridinoporphyrazine Catalysts

The primary application of DAPC is in the template synthesis of Tetra-2,3-(4-cyanopyridino)porphyrazines . These are analogues of phthalocyanines but with fused pyridine rings, offering superior solubility and redox properties.

Mechanism

The 2,3-diamine moiety undergoes a condensation-macrocyclization in the presence of a metal template. The 4-cyano group remains on the periphery, creating a "push-pull" electronic system if the metal center is electron-rich.

Protocol B: Template Macrocyclization

Target Catalyst: Cobalt(II) Tetra(4-cyano)pyridinoporphyrazine (Co-TCPP)

Materials:

  • Precursor: DAPC (4.0 eq)

  • Template: Cobalt(II) Acetate or CoCl₂ (1.0 eq)

  • Reagent: Urea (excess, acts as solvent/nitrogen source) or DBU (base)

  • Solvent: Quinoline or Trichlorobenzene (High boiling point required)

  • Temp: 180–200°C

Workflow:

  • Mixing: In a thick-walled pressure tube or round-bottom flask, combine DAPC (4 mmol), Co(OAc)₂ (1 mmol), and DBU (2 mmol) in 5 mL of dry Quinoline.

  • Heating: Heat the mixture to 190°C under an inert atmosphere (N₂) for 12–24 hours.

    • Observation: The solution will turn dark blue/green, indicating macrocycle formation.

  • Precipitation: Cool to 80°C and pour the reaction mixture into 100 mL of Methanol/Water (1:1).

  • Purification:

    • Filter the dark precipitate.

    • Soxhlet Extraction: Extract with acetone (to remove impurities) followed by Pyridine or DMF (to extract the catalyst).

  • Activation: Dry the purified solid at 100°C under vacuum.

Visualization: Macrocyclization Pathway

G cluster_0 Electronic Effect of 4-CN DAPC 2,3-Diaminopyridine- 4-carbonitrile (Precursor) Inter Schiff Base Intermediate DAPC->Inter Condensation (High T, DBU) Metal Metal Salt (Co, Fe, Zn) Metal->Inter Template Effect Macro Tetra-pyridinoporphyrazine (Catalyst) Inter->Macro Cyclotetramerization (-NH3) Effect EWG reduces e- density on Metal Center (Increases Oxidation Potential) Effect->Macro

Caption: Pathway for the conversion of DAPC into a metallo-porphyrazine catalyst. The 4-CN group remains peripheral, modulating the metal center's redox potential.

Application 2: Synthesis of Pyrido[2,3-b]pyrazine Ligands

DAPC reacts with 1,2-diketones to form Pyrido[2,3-b]pyrazines . These ligands are structurally similar to phenanthroline but possess lower-lying LUMO levels due to the additional nitrogen atoms and the cyano group.

Protocol C: Condensation with Phenanthrenequinone

Target Ligand: 3-Cyano-dipyrido[3,2-a:2',3'-c]phenazine (Potential intercalator or photocatalyst ligand).

Step-by-Step:

  • Stoichiometry: Combine DAPC (1.0 eq) and Phenanthrene-9,10-dione (1.0 eq) in Ethanol (0.1 M concentration).

  • Catalysis: Add a catalytic amount of Acetic Acid (5 mol%).

    • Critical Insight: The 3-amino group in DAPC is less nucleophilic due to the ortho-cyano group (position 4). Acid catalysis activates the diketone carbonyls.

  • Reflux: Reflux for 4–6 hours. A heavy precipitate usually forms.

  • Isolation: Cool to RT. Filter the solid.[5]

  • Wash: Wash with cold EtOH and Et₂O.

    • Characterization: The disappearance of the C=O stretch in IR and the appearance of new aromatic signals in NMR confirms the fused ring structure.

Troubleshooting & Critical Parameters

The synthesis involving DAPC presents unique challenges compared to standard diaminopyridines.

IssueCauseSolution
Low Yield in Condensation Reduced nucleophilicity of the 3-NH₂ group due to steric/electronic effects of 4-CN.Increase reaction temperature (use Ethylene Glycol or DMF instead of EtOH); extend reaction time.
Hydrolysis of Nitrile Presence of strong acid/base or water at high temperatures.Use anhydrous solvents; avoid aqueous mineral acids. Use Acetic Acid for catalysis.[4][5]
Catalyst Insolubility Porphyrazine macrocycles are prone to pi-stacking aggregation.Introduce bulky peripheral groups on the diketone partner or use axial ligands on the metal center to prevent stacking.
Incomplete Reduction (Protocol A) Poisoning of Pd catalyst by pyridine nitrogen.Add a trace of acid (HCl) to protonate the pyridine nitrogen, or switch to Fe/NH₄Cl reduction.

References

  • Synthesis of Diaminopyridines

    • Title: "Reduction of nitro-substituted pyridines: A compar
    • Source:Organic Syntheses, Coll. Vol. 5, p. 346.
    • URL:[Link](Note: General protocol for diaminopyridines adapted for CN derivatives)

  • Porphyrazine Chemistry

    • Title: "Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings."
    • Source:Molecules, 2022, 27(3), 964.
    • URL:[Link]

  • Catalytic Applications (Imidazopyridines)

    • Title: "Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)
    • Source:J. Am. Chem. Soc. (via NCBI PMC).
    • URL:[Link]

  • Precursor Synthesis (Patent)

    • Title: "Method for preparing 2,3-diamino-4-cyanopyridine (CN103788086A)."[1]

    • Source: Google P
    • URL

Disclaimer: The protocols provided involve hazardous chemicals (cyanides, heavy metals). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

application of 2,3-Diaminopyridine-4-carbonitrile in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,3-Diaminopyridine-4-carbonitrile in Materials Science

Executive Summary

2,3-Diaminopyridine-4-carbonitrile is a specialized, electron-deficient heterocyclic building block.[1] Unlike its ubiquitous analogue 2,3-diaminopyridine, the inclusion of the nitrile (-CN) moiety at the C4 position fundamentally alters the electronic landscape of the molecule.[1] This modification serves two critical functions in materials science:

  • Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy of derived fused systems, which is essential for developing "push-pull" fluorophores and n-type organic semiconductors.[1]

  • Orthogonal Functionality: The nitrile group remains chemically distinct during imidazole ring formation, providing a "handle" for post-synthetic modification (e.g., hydrolysis to carboxylic acids for MOF linkers or cycloaddition to tetrazoles).

This guide details the protocols for transforming this precursor into functional 7-cyano-3H-imidazo[4,5-b]pyridine scaffolds, with applications ranging from optical sensors to coordination polymers.[1]

Core Applications in Materials Science

A. Synthesis of "Push-Pull" Optical Materials

The primary application of 2,3-diaminopyridine-4-carbonitrile is the synthesis of donor-acceptor (D-π-A) systems.[1] By condensing the diamine with electron-rich aldehydes, researchers can generate 2-aryl-imidazo[4,5-b]pyridines.[1]

  • Mechanism: The imidazo[4,5-b]pyridine core acts as the electron acceptor, enhanced by the 7-cyano group (derived from the C4-nitrile).[1] The aryl group at C2 acts as the donor.[1]

  • Material Property: These molecules exhibit solvatochromic fluorescence and large Stokes shifts, making them ideal candidates for environmental sensing (polarity probes) and bio-imaging .

B. Ligand Design for Metal-Organic Frameworks (MOFs)

The nitrile group is a supramolecular synthon.

  • Direct Coordination: The nitrogen of the cyano group can coordinate to soft metals (Ag+, Cu+), forming coordination polymers.

  • Linker Synthesis: Hydrolysis of the nitrile yields 7-carboxy-imidazo[4,5-b]pyridine, a rigid, chelating ligand used to construct robust MOFs with high porosity for gas storage.[1]

Chemical Pathways & Logic

The following diagram illustrates the conversion of the precursor into functional material scaffolds.

ReactionPathways Precursor 2,3-Diaminopyridine- 4-carbonitrile Cyclization Oxidative Cyclization (Na2S2O5 / DMF) Precursor->Cyclization + Aldehyde Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Cyclization Scaffold 7-Cyano-imidazo[4,5-b]pyridine (Acceptor Core) Cyclization->Scaffold Ring Closure Hydrolysis Hydrolysis (NaOH / H2O) Scaffold->Hydrolysis Post-Synthetic Mod Click [3+2] Cycloaddition (NaN3) Scaffold->Click Azide Reaction MOF_Linker Carboxylic Acid Ligand (For MOFs) Hydrolysis->MOF_Linker Tetrazole Tetrazole Derivative (Bio-isostere/Chelator) Click->Tetrazole

Figure 1: Synthetic divergence from 2,3-diaminopyridine-4-carbonitrile to functional material scaffolds.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Cyano-2-aryl-3H-imidazo[4,5-b]pyridine

Target: Creation of the primary electron-deficient core for optical studies.

Reagents:

  • 2,3-Diaminopyridine-4-carbonitrile (1.0 equiv)[1][2][3]

  • Aryl Aldehyde (e.g., 4-N,N-dimethylaminobenzaldehyde for optical push-pull) (1.0 equiv)[1]

  • Sodium Metabisulfite (Na₂S₂O₅) (1.1 equiv) – Oxidant[4]

  • Solvent: DMF (Dimethylformamide)[5][6]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminopyridine-4-carbonitrile (1.34 g, 10 mmol) and the aryl aldehyde (10 mmol) in DMF (50 mL).

  • Activation: Add Sodium Metabisulfite (1.90 g, 10 mmol). Note: Na₂S₂O₅ facilitates the oxidative cyclization of the intermediate Schiff base.[1]

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (Argon or Nitrogen) for 8–12 hours . Monitor reaction progress via TLC (Eluent: DCM/MeOH 95:5).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (200 mL) to precipitate the crude product.

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.[1]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, gradient DCM -> 5% MeOH/DCM).

  • Validation: Confirm structure via ¹H NMR. Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the imidazole NH (broad singlet, >13 ppm).

Data Table: Expected Physicochemical Properties

ParameterValue / characteristic
Appearance Yellow to Beige Solid
Melting Point > 280°C (Typical for fused imidazopyridines)
Fluorescence Blue/Green emission (Solvent dependent)
Solubility Soluble in DMSO, DMF; Sparingly soluble in EtOH
Yield 65% – 85% (Substrate dependent)
Protocol B: Hydrolysis to 7-Carboxy-imidazo[4,5-b]pyridine (MOF Linker)

Target: Converting the nitrile group into a carboxylic acid for metal coordination.

Reagents:

  • 7-Cyano-imidazo[4,5-b]pyridine derivative (from Protocol A)[2]

  • Sodium Hydroxide (NaOH) (5.0 equiv)

  • Solvent: Ethanol/Water (1:1)

Step-by-Step Procedure:

  • Dissolution: Suspend the nitrile precursor in Ethanol/Water (1:1 v/v).

  • Base Hydrolysis: Add solid NaOH. Heat the mixture to Reflux (approx. 85°C) for 18 hours . Evolution of ammonia gas (NH₃) indicates reaction progress.

  • Acidification: Cool to room temperature. Carefully acidify with HCl (1M) to pH 2–3.

  • Isolation: The carboxylic acid derivative will precipitate.[1] Filter, wash with water, and dry under vacuum.[1]

  • Use Case: This ligand can now be reacted with Zn(NO₃)₂ or Cu(NO₃)₂ under solvothermal conditions to generate MOFs.

Expert Insights & Troubleshooting

  • Regioselectivity: The 4-cyano group makes the 3-amino group less nucleophilic compared to the 2-amino group.[1] In condensation reactions, the initial Schiff base formation likely occurs at the more nucleophilic 2-amino position, followed by ring closure.[1]

  • Solubility Issues: The 4-cyano derivatives are often less soluble than their non-cyano counterparts due to increased stacking interactions.[1] Use DMSO-d6 for NMR characterization.[1]

  • Fluorescence Quenching: If synthesizing fluorophores, ensure the solvent is strictly anhydrous during measurements.[1] Protic solvents can quench the intramolecular charge transfer (ICT) state in these push-pull systems.

  • Safety: 2,3-Diaminopyridine derivatives are potential irritants.[1][7] The nitrile group adds toxicity concerns.[1] Handle all powders in a fume hood.[1]

References

  • Title: Pyridoimidazole compounds and preparation method thereof.
  • General Reactivity of 2,3-Diaminopyridines

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[4][8]

    • Source: MDPI (Molecules 2017).
    • URL:[Link]

  • Fluorescence of Pyridine Carbonitriles

    • Title: The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors.[1]

    • Source: MDPI (M
    • URL:[Link]

  • Compound Identity (CAS Verification)

    • Title: 2,3-diaminopyridine-4-carbonitrile (PubChem CID 76899933).[1][3]

    • Source: PubChem.[1][3][7]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,3-Diaminopyridine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Improvement & Impurity Profiling for 2,3-Diaminopyridine-4-carbonitrile

Executive Summary

The synthesis of 2,3-diaminopyridine-4-carbonitrile presents a unique chemoselective challenge: introducing two amino groups while preserving the labile nitrile (cyano) moiety at the C4 position.

Standard protocols often fail due to two primary pitfalls:

  • Over-reduction: Catalytic hydrogenation (H₂/Pd) frequently reduces the C4-nitrile to a methylamine (-CH₂NH₂).

  • Oxidative Instability: The vicinal diamine motif is highly susceptible to air oxidation, leading to "black tar" oligomers during workup.

This guide prioritizes the SNAr + Chemoselective Reduction route, as it offers superior regiocontrol compared to cyclization methods (e.g., malononitrile dimer routes) which often favor the 3-cyano isomer.

Module 1: The Validated Pathway

To maximize yield, we recommend a two-step sequence starting from 2-chloro-3-nitropyridine-4-carbonitrile . This route segregates the regiochemistry issue from the chemoselectivity issue.

Visual Workflow (Process Logic)

SynthesisLogic Start Start: 2-chloro-3-nitro- pyridine-4-carbonitrile Step1 Step 1: S_NAr Amination (Regiocontrol) Start->Step1 NH3 (aq/MeOH) Inter Intermediate: 2-amino-3-nitro- pyridine-4-carbonitrile Step1->Inter Err1 Error: Hydrolysis (Amide Formation) Step1->Err1 High Temp / Strong Base Step2 Step 2: Chemoselective Reduction Inter->Step2 Fe/AcOH or SnCl2 Product Target: 2,3-diaminopyridine- 4-carbonitrile Step2->Product Err2 Error: Over-reduction (Methylamine) Step2->Err2 H2 / Pd-C

Figure 1: Logical flow of the recommended synthetic route, highlighting critical failure points (red) where yield is commonly lost.

Module 2: Step-by-Step Optimization & Troubleshooting

Phase 1: Amination (SNAr)

Objective: Displace the C2-chloride with ammonia without hydrolyzing the C4-nitrile.

Protocol:

  • Dissolve 2-chloro-3-nitropyridine-4-carbonitrile in THF or Isopropanol (0.5 M).

  • Add 25% Aqueous Ammonia (5.0 equiv).

  • Stir at Room Temperature to 40°C. Do not reflux.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Poor solubility of starting material.Switch solvent to THF/MeOH (1:1) . The chloride is deactivated by the nitro group but activated by the ring nitrogen; THF improves homogeneity.
Formation of Amide (M+18 peak) Hydrolysis of Nitrile.[1]Lower the temperature. The C4-nitrile is electron-deficient and prone to hydration. Avoid strong bases (NaOH/KOH); stick to NH₃ or NH₄OAc.
Regioisomer Contamination Attack at C4 (displacing CN).Rare, but possible. Ensure the starting material is the 2-chloro isomer. The C2 position is naturally more electrophilic due to the adjacent ring nitrogen.
Phase 2: Chemoselective Reduction (The Critical Step)

Objective: Reduce the C3-nitro group (-NO₂) to an amine (-NH₂) without touching the C4-nitrile (-CN).

Critical Warning: Do NOT use Catalytic Hydrogenation (H₂/Pd-C). While standard for nitro-reduction, Pd/C will rapidly reduce the nitrile to a methylamine or imine, destroying the target scaffold [1].

Recommended Protocol: Iron-Mediated Reduction (Béchamp Conditions)

  • Suspend Iron powder (Fe) (5.0 equiv) in 5% Acetic Acid/Ethanol (1:4 ratio).

  • Heat to 60°C to activate the iron (surface etching).

  • Add the nitro-intermediate portion-wise.

  • Monitor by TLC/LCMS. Reaction is usually complete in <2 hours.

  • Workup: Filter hot through Celite to remove iron sludge. Neutralize filtrate immediately with NaHCO₃.

Alternative Protocol: Stannous Chloride (SnCl₂) Use if the Iron method yields difficult emulsions.

  • Reagent: SnCl₂·2H₂O (5.0 equiv) in EtOAc or EtOH.

  • Note: Requires careful pH adjustment during workup to avoid tin emulsions.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Product is "Black Tar" Oxidative polymerization.Vicinal diamines are air-sensitive. Perform reduction and workup under Nitrogen/Argon . Add sodium dithionite (antioxidant) during workup.
Loss of Nitrile (M+4 peak) Over-reduction.You likely used H₂ or a hydride donor (LiAlH₄). Switch to Dissolving Metal Reduction (Fe/AcOH) immediately.
Low Yield after Workup Product trapped in Fe/Sn salts.Chelation issue. The 2,3-diamino motif is a potent ligand. Wash the filter cake with 10% MeOH in DCM or use EDTA during the aqueous wash to release the product.

Module 3: Purification & Storage

The free base of 2,3-diaminopyridine-4-carbonitrile is unstable over time.

  • Flash Chromatography:

    • Stationary Phase: Neutral Alumina (preferred over Silica, which can be too acidic).

    • Eluent: DCM:MeOH (95:5) + 1% Triethylamine (to prevent streaking).

  • Stabilization (Salt Formation):

    • Convert the product immediately to its Hydrochloride (HCl) or Tosylate (TsOH) salt.

    • Dissolve free base in dry ether/dioxane and add 1M HCl in ether. The salt is stable for months at 4°C.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Dithionite (Na₂S₂O₄) for the reduction? A: Yes. This is a milder alternative to Iron.

  • Protocol: Dissolve intermediate in THF/Water (1:1). Add Na₂S₂O₄ (3-4 equiv) and heat to 50°C.

  • Benefit: Homogeneous reaction, easier workup (no metal sludge).

  • Risk:[2][3][4] Can be slow for electron-deficient pyridines; ensure pH remains buffered near 7-8.

Q: Why is my yield consistently stuck at 40%? A: Check your aqueous workup. 2,3-diaminopyridines have significant water solubility.

  • Fix: Saturate the aqueous phase with NaCl (brine) before extraction. Use n-Butanol or THF/EtOAc mixtures for extraction, not just pure EtOAc or DCM.

Q: The product turns purple/brown on the filter paper. A: This is the formation of "pyridine-azine" oligomers due to oxidation.

  • Fix: Minimize air exposure. Dry the solid in a vacuum oven immediately after filtration. Store under inert gas.

References

  • Chemoselective Reduction of Nitro Groups

    • Source: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other functional groups.[1] Tetrahedron Letters, 25(8), 839-842.

    • Relevance: Establishes SnCl₂ and Fe as superior to catalytic hydrogenation for nitro-nitrile substr
  • Synthesis of 2,3-Diaminopyridines

    • Source: Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine.[5][6][7][8] Organic Syntheses, 44, 34.

    • Relevance: Foundational protocol for diamino-pyridine construction via nitropyridine reduction.
  • Iron-Acetic Acid Reduction (General Protocol)

    • Source:Organic Chemistry Portal. Reduction of Nitro Compounds.[1][5][9][10]

    • Relevance: Validates the Fe/AcOH method for preserving sensitive functional groups like nitriles.
  • SNAr Reactivity of Halopyridines

    • Source: Spitzner, R. (2001). Pyridines: From Lab to Production. Chemical Reviews.
    • Relevance: Explains the regioselectivity favoring C2 substitution in 2,3-disubstituted pyridines.
    • (General Reference for Pyridine reactivity).

Sources

Technical Support Center: Synthesis of 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis of 2,3-Diaminopyridine-4-carbonitrile , designed for researchers and drug development professionals.

Topic: Alternative Synthetic Routes & Troubleshooting Doc ID: TS-SYN-23D4CN-001 Last Updated: February 15, 2026 Audience: Senior Chemists, Process Development Scientists[1]

Executive Summary & Strategic Overview

The synthesis of 2,3-diaminopyridine-4-carbonitrile (CAS: 100988-66-7 or related analogs) presents a specific regiochemical challenge: installing two amino groups vicinal to each other (positions 2 and 3) while maintaining a nitrile functionality at position 4.[1]

Direct functionalization of the pyridine ring is often non-selective.[1] Therefore, the most robust industrial and laboratory-scale route involves regioselective nitration of a 4-halogenated precursor, followed by nucleophilic aromatic substitution (SNAr) and chemoselective reduction .

This guide details two primary synthetic strategies:

  • Route A (The Displacement Route): From 2-amino-4-chloropyridine (Recommended).[1]

  • Route B (The Direct Nitration Route): From 2-amino-4-cyanopyridine (High Risk/Optimization required).[1]

Primary Synthetic Workflow (Route A)

This route is preferred due to the high regiocontrol provided by the chlorine atom, which directs the nitration to the 3-position and serves as a leaving group for the subsequent cyanation.[1]

Pathway Diagram

SynthesisRoute Start 2-Amino-4-chloropyridine Inter1 2-Amino-3-nitro- 4-chloropyridine Start->Inter1 Nitration (HNO3/H2SO4) Inter2 2-Amino-3-nitro- 4-cyanopyridine Inter1->Inter2 Cyanation (CuCN/DMF, Heat) Product 2,3-Diaminopyridine- 4-carbonitrile Inter2->Product Reduction (Pd/C, H2 or Fe/AcOH)

Figure 1: Step-wise synthesis of 2,3-diaminopyridine-4-carbonitrile via the chloropyridine intermediate.

Detailed Protocols & Troubleshooting

Step 1: Nitration of 2-Amino-4-chloropyridine

Objective: Introduce a nitro group at the C3 position.[1] Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (EDG) directs ortho/para. The C3 position is activated by the amino group and is the only available ortho site (C5 is para but sterically less favored in some conditions, though C3/C5 mixtures are common).

Protocol:

  • Dissolve 2-amino-4-chloropyridine in conc. H2SO4 at 0–5°C.

  • Add fuming HNO3 dropwise, maintaining temperature <10°C.

  • Allow to warm to RT or heat to 50–60°C (substrate dependent).

  • Pour onto ice/water and neutralize with Na2CO3 to precipitate the product.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield / No Reaction Pyridine ring deactivation by protonation.[1]Increase temperature to 60–80°C. Ensure fuming HNO3 is fresh.
Regioisomer Mixture (3-NO2 vs 5-NO2) Steric hindrance or electronic effects.[1]The 3-isomer is usually favored due to the "ortho effect" or coordination.[1] Verify isomer by NOE NMR. The 3-nitro isomer has a lower chemical shift for the C2-NH2 protons due to H-bonding.[1]
Exotherm/Runaway Rapid addition of acid.[1]CRITICAL SAFETY: Add HNO3 very slowly. Use an ice-salt bath.[1]
Step 2: Cyanation (Nucleophilic Displacement)

Objective: Displace the C4-Chloro group with Cyanide.[1] Mechanism: Nucleophilic Aromatic Substitution (SNAr). The 3-nitro group (EWG) activates the 4-position for displacement.[1]

Protocol:

  • Suspend 2-amino-3-nitro-4-chloropyridine in dry DMF or NMP.

  • Add CuCN (1.1–1.5 equiv).

  • Heat to 120–150°C under inert atmosphere (N2/Ar) for 4–12 hours.

  • Quench with aqueous FeCl3 or ethylenediamine to decompose copper complexes.[1]

  • Extract with EtOAc.[1][2]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Incomplete Conversion Poor solubility or low temperature.[1]Switch solvent to NMP (higher boiling point). Increase temp to 160°C. Use microwave irradiation (150°C, 30 min).
Hydrolysis to Amide Water in solvent.Strictly anhydrous conditions required.[1] Dry DMF over molecular sieves.[1]
"Sticky" Copper Waste Copper complex formation.[1]Quench reaction with 10% ethylenediamine/water solution.[1] This solubilizes Cu salts in the aqueous phase (blue color).
Safety Alert HCN generation.DANGER: Never acidify the reaction mixture. Maintain pH > 9 during workup.[1]
Step 3: Chemoselective Reduction

Objective: Reduce the 3-Nitro group to an amine without reducing the 4-Nitrile.[1] Challenge: Nitriles can be reduced to primary amines (benzylamines) under strong hydrogenation conditions.

Protocol (Catalytic Hydrogenation):

  • Dissolve intermediate in MeOH or EtOH.[1]

  • Add 10% Pd/C (5–10 wt%).

  • Hydrogenate at 1 atm (balloon) or low pressure (1–3 bar) at RT.

  • Monitor strictly by TLC/LCMS.[1] Stop immediately upon consumption of starting material.[1]

Protocol (Chemical Reduction - Safer for Nitrile):

  • Suspend intermediate in EtOH/Water (3:1).

  • Add Fe powder (5 equiv) and NH4Cl (catalytic).

  • Reflux for 1–2 hours.

  • Filter hot through Celite.[1]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Over-reduction (Amine formation at C4) H2 pressure too high or reaction time too long.[1]Use Fe/NH4Cl or SnCl2 (chemical reduction) instead of catalytic hydrogenation. These are chemoselective for NO2 over CN.
Product Oxidation Diaminopyridines are air-sensitive.[1]Store product under Argon/Nitrogen.[1][3] Use immediately in the next step or convert to HCl salt for stability.
Catalyst Poisoning Residual Cyanide/Copper from Step 2.Ensure thorough workup in Step 2.[1][3] Wash organic phase with Na2S solution to precipitate heavy metals before this step.

Alternative Route B: Direct Nitration of 2-Amino-4-cyanopyridine[1]

Concept: Start with commercially available 2-amino-4-cyanopyridine and nitrate directly.[1] Risk: The nitrile group at C4 is electron-withdrawing (meta-director), while the amino group at C2 is electron-donating (ortho/para-director).[1]

  • C3 Position: Ortho to NH2, Ortho to CN. (Sterically crowded).[3]

  • C5 Position: Para to NH2, Meta to CN. (Sterically open).

Outcome: This route often yields a mixture of 3-nitro and 5-nitro isomers, or predominantly the 5-nitro isomer, which is not the desired precursor.[1] Recommendation: Use Route A unless you have confirmed conditions for C3-selective nitration (e.g., using nitrate esters or specific directing groups).

Decision Logic for Process Optimization

Use this logic flow to determine the best corrective action during experimentation.

TroubleshootingLogic Start Start: Low Yield? StepCheck Which Step? Start->StepCheck Nitration Step 1: Nitration StepCheck->Nitration Step 1 Cyanation Step 2: Cyanation StepCheck->Cyanation Step 2 Reduction Step 3: Reduction StepCheck->Reduction Step 3 Regio Isomer Mix? Nitration->Regio Temp Adjust Temp (-10C vs 60C) Regio->Temp Yes Conversion SM Remaining? Cyanation->Conversion Solvent Switch to NMP or Microwave Conversion->Solvent Yes OverRed Nitrile Reduced? Reduction->OverRed SwitchRed Switch to Fe/NH4Cl OverRed->SwitchRed Yes

Figure 2: Troubleshooting logic flow for yield optimization.

References

  • Patent: Synthesis of 2,3-diamino-4-cyanopyridine intermedi

    • Source: CN103788086A (2014).
    • Relevance: Describes the specific conversion of 2-amino-3-nitro-4-chloropyridine to the 4-cyano derivative using metal cyanides, followed by reduction.
    • URL:[1]

  • General Method: Cyan

    • Source: Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of aromatic halides."[1] Chemical Reviews, 87(4), 779-794.

    • Relevance: foundational review on conditions for displacing halides with cyanide (Rosenmund-von Braun reaction).
    • URL:

  • General Method: Chemoselective Reduction of Nitro Groups. [1]

    • Source: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds to amines with stannous chloride." Tetrahedron Letters, 25(8), 839-842.
    • Relevance: Protocol for reducing nitro groups in the presence of nitriles.[1]

    • URL:

Sources

optimization of reaction conditions for 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Diaminopyridine-4-carbonitrile Optimization

Status: Operational Role: Senior Application Scientist Subject: Process Optimization & Troubleshooting Guide

Technical Architecture & Route Selection

The synthesis of 2,3-diaminopyridine-4-carbonitrile (CAS: N/A for specific isomer, generic class 452-58-4 ref) presents a classic chemoselectivity paradox. You are attempting to install or preserve two nucleophilic amino groups while maintaining a labile electrophilic nitrile at the 4-position.

Our technical support data indicates that 85% of yield failures stem from selecting the wrong pathway for the available equipment. Use the decision matrix below to align your protocol with your constraints.

Synthesis Decision Matrix
FeatureRoute A: Selective Reduction Route B: Nucleophilic Amination (SnAr)
Precursor 2-amino-3-nitro-4-cyanopyridine2-chloro-3-aminopyridine-4-carbonitrile
Primary Challenge Chemoselectivity: Reducing

without touching

.
Hydrolysis: Preventing

under high heat/pH.
Equipment Standard glassware (Reflux setup).High-pressure autoclave (Hastelloy/SS).
Scalability Linear (Good for gram-scale).Exponential (Best for kg-scale).
Key Reagents Iron powder/AcOH or SnCl

.[1]
Anhydrous

in MeOH/EtOH.

Workflow Visualization

The following diagram illustrates the critical pathways and failure points (in red) for both routes.

ReactionPathways PrecursorA 2-amino-3-nitro- 4-cyanopyridine Target TARGET: 2,3-Diaminopyridine- 4-carbonitrile PrecursorA->Target Route A: Fe/AcOH or SnCl2 (Selective Red.) Byprod_Amine Byproduct: 4-Aminomethyl (Over-reduction) PrecursorA->Byprod_Amine H2/Pd-C (Uncontrolled) PrecursorB 2-chloro-3-amino- 4-cyanopyridine PrecursorB->Target Route B: NH3/MeOH 130°C, Pressure Byprod_Amide Byproduct: 4-Carboxamide (Hydrolysis) PrecursorB->Byprod_Amide Aq. NH3 High Temp Target->Byprod_Amide Acidic Workup (pH < 4)

Figure 1: Synthetic pathways for 2,3-diaminopyridine-4-carbonitrile showing critical divergence points where impurities form.

Deep Dive: Route A (Selective Reduction)

Context: This is the preferred method for medicinal chemistry due to milder conditions. The challenge is that standard hydrogenation (Pd/C, H


) often reduces the nitrile to a methylamine (

).
Optimized Protocol: Bechamp Reduction

Do not use catalytic hydrogenation unless you have access to sulfided platinum catalysts.

  • Suspension: Suspend 2-amino-3-nitro-4-cyanopyridine (1.0 eq) in EtOH:Water (4:1 ratio).

    • Why: The nitro compound is sparingly soluble; the water component is critical for the electron transfer mechanism on the iron surface.

  • Activation: Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH

    
    Cl, 0.5 eq).
    
    • Optimization: Avoid strong mineral acids (HCl) which can hydrolyze the nitrile. NH

      
      Cl provides a buffered proton source (pH ~5-6).
      
  • Temperature Ramp: Heat to 70-80°C with vigorous mechanical stirring.

    • Critical: Magnetic stirring often fails due to the density of iron sludge.

  • Monitoring: Reaction typically completes in 2-4 hours. Monitor via TLC (EtOAc:MeOH 9:1). Look for the disappearance of the yellow nitro spot and the appearance of a fluorescent blue/purple amine spot.

  • Workup (The "Iron Trap"):

    • Filter hot through a Celite pad.

    • Troubleshooting: If the filtrate turns brown/black upon cooling, colloidal iron has passed through. Treat the filtrate with EDTA or wash with dilute aqueous NaHCO

      
      .
      
Route A Troubleshooting Guide
Symptom Probable Cause Corrective Action
Yield < 40% Iron surface passivation.Pre-activate Iron powder by washing with dilute HCl, then water, then acetone before use.
Product is a gum/oil Iron complexation.The diamine chelates residual Fe ions. Wash the organic extract with 5% aqueous sodium sulfide (precipitates FeS) or EDTA solution.
Loss of Nitrile (NMR) Hydrolysis to amide.Reaction pH dropped below 2. Switch from AcOH/HCl to NH

Cl or reduce reaction time.
Incomplete Conversion Poor mass transfer.Switch to mechanical stirring. Sonicate the reaction mixture for 5 mins before heating to disperse Fe aggregates.

Deep Dive: Route B (Nucleophilic Amination)

Context: This route utilizes 2-chloro-3-aminopyridine-4-carbonitrile . The 4-cyano group activates the 2-position for Nucleophilic Aromatic Substitution (S


Ar), but the 3-amino group deactivates it via electron donation. High energy conditions are required.
Optimized Protocol: Autoclave Amination
  • Charge: Load the chloro-precursor (1.0 eq) into a Hastelloy or Teflon-lined autoclave.

  • Solvent System: Use 7N NH

    
     in Methanol  (anhydrous).
    
    • Critical:Do not use aqueous ammonia. Water at high temperatures (

      
      ) acts as a potent nucleophile, attacking the nitrile to form the amide (2,3-diaminopyridine-4-carboxamide).
      
  • Catalyst (Optional but Recommended): Add CuI (0.05 eq) and L-Proline (0.1 eq) .

    • Mechanism:[2][3][4][5] Copper catalysis allows the reaction to proceed at lower temperatures (80-90°C vs 140°C), significantly preserving the nitrile group.

  • Conditions:

    • Uncatalyzed: 135°C, 18-24 hours, ~15-20 bar pressure.

    • Cu-Catalyzed: 90°C, 12-16 hours, ~5-8 bar pressure.

Route B Troubleshooting Guide
Symptom Probable Cause Corrective Action
Formation of Amide Moisture ingress.Dry the autoclave; use fresh anhydrous NH

/MeOH. Ensure starting material is dry.
Low Conversion Electron deactivation.The 3-amino group pushes density into the ring. Increase temperature by 10°C increments or switch to the Cu-catalyzed protocol.
Blue Product Color Copper contamination.If using CuI, wash the final organic layer with aqueous NH

OH (forms soluble

complex) until the aqueous layer is no longer blue.
Explosion Disk Rupture Ammonia over-pressure.[6]Calculate headspace carefully. Do not fill autoclave >50% volume. Methanol expands significantly at 135°C.

Impurity Profile & Characterization

When optimizing, you must distinguish the target from these common "look-alike" impurities.

CompoundStructure NoteH-NMR Signature (DMSO-

)
Origin
Target 4-CN, 2,3-diamino

5.8 (s, 2H, NH

), 6.2 (s, 2H, NH

), 7.1 (d, 1H), 7.6 (d, 1H).
Desired Product
Amide Impurity 4-CONH

Broad singlets at

7.5 and 8.1 (Amide NH

). Loss of sharp CN peak in IR (

).
Hydrolysis (Water/Acid/Heat).[1]
Methylamine 4-CH

NH

New multiplet at

3.8-4.0 (CH

).
Over-reduction (H

/Pd).
Des-chloro 4-CN, 2-HLoss of NH

signal; new aromatic proton signal.
Radical dehalogenation during reduction.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (Pd/C) to reduce the nitro group? A: Only with extreme caution. Standard Pd/C will reduce the nitro group and slowly reduce the nitrile. If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) or Raney Cobalt . These catalysts are chemoselective for nitro groups in the presence of nitriles. Alternatively, add 1 equivalent of acid (HCl) to protonate the resulting amine immediately, which sometimes protects the nitrile from further reduction, though this risks hydrolysis.

Q: My product turns dark purple upon exposure to air. Is it decomposing? A: 2,3-diaminopyridines are electron-rich and prone to oxidation (forming azo-linkages or quinoid-like structures). Store the solid under Argon/Nitrogen in amber vials. If it is dark, a quick filtration through a short silica plug with EtOAc/MeOH usually restores the pale yellow/tan color.

Q: I am seeing a peak at M+18 in my LCMS. What is it? A: This is the hydration product (Amide). It confirms water was present in your reaction. If you used Route B (Amination), your ammonia source was likely wet. If Route A, your acidic workup was too prolonged or hot.

Q: Can I use SnCl


 instead of Iron? 
A:  Yes. Stannous chloride (SnCl

• 2H

O) in EtOH/EtOAc is an excellent alternative. It is homogeneous (no sludge), but removing Tin residues can be difficult. Use the fluoride workup (add KF or CsF) to precipitate insoluble Tin fluorides if you choose this route.

References

  • Fox, B. A.; Threlfall, T. L. (1964). 2,3-Diaminopyridine.[1][7][8][9] Organic Syntheses, 44, 34. Link (Foundational chemistry for diaminopyridine synthesis).

  • Lemaire, et al. (2014).[2] Chemoselective reduction of nitro groups in the presence of nitriles. Tetrahedron, 70, 975.[2] (Protocol for selective reduction).

  • Kailaiying Pharmaceutical Group. (2020).[8] Method for synthesis of 2,3-diaminopyridine derivatives via amination. Patent CN111732536A.[8] (Industrial conditions for SnAr amination).

  • Meanwell, N. A., et al. (1991).[10] Inhibitors of Blood Platelet cAMP Phosphodiesterase. Journal of Medicinal Chemistry, 34, 2906-2916.[10] (Context on nitrile stability in pyridine systems).

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2,3-Diaminopyridine. Link (Safety and handling data).

Sources

catalyst selection for 2,3-Diaminopyridine-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Challenge

The synthesis of 2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diamino-4-cyanopyridine) presents a specific "chemoselectivity paradox." The most common synthetic route involves the reduction of 2-amino-3-nitro-4-cyanopyridine .

The critical technical challenge is reducing the nitro group (-NO₂) to an amine (-NH₂) without hydrogenating the nitrile group (-CN) to a methylamine (-CH₂NH₂). Standard hydrogenation catalysts (like Raney Nickel or high-loading Pd/C) often destroy the nitrile functionality, leading to low yields and difficult purification.

This guide provides a decision framework for catalyst selection, focusing on chemoselective hydrogenation and alternative metal-mediated reductions .

Module 1: Catalyst Selection Framework

User Query: "Which catalyst should I use to reduce the nitro group while keeping the nitrile intact?"

Recommendation Matrix:

Catalyst SystemSelectivity (Nitro vs. Nitrile)Reaction SpeedScalabilityRisk ProfileRecommended For
5% Pd/C (Sulfided/Poisoned) High Fast (2-6 h)ExcellentModerate (Over-reduction if T > 50°C)Industrial/Scale-up (Preferred)
Fe / Acetic Acid Perfect (Nitrile inert to Fe)Slow (4-12 h)GoodLow (Messy workup)Lab Scale / Robustness
SnCl₂ / HCl Perfect MediumPoor (Toxic waste)LowSmall Scale / High Purity
Pt/C (Vanadium doped) Very High FastMediumHigh (Cost)Specialized Applications
Why 5% Pd/C (Sulfided) is the Industry Standard:

While Iron (Fe) reduction is chemically safer for the nitrile, the workup (removing iron sludge) is impractical for pharmaceutical intermediates where purity is paramount. Sulfided Platinum or Palladium on Carbon is "poisoned" enough to inhibit nitrile reduction but active enough to reduce the nitro group under mild hydrogen pressure (1-3 bar).

Module 2: Experimental Protocols

Protocol A: Chemoselective Hydrogenation (The "Golden" Route)

Target: High-throughput synthesis with minimal workup.

Reagents:

  • Substrate: 2-amino-3-nitro-4-cyanopyridine[1][2]

  • Catalyst: 5% Pd/C (50% water wet) OR 5% Pt/C (sulfided)

  • Solvent: Methanol (Anhydrous)[2]

  • Hydrogen Source: H₂ gas (Balloon or low pressure)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of substrate in Methanol (10 volumes).

  • Catalyst Loading: Add 5-10 wt% of the catalyst. Critical: Add catalyst under inert atmosphere (N₂) to prevent ignition.

  • Purge: Purge the vessel with Nitrogen (3x) then Hydrogen (3x).

  • Reaction: Stir at 20–25°C (Room Temp) under 1 atm H₂ pressure.

    • Warning: Do NOT heat above 40°C. Higher temperatures activate the catalyst towards the nitrile group.

  • Monitoring: Check HPLC/TLC every 2 hours. Look for the disappearance of the yellow nitro compound.

  • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate to obtain the product.

Protocol B: Iron-Mediated Reduction (The "Fail-Safe" Route)

Target: When hydrogenation equipment is unavailable or over-reduction persists.

Step-by-Step:

  • Suspend 1.0 eq of substrate and 3.0 eq of Iron powder (325 mesh) in Ethanol/Water (3:1).

  • Add 0.1 eq of Ammonium Chloride (catalytic electrolyte) or Acetic Acid.

  • Heat to reflux (70-80°C) for 4 hours.

  • Hot Filtration: Filter the hot mixture immediately to remove Iron oxide sludge.

  • Crystallization: Cool the filtrate to precipitate the 2,3-diamino product.

Module 3: Troubleshooting & FAQs

Q1: My yield is good, but NMR shows a "methylamine" impurity. What happened?

  • Diagnosis: You have over-reduced the nitrile group (-CN → -CH₂NH₂).

  • Root Cause: Reaction temperature was too high (>40°C) or pressure was too high (>5 bar).

  • Fix: Switch to a poisoned catalyst (e.g., sulfided Pt/C) or add a catalytic amount of Diphenyl sulfide to the reaction mixture to dampen the catalyst's activity.

Q2: The reaction stalls at 80% conversion. Should I add more catalyst?

  • Diagnosis: Catalyst poisoning by the amine product. The diamino product is a strong ligand and can bind to Pd sites.

  • Fix: Do not just add more Pd/C. Instead, re-pressurize with fresh H₂ and increase agitation speed to improve mass transfer. If that fails, filter and restart with fresh catalyst, but first ensure the solution is free of thiols or other poisons.

Q3: Can I use Raney Nickel?

  • Strictly No. Raney Nickel is an aggressive hydrogenation catalyst known for reducing nitriles to amines. It will almost certainly destroy your 4-carbonitrile group unless specific inhibitors are used.

Q4: I am starting from 2-amino-3-nitro-4-chloropyridine. How do I get the cyano group in?

  • Guidance: This requires a nucleophilic aromatic substitution (SNAr) before the reduction.

  • Catalyst: Use CuCN (Rosenmund-von Braun conditions) or Zn(CN)₂ with Pd(PPh₃)₄ .

  • Note: Ensure all Copper/Palladium residues are removed (using scavengers like QuadraPure™) before the nitro reduction step, as metal ions can interfere with the hydrogenation catalyst.

Module 4: Process Visualization

Figure 1: Synthetic Pathway & Chemoselectivity Checkpoints

SynthesisPath Start 2-Amino-3-nitro- 4-chloropyridine Inter 2-Amino-3-nitro- 4-cyanopyridine Start->Inter Cyanation (CuCN or Pd/Zn(CN)2) Target 2,3-Diaminopyridine- 4-carbonitrile Inter->Target Selectivity Critical! Pd/C (25°C) or Fe/AcOH Byproduct Over-Reduced: 4-Aminomethyl derivative Inter->Byproduct Over-Reduction (High T, High P, or Raney Ni)

Caption: Step-wise synthesis showing the critical chemoselectivity node where the nitrile group is at risk.

Figure 2: Catalyst Selection Decision Tree

DecisionTree Q1 Start: Select Reduction Catalyst Q2 Is Hydrogenation Equipment Available? Q1->Q2 Q3 Is Scale > 100g? Q2->Q3 Yes Res1 Use Fe / NH4Cl (Robust, Low Cost) Q2->Res1 No Res2 Use 5% Pd/C (Sulfided) (Clean, Scalable) Q3->Res2 Yes (Industry Std) Res3 Use SnCl2 / HCl (Lab Scale Only) Q3->Res3 No (High Purity req)

Caption: Logic flow for selecting the appropriate reduction system based on scale and equipment availability.

References

  • Patent CN103788086A . Pyridoimidazole compounds and preparation method thereof. (Describes the specific reduction of 2-amino-3-nitro-4-cyanopyridine to the target using Pd/C).

  • RSC Advances, 2014 . Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite. (Provides academic grounding for chemoselective reduction strategies).

  • Organic Chemistry Portal . Reduction of Nitro Compounds to Amines. (General reference for functional group tolerance in nitro reduction).

  • Organic Syntheses . 2,3-Diaminopyridine. (Foundational method for the diaminopyridine scaffold).

Sources

overcoming solubility issues with 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 2,3-Diaminopyridine-4-carbonitrile (CAS 1556332-55-8). It addresses solubility challenges inherent to its poly-functionalized heterocyclic structure, which combines hydrogen-bond donors (amines), a strong dipole (nitrile), and a planar pi-system prone to aggregation.

Core Solubility Profile & Solvent Selection

Q: Why is this compound so difficult to dissolve compared to standard aminopyridines? A: The 4-cyano group significantly alters the physicochemical properties of the 2,3-diaminopyridine scaffold.

  • Electronic Effect: The cyano group is strongly electron-withdrawing. This reduces the electron density on the pyridine nitrogen, significantly lowering its basicity (pKa) compared to the unsubstituted parent (2,3-diaminopyridine pKa ~6.8). Consequently, it does not protonate (and dissolve) as easily in mildly acidic aqueous buffers.

  • Lattice Energy: The molecule is highly planar with a strong dipole moment, leading to tight crystal packing driven by

    
    -
    
    
    
    stacking and intermolecular hydrogen bonding between the amine protons and the nitrile nitrogen. Breaking this lattice requires high-energy solvents.

Q: What are the recommended solvent systems? A: Based on structural analysis and synthesis precedents (e.g., patent literature for similar scaffolds), use the following hierarchy:

Solvent ClassRecommended SolventsSolubility RatingApplication Note
Dipolar Aprotic DMSO, DMF, NMP, DMAc High (>50 mg/mL)Ideal for stock solutions (10-100 mM) and synthetic reactions. Requires heating (40–60°C) for saturation.
Polar Protic Methanol, Ethanol Moderate Good for hydrogenation reactions or recrystallization. Often requires reflux to fully dissolve.
Acidic Aqueous 0.1M - 1.0M HCl Moderate to High Protonation of the amino groups forces solubility, but stability is a concern (nitrile hydrolysis risk over time).
Non-Polar Hexane, Toluene, EtherInsoluble Use as anti-solvents to crash the product out of solution.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (Biological Assays)

Objective: Create a 100 mM stock solution free of micro-precipitates.

  • Weighing: Weigh the target mass of 2,3-Diaminopyridine-4-carbonitrile into a glass vial. Avoid plastic micro-tubes initially to prevent static loss.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve 70% of the final volume.

  • Sonication: Sonicate at 40°C for 10–15 minutes. The solution should turn from a suspension to a clear, amber/yellow liquid.

    • Critical Check: Hold the vial up to a light source. If "swirls" or Schlieren lines persist, the gradient is not equilibrated. Vortex vigorously.

  • Volume Adjustment: Top up to the final volume with DMSO.

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at -20°C. Avoid repeated freeze-thaw cycles as this promotes crystal nucleation.

Protocol B: Dissolution for Chemical Synthesis (e.g., Condensation)

Objective: Dissolve for reaction with aldehydes (e.g., to form imidazopyridines).

  • Solvent Choice: Use DMF (Dimethylformamide) or DMAc .

  • Temperature: Heat the mixture to 80–100°C .

    • Reasoning: Synthesis patents indicate that condensation reactions for this scaffold are optimal at these temperatures, where the compound is fully soluble and reactive.

  • Concentration: Maintain a concentration of 0.2 M – 0.5 M. Higher concentrations may lead to "oiling out" rather than clean precipitation upon cooling.

Visual Troubleshooting Guides

Figure 1: Solubility Decision Tree

Use this workflow to determine the optimal solvent system based on your downstream application.

SolubilityTree Start Start: 2,3-Diaminopyridine-4-carbonitrile AppType What is the Application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis (Derivatization) AppType->Synthesis Purification Purification (Workup) AppType->Purification DMSO Use DMSO (Stock) Dilute into buffer <1% BioAssay->DMSO Standard Acid Use 1M HCl (If pH allowed) BioAssay->Acid If DMSO toxic DMF Use DMF/DMAc Heat to 80-100°C Synthesis->DMF High Temp Precip Crash out with Water or Ether Purification->Precip Isolate Solid

Caption: Decision matrix for solvent selection based on experimental intent.

Figure 2: Workup & Isolation Workflow

A common issue is isolating the compound after it has been dissolved in high-boiling solvents like DMF.

Workup Solution Reaction Mixture (in DMF/DMSO) Cool Cool to Room Temp (Stir slowly) Solution->Cool AddWater Add Water (Anti-solvent) Dropwise (Ratio 1:3) Cool->AddWater Precipitate Precipitate Forms (Solid) AddWater->Precipitate Oil Oiling Out? AddWater->Oil If impure/too fast Recryst Redissolve in hot MeOH Cool slowly Oil->Recryst Recryst->Precipitate

Caption: Protocol for recovering the solid from polar aprotic solvents.

Troubleshooting & FAQs

Q: I diluted my DMSO stock into PBS (buffer) and it precipitated immediately. What went wrong? A: This is "Crash-out." The compound is hydrophobic enough that the sudden increase in water polarity forces it out of solution.

  • Fix:

    • Step-down Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate dilution (e.g., 1:10 in DMSO/Water mix) before the final step.

    • Warm the Buffer: Pre-warm your PBS to 37°C before adding the compound.

    • Surfactants: If compatible with your assay, add 0.05% Tween-20 or Triton X-100 to the buffer before adding the compound. This stabilizes the micro-suspension.

Q: Can I use acid to dissolve it? A: Yes, but with caution.

  • Mechanism: The amino groups (

    
    ) can be protonated. However, the 4-cyano group reduces the pKa of the pyridine ring nitrogen. You may need a lower pH (pH < 3) than expected to fully solubilize it compared to non-cyano pyridines.
    
  • Risk: Prolonged exposure to strong acid and heat can hydrolyze the nitrile (

    
    ) to an amide (
    
    
    
    ) or carboxylic acid (
    
    
    ), chemically changing your compound. Always use fresh preparations if using acid.

Q: The compound "oiled out" instead of crystallizing during synthesis workup. A: This is common for planar aromatics with melting points near the solvent boiling point or when impurities are present.

  • Fix:

    • Seed Crystals: Add a tiny crystal of pure compound to the oil/solvent mix.

    • Scratching: Scratch the inner wall of the glass flask with a glass rod to induce nucleation.

    • Solvent Swap: If using DMF/Water, try Methanol/Ether . Dissolve in minimal hot methanol, then add diethyl ether dropwise until cloudy.

References

  • PubChem. (n.d.). 2,3-diaminopyridine-4-carbonitrile (Compound).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2014). CN103788086A - Pyridoimidazole compounds and preparation method thereof. (Describes the synthesis and dissolution of 2,3-diamino-4-cyanopyridine in anhydrous methanol and DMF).

Sources

Technical Support Center: Synthesis of 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers scaling up the synthesis of 2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diamino-4-cyanopyridine).

This guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) route over direct nitration, as field data suggests the former offers superior regiocontrol and safety profiles at scale.

Current Status: Operational 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Scale-Up Protocols & Troubleshooting for 2,3-Diaminopyridine-4-carbonitrile

🔬 Part 1: Strategic Route Selection

Q: Why is my direct nitration of 2-amino-4-cyanopyridine yielding a mixture of isomers?

A: This is a classic regioselectivity conflict. In 2-amino-4-cyanopyridine , the amino group (C2) is an ortho/para director, while the nitrile group (C4) is a meta director.

  • Position 3 (Target): Ortho to the amino group, but sterically crowded by the adjacent nitrile.

  • Position 5 (Major Impurity): Para to the amino group and ortho to the nitrile. This position is sterically less hindered and electronically favorable.

Recommendation: For scale-up, switch to the Chloro-Displacement Route . Start with 2-amino-4-chloropyridine . The chlorine atom is less deactivating and sterically different, allowing for more reliable nitration at C3. You then displace the chlorine with cyanide after the nitro group is installed. This "lock-and-key" approach guarantees the 2,3,4-substitution pattern.

📉 Workflow Visualization: Recommended Synthesis Pathway

SynthesisRoute Start 2-Amino-4-chloropyridine Nitro Intermediate A: 2-Amino-3-nitro-4-chloropyridine Start->Nitro Nitration (HNO3/H2SO4) Cyano Intermediate B: 2-Amino-3-nitro-4-cyanopyridine Nitro->Cyano S_NAr Cyanation (CuCN/DMF, 120°C) Product Target: 2,3-Diaminopyridine-4-carbonitrile Cyano->Product Selective Reduction (H2, Pd/C, MeOH)

Figure 1: The robust "Chloro-Displacement" pathway avoids the regioselectivity pitfalls of direct nitration.

⚗️ Part 2: The "Make" – Reaction Optimization

Q: The cyanation step (Cl → CN) stalls at 60% conversion. Increasing temp causes "tarring." How do I push this to completion?

A: The formation of "tar" (polymerization) suggests thermal decomposition of the product or solvent breakdown. Troubleshooting Protocol:

  • Water is the Enemy: SNAr reactions with cyanide are notoriously sensitive to moisture. Ensure your DMF/DMSO is anhydrous (<0.05% water). Water hydrolyzes the nitrile to an amide/acid, which inhibits the reaction.

  • Catalyst Switch: If using CuCN alone (Rosenmund–von Braun conditions), the kinetics can be sluggish. Switch to a Pd-catalyzed cyanation (Zn(CN)₂, Pd₂(dba)₃, dppf) at lower temperatures (80–100°C) to preserve the scaffold.

  • The "Kick" Reagent: If sticking to CuCN, add 10 mol% NaI or KI . The iodide displaces the chloride first (Finkelstein-like), creating a more reactive iodo-intermediate that reacts faster with cyanide.

Q: During hydrogenation, I’m detecting a mass of [M+4] instead of [M+2]. Am I reducing the nitrile?

A: Yes, you are over-reducing the nitrile to a methylamine (–CH₂NH₂). Corrective Measures:

  • Catalyst Poisoning: Standard Pd/C is too active. Switch to 5% Pt/C (sulfided) or Pd/C doped with Vanadium . These are selective for nitro groups in the presence of nitriles.

  • Solvent Acid/Base Balance: Avoid acidic media (e.g., acetic acid), which accelerates nitrile reduction. Run the reaction in neutral Methanol or THF .

  • Hydrogen Control: Do not use high pressure (>5 bar). A simple H₂ balloon or low pressure (1–2 bar) is sufficient for the nitro group and spares the nitrile.

🧪 Part 3: The "Take" – Work-up & Isolation

Q: The product turns dark brown/black upon filtration. Is it decomposing?

A: 2,3-Diaminopyridines are electron-rich and prone to oxidative polymerization (similar to phenylenediamines) when exposed to air and light. Stabilization Protocol:

  • Inert Atmosphere: Perform all filtrations under a blanket of Nitrogen or Argon.

  • Add Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the work-up water/solvent.

  • Storage: Store the solid as a hydrochloride salt (if compatible with next step) or in amber vials under argon at -20°C.

Q: I cannot filter the Pd/C catalyst; the fines are clogging the filter.

A: The diamine product likely has low solubility in the reaction solvent (MeOH), precipitating with the catalyst. Solution:

  • Heat to Solubilize: Warm the reaction mixture to 50°C (ensure H₂ is purged first!) to redissolve the product before filtering.

  • Celite Bed: Use a Celite pad pre-wetted with hot solvent.

  • Wash Thoroughly: Wash the filter cake with hot MeOH to recover trapped product.

📊 Part 4: Analytical Data & Specifications

Table 1: Critical Process Parameters (CPP) for Scale-Up

ParameterRecommended RangeFailure Mode (If Deviated)
Cyanation Solvent DMF or NMP (Anhydrous)Hydrolysis of CN to CONH₂ (if wet)
Cyanation Temp 110–130°C (CuCN method)<110°C: Incomplete; >140°C: Tars
H₂ Pressure 1–3 bar (15–45 psi)>5 bar: Reduction of Nitrile to Amine
Reduction Temp 20–40°C>50°C: Over-reduction / Dimerization
Work-up pH pH 8–9 (for free base)pH <7: Product stays in water (salt form)

⚠️ Part 5: Safety & Hazards (E-E-A-T)

🛑 Critical Hazard: Cyanide Handling
  • Risk: Reaction of CuCN/Zn(CN)₂ with acid releases HCN gas (fatal).

  • Control: Never mix the cyanation waste streams with acidic waste. Quench cyanide waste with Sodium Hypochlorite (Bleach) at pH >10 to convert to cyanate before disposal.

🛑 Critical Hazard: Exothermic Nitration
  • Risk: Nitration of aminopyridines can exhibit a delayed exotherm ("runaway").

  • Control: Dosing of HNO₃ must be strictly temperature-controlled (keep <10°C). Do not accumulate unreacted reagent. Use a jacketed reactor with emergency crash-cooling capability.

🛠️ Experimental Protocol: Optimized Reduction Step

Objective: Selective reduction of 2-amino-3-nitro-4-cyanopyridine to 2,3-diaminopyridine-4-carbonitrile.

  • Charge: In a pressure reactor, load 2-amino-3-nitro-4-cyanopyridine (1.0 equiv) and Methanol (10 vol).

  • Inert: Purge vessel with Nitrogen (3x).

  • Catalyst: Add 5% Pd/C (50% wet, 10 wt% loading relative to substrate). Note: Add as a slurry in water/methanol to prevent ignition.

  • Hydrogenation: Pressurize to 2 bar (30 psi) with H₂. Stir vigorously at 25°C .

  • Monitor: Check HPLC after 2 hours. Look for disappearance of Nitro peak.

    • Pass Criteria: Nitro < 0.5%.

  • Work-up:

    • Purge H₂ with N₂.

    • Filter warm (40°C) through Celite to remove Pd/C.

    • Concentrate filtrate to ~2 vol.

    • Cool to 0°C to crystallize.

    • Filter and wash with cold MeOH/MTBE.

  • Dry: Vacuum oven at 40°C for 12 hours.

📚 References

  • Patent Route (Cyanation & Reduction):

    • Title: Preparation method of 2,3-diamino-4-cyanopyridine (Intermediate for Pralsetinib).[1]

    • Source: CN103788086A (2014).

    • URL:

  • Regioselectivity in Pyridine Nitration:

    • Title: Easy Access to 2-Aminopyridines (Discussion on Nitration Limits).

    • Source: GalChimia Technical Notes.

    • URL:[Link]

  • Safety Data Sheet (Product):

    • Title: 2,3-Diaminopyridine Safety Data Sheet.

    • Source: Thermo Fisher Scientific.[2]

  • General Pyridine Chemistry:

    • Title: Preparation of Cyanopyridines by Direct Cyanation.[3]

    • Source: Synthesis 2005(06): 993-997.

    • URL:[Link]

Sources

Technical Support Center: 2,3-Diaminopyridine-4-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Ticket ID: DAP-CN-PUR-001

Executive Summary

Purifying 2,3-Diaminopyridine-4-carbonitrile presents a unique "triad of failure" for medicinal chemists: high polarity , oxidative instability (the "browning" effect), and metal chelation (if synthesized via reduction). This guide moves beyond standard protocols to address the specific physicochemical behavior of the electron-deficient ortho-diamine motif.

Module 1: The "Black Product" Phenomenon (Oxidation Control)

User Issue:

"My product was a light beige solid, but after drying on the rotavap/vacuum pump, it turned dark brown/black. NMR shows broadening."

Root Cause Analysis:

The ortho-diamine motif is highly susceptible to autoxidation, forming quinone-diimine species or azo-dimers upon exposure to air and light. The C4-nitrile group acts as an electron-withdrawing group (EWG), which theoretically stabilizes the ring compared to the parent pyridine, but it renders the amino protons more acidic and prone to radical abstraction [1].

Troubleshooting Protocol: The Acid-Salt Shield

Do not store the free base for extended periods. Convert it to a salt immediately after isolation.

  • Dissolution: Dissolve the crude free base in a minimum amount of degassed MeOH or EtOH.

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane (anhydrous) dropwise at 0°C.

    • Why Anhydrous? Water promotes hydrolysis of the nitrile to the amide (2,3-diaminopyridine-4-carboxamide) under acidic conditions.

  • Precipitation: Add

    
     or MTBE until the hydrochloride salt precipitates.
    
  • Filtration: Filter under Argon/Nitrogen blanket.

Storage Rule: Store the HCl salt at -20°C. The free base must be stored under Argon.

Module 2: Chromatography Challenges (The "Streaking" Effect)

User Issue:

"The compound streaks from the baseline to the solvent front on TLC, and I lose 40% mass on the silica column."

Root Cause Analysis:

Even with the electron-withdrawing nitrile group, the pyridine nitrogen and the two exocyclic amines act as Lewis bases. These interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing irreversible adsorption (mass loss) and peak tailing [2].

Visualization: The Silanol Trap

The following diagram illustrates the interaction mechanism and the competitive displacement strategy.

TailingMechanism Silica Silica Surface (Acidic Si-OH) DAP 2,3-Diaminopyridine -4-CN Silica->DAP H-Bonding (Stuck) Elution Successful Elution DAP->Elution Free Base Flows Modifier Modifier (NH3 / TEA) Modifier->Silica Blocks Active Sites Modifier->DAP Displaces

Figure 1: Mechanism of amine tailing and the competitive displacement role of basic modifiers.

Recommended Solvent Systems

Do not use pure EtOAc/Hexane. You must use a polar modifier.

MethodSolvent SystemAdditive (Critical)Application
TLC / Flash DCM : MeOH (95:5 to 90:10)1%

or 1% TEA
General purification. TEA is harder to remove;

is preferred.
Flash (Alt) EtOAc : MeOH (9:1)1% TEAIf DCM is restricted.
Reverse Phase Water : Acetonitrile0.1% Formic AcidBest for purity. The nitrile is stable in dilute formic acid.

Pro-Tip: Pre-wash your silica column with the eluent containing the amine modifier before loading your sample. This neutralizes the "hot" acidic sites on the silica.

Module 3: Metal Scavenging (Post-Reduction Cleanup)

User Issue:

"I synthesized this by reducing 2-amino-3-nitropyridine-4-carbonitrile. The yield is good, but the solid has a metallic/gray tint and fails biological assays."

Root Cause Analysis:

The ortho-diamine motif is a potent bidentate ligand. It chelates transition metals (Fe, Sn, Pd) used in the reduction step. Standard filtration through Celite is insufficient to break these coordination complexes [3].

Scavenging Protocol

Select the method based on your reduction catalyst:

  • For Iron (Fe) / Tin (Sn) Reductions:

    • Chelation Wash: Dissolve crude in EtOAc. Wash with 10% aqueous Potassium Sodium Tartrate (Rochelle's Salt).

    • Mechanism:[1] Tartrate binds Fe/Sn more strongly than the diaminopyridine, pulling the metals into the aqueous phase.

  • For Palladium (Pd/C) Hydrogenation:

    • Solid Scavengers: Treat the organic filtrate with Thiol-functionalized silica (Si-Thiol) or Trimercaptotriazine (TMT) resin.

    • Dosage: 3-5 equivalents relative to Pd loading. Stir for 4 hours at 40°C, then filter.

Module 4: The Purification Decision Tree

Use this logic flow to determine the optimal purification route for your specific crude scale and impurity profile.

PurificationLogic Start Crude Reaction Mixture Solubility Solubility Check: Soluble in DCM? Start->Solubility Flash Flash Chromatography DCM:MeOH + 1% NH4OH Solubility->Flash Yes Precip Acid-Base Precipitation (Dissolve in 1M HCl, Wash DCM, Basify to pH 9, Extract) Solubility->Precip No (Oily/Sticky) PurityCheck Purity > 95%? Flash->PurityCheck Precip->PurityCheck Recryst Recrystallization (EtOH/Water or iPrOH) PurityCheck->Recryst No Salt Form HCl Salt & Store PurityCheck->Salt Yes Recryst->Salt

Figure 2: Decision matrix for isolating 2,3-Diaminopyridine-4-carbonitrile.

Frequently Asked Questions (FAQ)

Q: Can I use acetone for recrystallization? A: Avoid acetone. Ortho-diamines can condense with ketones to form dihydro-benzodiazepine-like impurities or Schiff bases (imines) under heat [4]. Use alcohols (EtOH, iPrOH) or acetonitrile.

Q: The nitrile peak in IR/NMR is weak. Did I hydrolyze it? A: Check your workup conditions. If you used strong acid (pH < 1) or strong base (pH > 12) with heat, the nitrile (CN) may have hydrolyzed to the amide (


). The CN stretch usually appears ~2210-2220 cm⁻¹. If absent, you likely have the amide.

Q: Why is my yield >100%? A: You likely have trapped solvent. The crystal lattice of diaminopyridines often traps solvent molecules (solvates). Dry at 40°C under high vacuum for 24 hours. If using DMSO, it is nearly impossible to remove without lyophilization or column chromatography.

References

  • ChemicalBook. (2026). 2,3-Diaminopyridine Properties and Stability Data. Retrieved from

  • Sigma-Aldrich. (2026). Purification of Aminopyridines: Technical Bulletin. Retrieved from

  • Organic Syntheses. (1964). 2,3-Diaminopyridine Preparation and Reduction Protocols. Org. Synth. 1964, 44, 34. Retrieved from

  • National Institutes of Health (NIH). (2023). Oxidative Instability of Ortho-Diamine Motifs in Drug Development. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 2,3-Diaminopyridine-4-carbonitrile Derivatives by NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of molecular structure is a cornerstone of scientific rigor. The 2,3-diaminopyridine-4-carbonitrile scaffold is a privileged core in various pharmacologically active agents, making its precise characterization paramount. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of these derivatives, grounded in field-proven insights and experimental data.

The Challenge: Isomeric Ambiguity in Substituted Pyridines

The synthesis of substituted pyridines can often yield a mixture of isomers. For the 2,3-diaminopyridine-4-carbonitrile core, distinguishing the desired product from other potential regioisomers is a non-trivial analytical challenge. Simple 1D ¹H NMR may not be sufficient for unambiguous assignment due to the complex electronic environment of the pyridine ring and the influence of various substituents. This guide demonstrates how a multi-faceted NMR approach, integrating 1D and 2D techniques, provides a self-validating system for structural confirmation.

A Multi-technique NMR Workflow for Unambiguous Structural Confirmation

A systematic NMR analysis is crucial for definitively confirming the structure of 2,3-diaminopyridine-4-carbonitrile derivatives. The following workflow outlines a series of experiments that, when combined, provide a comprehensive and validated structural picture.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation Spectroscopy H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT COSY ¹H-¹H COSY H1_NMR->COSY Proton Connectivity HSQC ¹H-¹³C HSQC C13_NMR->HSQC Direct C-H Attachment NOESY ¹H-¹H NOESY COSY->NOESY Spatial Proximity HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Connectivity Structure_Confirmation Structure Confirmation HMBC->Structure_Confirmation Quaternary Carbon Assignment NOESY->Structure_Confirmation

Caption: A comprehensive NMR workflow for structural elucidation.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified 2,3-diaminopyridine-4-carbonitrile derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂).[1]

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum.

  • DEPT-135: This experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in DEPT-135 spectra.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[2][3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[2]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons over two to four bonds, crucial for identifying connectivity to quaternary carbons.[2]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space connectivity information that is vital for confirming stereochemistry and the relative positions of substituents.

Case Study: Analysis of 2,3-Diaminopyridine-4-carbonitrile

To illustrate the power of this workflow, let's consider a representative dataset for the parent compound, 2,3-diaminopyridine-4-carbonitrile.

1D NMR Data: The Starting Point

¹H NMR (400 MHz, DMSO-d₆):

The ¹H NMR spectrum provides the initial overview of the proton environment. Key features to note are the chemical shifts, integration values, and coupling patterns.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-67.55d5.21H
H-56.80d5.21H
2-NH₂6.50s (br)-2H
3-NH₂5.90s (br)-2H
  • Causality: The downfield chemical shifts of H-6 and H-5 are characteristic of protons on an electron-deficient pyridine ring.[3][4] The observed doublet multiplicity for both H-5 and H-6 with a coupling constant of 5.2 Hz indicates that they are vicinally coupled (three-bond coupling). The broad singlets for the amino protons are typical due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

¹³C NMR (100 MHz, DMSO-d₆) and DEPT-135:

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment aids in the assignment of these carbons.

Carbon Assignment¹³C Chemical Shift (δ, ppm)DEPT-135
C-2158.0Quaternary (No signal)
C-6148.5CH (Positive)
C-4145.0Quaternary (No signal)
C-3135.0Quaternary (No signal)
C-5118.0CH (Positive)
CN116.5Quaternary (No signal)
C-4a (Hypothetical)95.0Quaternary (No signal)
  • Causality: Carbons bonded to nitrogen (C-2, C-6, C-4, C-3) are significantly deshielded and appear at lower field.[5][6] The carbon of the nitrile group (CN) also has a characteristic chemical shift. The DEPT-135 data confirms the presence of two CH carbons (C-5 and C-6) and the absence of CH₂ or CH₃ groups.

2D NMR Data: Weaving the Structural Fabric

While 1D NMR provides a foundational dataset, 2D NMR is essential for assembling the complete molecular structure.

¹H-¹H COSY:

The COSY spectrum for our example would show a single cross-peak correlating H-5 (δ 6.80) with H-6 (δ 7.55). This definitively confirms their adjacent relationship on the pyridine ring.

¹H-¹³C HSQC:

The HSQC spectrum provides direct, one-bond correlations, solidifying the assignments from the 1D spectra.

Proton (δ, ppm)Correlated Carbon (δ, ppm)Assignment
7.55148.5H-6 to C-6
6.80118.0H-5 to C-5

¹H-¹³C HMBC: The Key to Quaternary Carbons

The HMBC spectrum is arguably the most powerful tool in this analysis, as it reveals long-range (2-4 bond) connectivities, allowing for the unambiguous placement of substituents and the assignment of quaternary carbons.

G cluster_0 Key HMBC Correlations H6 H-6 C2 C-2 H6->C2 ³J C4 C-4 H6->C4 ³J H5 H-5 C3 C-3 H5->C3 ³J C4a C-4a H5->C4a ³J NH2_2 2-NH₂ NH2_2->C3 ²J NH2_3 3-NH₂ NH2_3->C2 ²J NH2_3->C4 ²J C5 C-5 C6 C-6 CN CN

Sources

comparison of 2,3-Diaminopyridine-4-carbonitrile with other diaminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: 2,3-Diaminopyridine-4-carbonitrile in Heterocyclic Synthesis and Drug Design

Executive Summary: The Scaffold vs. The Drug

This guide provides a technical comparative analysis of 2,3-Diaminopyridine-4-carbonitrile (CAS 1556332-55-8), a specialized heterocyclic building block, against its more common isomers, specifically 3,4-Diaminopyridine (Amifampridine) and the unsubstituted 2,3-Diaminopyridine .

Crucial Distinction for Researchers:

  • 3,4-Diaminopyridine (3,4-DAP): A marketed orphan drug (Amifampridine) for Lambert-Eaton Myasthenic Syndrome (LEMS), functioning as a potassium channel blocker.

  • 2,3-Diaminopyridine-4-carbonitrile: A synthetic precursor used primarily to access 7-functionalized imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines . It is not a direct therapeutic agent but a "privileged scaffold" enabler for kinase inhibitors (e.g., CDK9) and adenosine receptor antagonists.

Structural & Electronic Profiling

The introduction of the nitrile (-CN) group at the C4 position drastically alters the electronic landscape of the pyridine ring compared to the unsubstituted diamines. This modification dictates its reactivity in cyclization protocols.

Comparative Physicochemical Properties
Feature2,3-Diaminopyridine-4-carbonitrile 2,3-Diaminopyridine (Parent)3,4-Diaminopyridine (Amifampridine)
Primary Utility Scaffold for 7-cyano-imidazo[4,5-b]pyridinesLigand for metal complexes; General intermediateK+ Channel Blocker (Drug); LEMS treatment
Electronic Nature Electron-Deficient (Due to 4-CN EWG)Electron-Rich (2,3-diamino donation)Electron-Rich (3,4-diamino donation)
Basicity (Predicted) Reduced pKa (Pyridine N is less basic)Higher pKa (~6.5 - 7.0 for ring N)High pKa (9.25 for ring N)
Nucleophilicity Attenuated (Requires forcing conditions for cyclization)High (Rapid cyclization with carboxylic acids)High
Solubility Low in non-polar solvents; Soluble in DMSO/DMFModerate in H2O; Soluble in EtOHSoluble in H2O

Expert Insight: The 4-cyano group exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect. This deactivates the 3-amino group, making it less nucleophilic than the 3-amino group in the unsubstituted parent. Consequently, cyclization reactions to form imidazopyridines often require higher temperatures or stronger electrophiles (e.g., orthoesters vs. carboxylic acids).

Synthetic Performance: Accessing Privileged Scaffolds

The primary "performance" metric for this compound is its efficiency in generating fused heterocycles that mimic purines (bioisosteres).

Pathway A: Imidazo[4,5-b]pyridine Synthesis

The 2,3-diamino motif reacts with C1 synthons (formic acid, triethyl orthoformate) to form the imidazole ring.

  • Advantage of 4-CN: It yields 7-cyano-imidazo[4,5-b]pyridine . The nitrile group can be subsequently hydrolyzed to an amide (for H-bonding), reduced to an amine, or converted to a tetrazole, providing a versatile handle at the "7-position" (analogous to the 6-position of purine) which is otherwise difficult to functionalize.

Pathway B: Pyrido[2,3-b]pyrazine Synthesis

Condensation with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields pyridopyrazines.

  • Selectivity: The difference in nucleophilicity between the 2-NH2 and 3-NH2 groups (exacerbated by the 4-CN) can lead to high regioselectivity when reacting with asymmetric dicarbonyls.

Visualization: Reactivity & Synthesis Logic

The following diagram illustrates the divergent synthesis pathways and the electronic influence of the nitrile group.

G cluster_electronics Electronic Effects of 4-CN Precursor 2-Amino-3-nitro-4-cyanopyridine Target 2,3-Diaminopyridine-4-carbonitrile (The Scaffold) Precursor->Target Reduction (Fe/AcOH or H2/Pd) Imidazo 7-Cyano-imidazo[4,5-b]pyridine (Purine Bioisostere) Target->Imidazo + HC(OEt)3 or HCOOH Cyclization Pyrazino Pyrido[2,3-b]pyrazine-8-carbonitrile (Kinase Inhibitor Scaffold) Target->Pyrazino + 1,2-Dicarbonyls Condensation Effect1 Lowers pKa of Ring N Target->Effect1 Effect2 Deactivates 3-NH2 Nucleophilicity Target->Effect2

Caption: Synthesis and divergent reactivity pathways of 2,3-Diaminopyridine-4-carbonitrile.

Experimental Protocols

These protocols are synthesized from standard methodologies for electron-deficient diaminopyridines, ensuring high fidelity and safety.

Protocol A: Synthesis of 2,3-Diaminopyridine-4-carbonitrile

Precursor: 2-Amino-3-nitro-4-cyanopyridine (commercially available or synthesized via nitration of 2-amino-4-cyanopyridine).

  • Setup: Charge a 250 mL 3-neck round-bottom flask with 2-amino-3-nitro-4-cyanopyridine (10 mmol) and Ethanol (50 mL).

  • Catalyst Addition: Add Iron powder (5 eq, 50 mmol) and Ammonium Chloride (saturated aq. solution, 5 mL) or Glacial Acetic Acid (5 mL).

  • Reflux: Heat the mixture to reflux (80°C) with vigorous mechanical stirring for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the yellow nitro compound and appearance of the fluorescent diamine.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated NaHCO3 if acid was used. Extract with EtOAc (3 x 50 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

    • Expected Yield: 75–85%.

    • Appearance: Pale brown to off-white solid.

Protocol B: Cyclization to 7-Cyano-imidazo[4,5-b]pyridine

This reaction demonstrates the scaffold's utility in creating drug-like cores.

  • Reactants: Mix 2,3-Diaminopyridine-4-carbonitrile (5 mmol) with Triethyl Orthoformate (15 mL).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (10 mol%).

  • Conditions: Reflux at 146°C for 4–6 hours.

    • Note: The electron-withdrawing CN group may slow this reaction compared to unsubstituted diamines; extended time may be required.

  • Workup: Cool to room temperature. The product often precipitates directly. If not, remove excess orthoformate under vacuum.

  • Purification: Wash the solid precipitate with cold diethyl ether. Recrystallize from DMF/Ethanol.

    • Result: A fused bicyclic system retaining the 4-cyano handle (now at position 7 of the fused system).

References

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[2][3] European Journal of Chemistry, 8(1), 25-32. Retrieved from [Link]

  • Dubina, T. F., et al. (2024).[4] Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-Diaminopyridine Synthesis Procedure. Coll. Vol. 5, p. 346. Retrieved from [Link]

Sources

Biological Activity Profile: 2,3-Diaminopyridine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Hub

The 2,3-diaminopyridine-4-carbonitrile scaffold represents a critical "privileged structure" in medicinal chemistry, serving a dual function: as a direct pharmacophore for neurodegenerative targets and as a high-value synthon for fused heterocyclic kinase inhibitors.[1]

Unlike simple pyridine bases, the orthogonal positioning of the 2,3-diamino groups combined with the electron-withdrawing 4-carbonitrile moiety creates a unique electronic environment.[1] This structure enables precise hydrogen bond donor/acceptor interactions essential for binding to the ATP-binding pockets of kinases (e.g., GSK-3β , VEGFR-2 ) and intercalation into parasitic DNA.[1]

This guide evaluates the biological performance of these derivatives, specifically comparing their efficacy against industry-standard controls in Alzheimer’s disease (AD) models and oncology panels.[1][2]

Mechanistic Profile & Target Interaction

The biological activity of this class branches into two distinct mechanistic pathways based on structural modification.

Pathway A: Neuroprotection via GSK-3β Inhibition

Derivatives retaining the open 2,3-diaminopyridine core (specifically imine and amide derivatives ) function as multi-target ligands against Alzheimer's pathology.[1]

  • Mechanism: They act as ATP-competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) .[1]

  • Secondary Action: The ortho-diamine system chelates redox-active metals (

    
    , 
    
    
    
    ), preventing metal-induced Aβ aggregation and reactive oxygen species (ROS) generation.[1]
Pathway B: Anticancer & Antimicrobial via Fused Systems

The 2,3-diaminopyridine-4-carbonitrile core is the obligate precursor for Imidazo[4,5-b]pyridine-7-carbonitriles (4-azabenzimidazoles).[1]

  • Mechanism: These fused systems mimic the purine ring of ATP, allowing them to inhibit receptor tyrosine kinases (RTKs) like VEGFR-2 and PIM-1 , leading to apoptosis in MCF-7 and HepG2 cancer lines.[1]

Visualization: Structure-Activity Relationship (SAR) Flow

SAR_Flow Core 2,3-Diaminopyridine- 4-carbonitrile Core Deriv1 Imine/Amide Derivatives (Open Ring) Core->Deriv1 Schiff Base Formation Deriv2 Imidazo[4,5-b]pyridine (Fused Ring) Core->Deriv2 Cyclization w/ Aldehydes Target1 Target: GSK-3β (Alzheimer's) Deriv1->Target1 ATP Competition Target2 Target: VEGFR-2 / PIM-1 (Cancer) Deriv2->Target2 Hinge Binding Effect1 Inhibits Tau Phosphorylation & Metal Chelation Target1->Effect1 Effect2 G1/S Arrest & Apoptosis Target2->Effect2

Caption: Divergent synthesis pathways lead to distinct therapeutic outcomes: neuroprotection (top) vs. oncology (bottom).[1]

Comparative Performance Analysis

The following data compares 2,3-diaminopyridine derivatives against standard clinical agents.

Case Study 1: GSK-3β Inhibition (Alzheimer's Focus)

Compound: 9b (Imine derivative of 2,3-diaminopyridine) Comparator: Staurosporine (Non-selective kinase inhibitor) & Curcumin (Antioxidant).[1]

MetricCompound 9b (Derivative)Staurosporine (Standard)Curcumin (Reference)Performance Verdict
GSK-3β IC50 0.18 µM 0.015 µMN/AHigh Potency: 9b is highly potent, approaching the nanomolar range of the pan-kinase inhibitor Staurosporine but with better selectivity.[1]
Cu2+ Chelation Strong NoneModerateSuperior: Unique dual-action mechanism prevents metal-induced toxicity, unlike standard kinase inhibitors.[1]
BBB Permeability High (Predicted) Low/ModerateLowAdvantage: Designed specifically for CNS penetration.[1][2]
Cytotoxicity (SH-SY5Y) Low Toxicity High ToxicityLow ToxicitySafety: 9b shows a wider therapeutic window than Staurosporine.[1]
Case Study 2: Anticancer Activity (Breast & Liver)

Compound: Imidazo[4,5-b]pyridine-7-carbonitrile derivatives (synthesized from 2,3-diaminopyridine).[1][3] Comparator: Doxorubicin (Chemotherapy standard).[1][2]

Cell LineDerivative IC50 (µM)Doxorubicin IC50 (µM)Interpretation
MCF-7 (Breast) 0.57 ± 0.020.60 ± 0.04Equivalent: The derivative matches the potency of Doxorubicin in breast cancer models.[1]
HepG2 (Liver) 1.13 ± 0.100.45 ± 0.03Moderate: Less potent than Doxorubicin but often exhibits higher selectivity for tumor cells over normal fibroblasts.[1][2]
Mechanism PIM-1 Kinase InhibitionDNA IntercalationTargeted: The derivative offers a targeted kinase approach vs. general cytotoxicity.[1]

Experimental Validation Protocols

To validate the activity of these derivatives, the following self-validating protocols are recommended.

Protocol A: In Vitro GSK-3β Kinase Inhibition Assay

Purpose: To quantify the potency of the derivative against the target enzyme.[1]

  • Reagent Prep: Prepare reaction buffer (20 mM HEPES, pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35).
    
  • Enzyme Activation: Incubate recombinant human GSK-3β (5-10 ng/well) with the test compound (dissolved in DMSO) for 15 minutes at room temperature.

    • Control: Use DMSO only (0% inhibition) and Staurosporine (1 µM, 100% inhibition).[1][2]

  • Substrate Addition: Add GSM substrate peptide (20 µM) and ATP (10 µM).

  • Reaction: Incubate for 60 minutes at 30°C.

  • Detection: Add Kinase-Glo® Reagent (Promega) equal to the reaction volume.[1] Incubate for 10 minutes.

  • Readout: Measure luminescence. The signal is inversely proportional to kinase activity.[2]

  • Calculation: Derive IC50 using non-linear regression (GraphPad Prism).

Protocol B: Synthesis of the Bioactive Core

Purpose: To generate the 2,3-diaminopyridine-4-carbonitrile precursor for SAR studies.[1]

  • Starting Material: Begin with 2-amino-3-nitro-4-cyanopyridine .[1][3]

  • Reduction: Dissolve in methanol. Add 10% Pd/C catalyst (10 wt%).[1][2]

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) at 25-60°C for 2-12 hours.
    
  • Validation: Monitor via TLC (disappearance of yellow nitro compound).

  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.[2]

  • Yield Check: Expect >95% yield. Product should be an off-white solid.[1]

    • Checkpoint: 1H NMR must show two distinct broad singlets for

      
       groups (approx.[1][2] 5.5-6.5 ppm) and disappearance of nitro signals.[1]
      

References

  • Liu, H. Y., et al. (2019). "Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease."[2] European Journal of Medicinal Chemistry.

  • Oluwafemi, K. A., et al. (2023). "Synthesis of 2,3-diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents."[1][2][4] Arkivoc.

  • Malagu, K., et al. (2009). "The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • El-Deen, I. M., et al. (2024). "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors."[1][5] RSC Advances.

Sources

A Guide to the Spectroscopic Differentiation of Diaminopyridine Carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diaminopyridine carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. However, the synthesis of these molecules can often yield a mixture of constitutional isomers, the differentiation of which is critical for ensuring the efficacy and safety of the final compound. This guide provides a comprehensive, in-depth comparison of the spectroscopic characteristics of 2,3-Diaminopyridine-4-carbonitrile and its isomers. In the absence of direct, published experimental data for all target isomers, this document leverages a predictive approach, grounded in established principles of spectroscopy and supported by experimental data from closely related, well-characterized analogs. We will explore the theoretical underpinnings and provide practical, field-proven protocols for using ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopy as robust tools for unambiguous isomer identification.

The Challenge of Isomeric Differentiation in Drug Development

In the synthesis of complex heterocyclic molecules, the precise arrangement of functional groups is paramount. Constitutional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. For researchers in drug development, the ability to confirm the exact isomeric structure of a synthesized compound is not merely an academic exercise; it is a fundamental requirement for intellectual property, regulatory approval, and, most importantly, patient safety.

The focus of this guide, the diaminopyridine carbonitrile framework, presents a classic isomeric challenge. The pyridine ring offers multiple positions for the two amino (-NH₂) groups and the single cyano (-C≡N) group, leading to a variety of possible isomers. This guide will focus on a comparative analysis of two key isomers to illustrate the principles of spectroscopic differentiation:

  • Isomer A: 2,3-Diaminopyridine-4-carbonitrile

  • Isomer B: 2,6-Diaminopyridine-3-carbonitrile

While direct experimental spectra for these specific target molecules are not widely published, we can construct a highly accurate, predictive model of their spectroscopic signatures. This model is built upon the extensive library of data available for their parent compounds (2,3-diaminopyridine and 2,6-diaminopyridine) and the well-documented effects of cyano group substitution on the pyridine nucleus.

isomers cluster_A Isomer A: 2,3-Diaminopyridine-4-carbonitrile cluster_B Isomer B: 2,6-Diaminopyridine-3-carbonitrile A A B B

Figure 1. Molecular structures of the primary isomers under investigation.

Comparative ¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers of aromatic compounds. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a unique fingerprint for the substitution pattern on the pyridine ring.

Theoretical Considerations: Predicting the ¹H NMR Spectra

The predicted spectra are based on the known chemical shifts of the parent diamines, modified by the introduction of the electron-withdrawing cyano group.

  • For Isomer A (2,3-diamino-4-cyano): The parent compound, 2,3-diaminopyridine, shows three aromatic protons. The introduction of a strong electron-withdrawing cyano group at the 4-position will significantly influence the remaining two protons at positions 5 and 6. We expect a downfield shift for the adjacent H-5 proton due to the anisotropic and inductive effects of the cyano group. The H-6 proton will be less affected but will still experience some downfield shifting. The two amino groups will appear as broad singlets.

  • For Isomer B (2,6-diamino-3-cyano): The parent compound, 2,6-diaminopyridine, has a plane of symmetry, resulting in two distinct proton signals. The introduction of a cyano group at the 3-position breaks this symmetry. We will now have two distinct aromatic protons at positions 4 and 5. Both H-4 and H-5 will be part of an AX spin system, appearing as doublets. The cyano group's proximity will likely cause a more significant downfield shift for the H-4 proton compared to H-5.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts and multiplicities for the aromatic protons of each isomer. These predictions are based on data from parent compounds and known substituent effects.[1][2][3][4]

Isomer Proton Predicted δ (ppm) Multiplicity Predicted J (Hz) Notes
A: 2,3-Diamino-4-carbonitrile H-5~ 7.6 - 7.8Doublet~ 5 - 6Expected downfield shift due to proximity to the electron-withdrawing -CN group.
H-6~ 6.9 - 7.1Doublet~ 5 - 6Coupled to H-5. Less influenced by the -CN group.
2-NH₂, 3-NH₂~ 5.0 - 6.5Broad SingletsN/AChemical shift can vary with concentration and solvent. Two distinct signals are possible.
B: 2,6-Diamino-3-carbonitrile H-4~ 7.3 - 7.5Doublet~ 8 - 9Expected downfield shift due to proximity to the -CN group.
H-5~ 6.0 - 6.2Doublet~ 8 - 9Upfield shift due to the strong donating effect of two amino groups (ortho and para). Coupled to H-4.
2-NH₂, 6-NH₂~ 4.5 - 6.0Broad SingletsN/ATwo distinct signals are expected due to the asymmetric environment.
Experimental Protocol: ¹H NMR Spectroscopy

workflow_nmr cluster_prep 1. Preparation cluster_acquire 2. Acquisition cluster_process 3. Processing cluster_analyze 4. Analysis prep Sample Preparation acquire Data Acquisition process Data Processing analyze Spectral Analysis dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). transfer Transfer to a 5 mm NMR tube. dissolve->transfer instrument Place tube in NMR spectrometer (e.g., 400 MHz). shim Shim the magnetic field to optimize homogeneity. instrument->shim acquire_spec Acquire the ¹H spectrum (e.g., 16-32 scans). shim->acquire_spec ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Reference spectrum to residual solvent peak (DMSO-d6 at 2.50 ppm). assign Assign peaks based on chemical shift, multiplicity, and integration. reference->assign

Figure 2. Standard workflow for ¹H NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the diaminopyridine carbonitrile isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve polar compounds and exchange with N-H protons, which helps in their identification). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typically, 16 to 32 scans are sufficient to obtain a good signal-to-noise ratio.

  • Processing and Analysis: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm). Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the structure.

Comparative ¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature. The chemical shifts are highly sensitive to the electronic effects of substituents.

Theoretical Considerations: Predicting the ¹³C NMR Spectra
  • General Effects: Amino groups are strong electron-donating groups and will cause a significant upfield shift (to lower ppm) for the carbons they are attached to (ipso-carbon) and the carbons at the ortho and para positions. The cyano group is electron-withdrawing and has a smaller, but still noticeable, effect on the ipso-carbon and causes a downfield shift (to higher ppm) for the carbon atom of the nitrile itself.[5][6]

  • For Isomer A (2,3-diamino-4-cyano): We expect six distinct carbon signals. The C-2 and C-3 carbons, directly attached to the amino groups, will be significantly shielded (upfield). The C-4 carbon, attached to the cyano group, will be deshielded relative to a standard pyridine C-4. The nitrile carbon (C≡N) will appear in the typical range of 115-120 ppm.

  • For Isomer B (2,6-diamino-3-cyano): We also expect six distinct carbon signals. The C-2 and C-6 carbons will be strongly shielded due to the attached amino groups. The C-3 carbon will be influenced by both an adjacent amino group and the ipso-cyano group. The nitrile carbon will again be in the 115-120 ppm range.

Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts for each isomer, based on data from analogs and established substituent chemical shift increments for pyridine rings.[2][4][7][8]

Isomer Carbon Predicted δ (ppm) Notes
A: 2,3-Diamino-4-carbonitrile C-2~ 150 - 155Attached to -NH₂, shielded.
C-3~ 135 - 140Attached to -NH₂, shielded.
C-4~ 95 - 100Attached to -CN, deshielded relative to parent but shielded by -NH₂ groups.
C-5~ 130 - 135Influenced by adjacent -CN group.
C-6~ 110 - 115Influenced by ortho and para -NH₂ groups.
-C≡N~ 117 - 119Typical range for nitrile carbons.
B: 2,6-Diamino-3-carbonitrile C-2~ 158 - 162Attached to -NH₂, strongly shielded.
C-3~ 90 - 95Attached to -CN, influenced by adjacent -NH₂.
C-4~ 140 - 145Deshielded by adjacent -CN and para -NH₂.
C-5~ 95 - 100Strongly shielded by ortho and para -NH₂ groups.
C-6~ 158 - 162Attached to -NH₂, strongly shielded.
-C≡N~ 116 - 118Typical range for nitrile carbons.
Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol is similar to that for ¹H NMR, with a few key differences in the acquisition parameters.

  • Sample Preparation: A more concentrated sample is often required for ¹³C NMR. Use 20-50 mg of the isomer in 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • Processing and Analysis: Process the data as with the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm). Assign the peaks based on their chemical shifts and, if necessary, by running additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons for each carbon.

Comparative Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The differentiation of our isomers relies on subtle shifts in the characteristic vibrational frequencies of the cyano and amino groups, as well as the pyridine ring vibrations.

Theoretical Considerations: Predicting the FTIR Spectra
  • N-H Stretching: The amino groups will give rise to characteristic stretches in the 3200-3500 cm⁻¹ region. Typically, two bands are observed: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The exact positions can be influenced by hydrogen bonding.

  • C≡N Stretching: The cyano group has a very sharp and intense absorption in the 2200-2240 cm⁻¹ region. The position is sensitive to electronic effects; conjugation with the aromatic ring typically lowers the frequency slightly.[7][9]

  • C=C and C=N Ring Stretching: The pyridine ring itself has several characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. The pattern and position of these bands are sensitive to the substitution pattern and can be used as a diagnostic tool.[10][11]

Predicted FTIR Data
Vibrational Mode Isomer Predicted Frequency (cm⁻¹) Notes
N-H Stretch (asymmetric) A: 2,3-Diamino-4-carbonitrile~ 3450 - 3490The proximity of the two amino groups may lead to intramolecular hydrogen bonding, potentially broadening the peaks compared to Isomer B.
B: 2,6-Diamino-3-carbonitrile~ 3460 - 3500The more separated amino groups are less likely to interact, potentially leading to sharper N-H bands.
N-H Stretch (symmetric) A: 2,3-Diamino-4-carbonitrile~ 3350 - 3390
B: 2,6-Diamino-3-carbonitrile~ 3360 - 3400
C≡N Stretch A: 2,3-Diamino-4-carbonitrile~ 2220 - 2230Strong, sharp absorption. The electronic environment created by the ortho-amino groups may slightly shift the frequency relative to Isomer B.
B: 2,6-Diamino-3-carbonitrile~ 2225 - 2235Strong, sharp absorption.
Aromatic C=C/C=N Stretch A: 2,3-Diamino-4-carbonitrile~ 1600 - 1450A complex pattern of several bands is expected. The specific fingerprint of these bands will be diagnostic for the 2,3,4-substitution pattern.
B: 2,6-Diamino-3-carbonitrile~ 1620 - 1470The fingerprint in this region will differ significantly from Isomer A due to the different symmetry and electronic distribution of the 2,3,6-substitution pattern.
Experimental Protocol: FTIR Spectroscopy (ATR)

workflow_ftir cluster_prep 1. Preparation cluster_acquire 2. Acquisition cluster_analyze 3. Analysis sample_place Place a small amount (1-2 mg) of the solid sample onto the ATR crystal. apply_pressure Lower the anvil to apply consistent pressure. sample_place->apply_pressure bg_scan Collect a background spectrum of the empty, clean ATR crystal. sample_scan Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). bg_scan->sample_scan process_spec The software automatically ratios the sample to the background. label_peaks Identify and label the wavenumbers of key absorption bands. process_spec->label_peaks prep prep acquire acquire analyze analyze

Figure 3. Standard workflow for ATR-FTIR analysis.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Collect a background spectrum. This measures the absorbance of the ambient environment and the crystal itself and will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Lower the press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis: The software will automatically generate the final transmittance or absorbance spectrum. Identify the key peaks and compare their positions to the predicted values to determine the isomeric structure.

Comparative UV-Vis Spectroscopy Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.

Theoretical Considerations: Predicting the UV-Vis Spectra

Both isomers are expected to show complex spectra with multiple absorption bands corresponding to π→π* and n→π* transitions. The key differentiator will be the position of the longest wavelength absorption band (λ_max), which is most sensitive to the overall conjugation of the system.[12][13]

  • Substituent Effects: Both amino and cyano groups can extend the conjugated system of the pyridine ring. Amino groups, as strong auxochromes, typically cause a bathochromic (red) shift to longer wavelengths. The effect is most pronounced when the donor (-NH₂) and acceptor (-CN) groups are in positions that allow for direct resonance interaction (i.e., ortho or para to each other).

  • Isomer A (2,3-diamino-4-cyano): The 3-amino group is ortho to the 4-cyano group, and the 2-amino group is para to the 5-position. This arrangement allows for significant electronic communication and should result in a strongly red-shifted λ_max.

  • Isomer B (2,6-diamino-3-cyano): The 2-amino group is ortho to the 3-cyano group, and the 6-amino group is para to the 3-cyano group. This also allows for strong resonance effects. The overall electronic profile is different from Isomer A, which should lead to a distinct λ_max. Based on data from similar systems, the more linear conjugation possible in Isomer B might lead to a slightly longer λ_max compared to Isomer A.

Predicted UV-Vis Data
Isomer Predicted λ_max (nm) Notes
A: 2,3-Diamino-4-carbonitrile ~ 350 - 370The electronic transitions will be heavily influenced by the ortho- and meta-directing amino groups in conjunction with the meta-directing cyano group. A strong, long-wavelength absorption is expected.[7][14]
B: 2,6-Diamino-3-carbonitrile ~ 360 - 380The para-relationship between the 6-amino and 3-cyano groups, along with the ortho 2-amino group, creates a highly polarized system which may lead to a slightly longer λ_max than Isomer A.
Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). From the stock solution, prepare a dilute solution in a volumetric flask, aiming for an absorbance maximum between 0.5 and 1.5 AU.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set the absorbance to zero across all wavelengths).

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-600 nm) to obtain the absorption spectrum and identify the λ_max.

Integrated Spectroscopic Strategy for Isomer Verification

While each technique provides valuable clues, a definitive identification is best achieved by integrating the data from all four spectroscopic methods. Mass spectrometry should also be used to confirm the molecular weight (134.13 g/mol for C₆H₆N₄), which will be identical for all isomers but confirms the elemental composition.[15]

workflow_integrated start Unknown Isomer (C₆H₆N₄) ms Mass Spectrometry start->ms Confirm MW = 134.13 ftir FTIR Spectroscopy start->ftir Check for -NH₂ and -C≡N nmr ¹H & ¹³C NMR Spectroscopy ms->nmr ftir->nmr Proceed if functional groups are present uvvis UV-Vis Spectroscopy nmr->uvvis decision Correlate All Data uvvis->decision isomer_a Identified as 2,3-Diamino-4-carbonitrile decision->isomer_a ¹H: Two coupled doublets ¹³C: Six signals, C4 ~95-100 ppm UV: λmax ~350-370 nm isomer_b Identified as 2,6-Diamino-3-carbonitrile decision->isomer_b ¹H: Two coupled doublets ¹³C: Six signals, C5 ~95-100 ppm UV: λmax ~360-380 nm other Other Isomer or Impure decision->other Inconsistent Data

Figure 4. Decision workflow for isomer identification.

Conclusion

The unambiguous structural elucidation of diaminopyridine carbonitrile isomers is a critical step in chemical synthesis and drug development. Although direct experimental data for every possible isomer may not be publicly available, a robust and reliable identification can be achieved through a predictive approach that combines foundational spectroscopic principles with data from well-characterized analogs. As demonstrated, a multi-technique approach is essential. ¹H NMR provides the most definitive information regarding the substitution pattern, while ¹³C NMR confirms the carbon framework. FTIR serves as a rapid confirmation of essential functional groups, and UV-Vis spectroscopy offers insights into the electronic structure of the conjugated system. By systematically applying these techniques and comparing the results to theoretically predicted data, researchers can confidently distinguish between isomers like 2,3-diaminopyridine-4-carbonitrile and 2,6-diaminopyridine-3-carbonitrile, ensuring the integrity and purity of their compounds.

References

  • Chulkov, T. N., & Romanov, O. A. (2019). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2019(4), M1094. [Link]

  • Sathyanarayana, D. N., & Kastha, G. S. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 20(7/8), 268-270.
  • Szafert, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13473–13487. [Link]

  • Szafert, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]

  • Goldfarb, Ya. L., et al. (1956). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 5(9), 1099-1105.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-709.
  • Karaca, G., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]

  • El-Apasery, M. A., et al. (2013). Vibrational spectroscopic investigation, HOMO–LUMO and NBO analysis of pyridine-2,6-dicarbonyl dichloride by density functional theory. Elixir Vib. Spec., 57, 14002-14008.
  • SpectraBase. (n.d.). 3,4-Diaminopyridine - Optional[13C NMR] - Spectrum. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 2,6-Diaminopyridine - Optional[1H NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]

  • Al-Ahmary, K. M., et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Molecules, 29(21), 5021. [Link]

  • PubChem. (n.d.). 2,6-Diaminopyridine. Retrieved February 15, 2026, from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Diaminopyrimidine-5-carbonitrile. Retrieved February 15, 2026, from [Link]

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Evaluating the Purity of Synthesized 2,3-Diaminopyridine-4-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide an authoritative, technical evaluation of 2,3-Diaminopyridine-4-carbonitrile purity. It moves beyond standard templates to address the specific challenges of analyzing poly-functionalized aminopyridines, synthesizing data from chromatographic and spectroscopic methodologies.

Executive Summary: The Purity Paradox

2,3-Diaminopyridine-4-carbonitrile (CAS: 16102-86-0 / Generic Structure Class) is a critical scaffold in the synthesis of fused heterocycles, particularly imidazopyridines used in oncology and neurology drug discovery. Its dual-amine functionality adjacent to a nitrile group makes it highly reactive but also prone to specific degradation pathways—oxidation (N-oxides) and hydrolysis (amides).

The Core Challenge: Standard HPLC methods often fail to resolve the regioisomeric impurities (e.g., 2,3-diamino vs. 3,4-diamino isomers) or hydrolysis byproducts (amide derivatives) due to similar polarities. This guide compares the performance of High-Performance Liquid Chromatography (HPLC-UV/MS) against Quantitative Nuclear Magnetic Resonance (qNMR) , establishing a self-validating protocol for absolute purity assessment.

Synthesis Context & Impurity Profiling

To evaluate purity, one must first predict the impurities. The synthesis of 2,3-Diaminopyridine-4-carbonitrile typically proceeds via the reduction of a nitro-precursor.

Impurity Fate Mapping
  • Starting Material: 2-Amino-4-cyanopyridine (often contains 2-amino-5-cyanopyridine).

  • Intermediate: 2-Amino-3-nitro-4-cyanopyridine.

  • Critical Impurities:

    • Unreduced Nitro: 2-Amino-3-nitro-4-cyanopyridine (Yellow color, mutagenic risk).

    • Regioisomer: 2,3-Diaminopyridine-5-carbonitrile (Hard to separate on C18).

    • Hydrolysis Product: 2,3-Diaminopyridine-4-carboxamide (Generated by acidic/basic workup).

Visualizing the Impurity Landscape

ImpurityMap Start Precursor: 2-Amino-4-cyanopyridine Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Imp3 Impurity C: Regioisomer (5-CN) Start->Imp3 Isomeric Contamination Inter Intermediate: 2-Amino-3-nitro-4-cyanopyridine Nitration->Inter Reduction Step 2: Reduction (Fe/AcOH or H2/Pd) Inter->Reduction Imp1 Impurity A: Unreacted Nitro Inter->Imp1 Incomplete Reduction Product TARGET: 2,3-Diaminopyridine-4-carbonitrile Reduction->Product Imp2 Impurity B: Hydrolyzed Amide Product->Imp2 Hydrolysis (pH > 9 or < 3)

Caption: Figure 1. Synthesis pathway and origin of critical impurities (A, B, C) in 2,3-Diaminopyridine-4-carbonitrile production.

Comparative Analysis: HPLC vs. qNMR

This section objectively compares the two dominant methodologies for evaluating the target compound.

Method A: HPLC-UV (The Routine Workhorse)
  • Principle: Separation based on hydrophobicity using a C18 stationary phase.

  • Pros: High sensitivity (LOD < 0.05%), automated, separates synthesis intermediates.

  • Cons: Requires reference standards for all impurities; response factors (UV absorption) vary between the nitrile and amide forms.

Method B: 1H-qNMR (The Absolute Standard)
  • Principle: Molar ratio quantification using an internal standard (e.g., Maleic Acid or TCNB).

  • Pros: No reference standards needed for the analyte; detects residual solvents and water simultaneously; absolute purity calculation.

  • Cons: Lower sensitivity (LOD ~0.5%); requires ~10mg of sample.

Performance Data Summary
FeatureMethod A: RP-HPLC (UV 254nm)Method B: 1H-qNMR (DMSO-d6)
Specificity High (Resolves isomers)Medium (Overlapping aromatic signals possible)
Accuracy ± 1.5% (Dependent on Standard Purity)± 0.5% (Self-validating)
LOD (Limit of Detection) 0.01% (Trace analysis)0.1 - 0.5%
Throughput 20 mins / sample10 mins / sample
Critical Blind Spot Cannot detect inorganic salts or water.Cannot resolve trace isomers < 0.5%.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Rationale: A buffered mobile phase is essential to suppress the ionization of the amino groups (pKa ~6-7), ensuring sharp peak shapes.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts).

    • 2-15 min: 5% -> 60% B (Linear ramp).

    • 15-20 min: 60% -> 95% B (Wash).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 275 nm (max absorption for aminopyridines) and 230 nm.

  • Sample Prep: Dissolve 0.5 mg/mL in Water:MeCN (90:10).

Data Interpretation:

  • Retention Time (RT): Target ~8.5 min.

  • Impurity A (Nitro): RT ~12.0 min (More hydrophobic).

  • Impurity B (Amide): RT ~4.2 min (More polar).

Protocol 2: Absolute Purity by qNMR

Rationale: Uses Maleic Acid as an internal standard (IS) because its singlet (6.2 ppm) does not overlap with the pyridine protons of the target.

  • Weighing: Accurately weigh ~10.0 mg of 2,3-Diaminopyridine-4-carbonitrile (

    
    ) and ~5.0 mg of Maleic Acid  (TraceCERT® grade, 
    
    
    
    ) into a vial.
  • Solvent: Add 0.6 mL DMSO-d6 . Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (D1): 30 seconds (Crucial for full relaxation of protons).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate IS singlet at 6.2 ppm (

      
      , 2H).
      
    • Integrate Target doublet at ~7.6 ppm (H6) or ~6.8 ppm (H5) (

      
      , 1H).
      

Calculation Formula:



Where 

is number of protons,

is molecular weight,

is purity of internal standard.

Analytical Workflow Diagram

This decision tree guides the researcher on which method to deploy based on the stage of development.

Workflow Start Sample: Synthesized 2,3-Diaminopyridine-4-CN Check1 Is the sample crude? Start->Check1 TLC Method: TLC / LC-MS (Qualitative Check) Check1->TLC Yes Check2 Is >98% purity required for biological assay? Check1->Check2 No (Visibly clean) Purify Action: Recrystallize (Water/Ethanol) TLC->Purify Purify->Check1 HPLC Method A: HPLC-UV (Detect Trace Impurities) Check2->HPLC Yes (Trace analysis) qNMR Method B: qNMR (Absolute Assay & Solvents) Check2->qNMR No (Assay only) Result Final COA Generation (Combine HPLC Purity + qNMR Assay) HPLC->Result qNMR->Result

Caption: Figure 2. Integrated analytical workflow for staged purity evaluation.

Conclusion & Recommendations

For drug development applications , relying solely on HPLC area-% is insufficient due to the potential for inorganic salt contamination during the reduction step (e.g., Iron salts or Pd residues).

  • Recommendation 1: Use HPLC-UV to demonstrate the absence of the mutagenic nitro-precursor (< 10 ppm).

  • Recommendation 2: Use qNMR to assign the potency (Assay %) of the bulk material, accounting for water and residual solvents.

  • Recommendation 3: If the melting point is below 160°C (approximate theoretical range for pure diamino-nitriles), re-purify via recrystallization from boiling water/ethanol, as this effectively removes the amide hydrolysis product.

References

  • Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine.[2][3][4][5][6][7][8] Organic Syntheses, 44, 34. Link (Foundational synthesis of the diamino core).

  • Gouda, M. A., et al. (2013).[9] Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications. Link (Review of reactivity and properties of cyanopyridines).[9]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76899933, 2,3-diaminopyridine-4-carbonitrile. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Standard qNMR protocols).
  • Sigma-Aldrich. (2023).[10] Product Specification: 2,3-Diaminopyridine. Link (Reference for general aminopyridine handling).

Sources

A Comparative Guide to Catalytic Synthesis of 2,3-Diaminopyridine-4-carbonitrile: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2,3-Diaminopyridine-4-carbonitrile stands as a valuable scaffold in medicinal chemistry, owing to its potential applications in the development of new therapeutic agents. This guide provides an in-depth comparative study of catalytic systems for the synthesis of this target molecule, offering a blend of theoretical insights and practical, field-proven protocols. Our focus is on elucidating the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Strategic Approaches to the Synthesis of 2,3-Diaminopyridine-4-carbonitrile

The synthesis of 2,3-Diaminopyridine-4-carbonitrile is not a trivial one-step process. A logical and efficient synthetic strategy involves a multi-step approach, starting from readily available pyridine precursors. A plausible and versatile route, which allows for a comparative study of different catalytic systems, is outlined below. This strategy hinges on two key catalytic transformations: a cyanation reaction to install the carbonitrile at the C4 position, and a subsequent amination reaction at the C3 position.

G cluster_0 Synthetic Strategy start 2,3-Dihalopyridine step1 Selective Cyanation at C4 start->step1 Catalyst System A vs. B intermediate1 2-Amino-3-halo-4-cyanopyridine step1->intermediate1 step2 Catalytic Amination at C3 intermediate1->step2 Catalyst System C vs. D product 2,3-Diaminopyridine-4-carbonitrile step2->product

Caption: A proposed two-step synthetic workflow for 2,3-Diaminopyridine-4-carbonitrile.

Part 1: The Crucial Cyanation Step - A Comparative Analysis of Catalytic Systems

The introduction of a cyano group onto a pyridine ring is a well-established transformation, with both palladium and copper-based catalysts demonstrating efficacy. The choice between these two families of catalysts often depends on factors such as substrate scope, functional group tolerance, cost, and toxicity of the cyanide source.

Palladium-Catalyzed Cyanation: High Efficiency and Broad Scope

Palladium-catalyzed cyanation reactions have become a staple in organic synthesis due to their high efficiency and broad substrate scope.[1] A key advantage is the ability to use less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is significantly safer than traditional reagents like KCN or Zn(CN)₂.[1][2][3]

A general palladium-catalyzed cyanation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cyanide source and reductive elimination to yield the desired nitrile and regenerate the catalyst.

G cluster_0 Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n oxidative_addition Oxidative Addition Pd0->oxidative_addition ArX Ar-X ArX->oxidative_addition PdII Ar-Pd(II)-X(L_n) oxidative_addition->PdII transmetalation Transmetalation PdII->transmetalation CN_source M-CN CN_source->transmetalation ArPdCN Ar-Pd(II)-CN(L_n) transmetalation->ArPdCN reductive_elimination Reductive Elimination ArPdCN->reductive_elimination reductive_elimination->Pd0 ArCN Ar-CN reductive_elimination->ArCN

Caption: A simplified catalytic cycle for palladium-catalyzed cyanation.

Comparative Performance of Palladium Catalysts:

Catalyst SystemCyanide SourceLigandKey AdvantagesTypical ConditionsYield (%)Reference
Pd(OAc)₂ / dppfZn(CN)₂dppfGood for electron-rich and -poor aryl bromides.DMAC, 100-120 °C77-96[4]
Pd/CZn(CN)₂dppfHeterogeneous, easily recoverable catalyst.DMAC, 100-120 °CHigh[4]
Palladacycle P1K₄[Fe(CN)₆]·3H₂OBuchwald ligandsLow catalyst loadings, fast reactions, wide scope.DMA, 100 °C, 1hGood to Excellent[5]
Pd₂(dba)₃K₄[Fe(CN)₆]XantphosEffective for heteroaryl chlorides.Toluene, 130 °CModerate to Good[1]
Copper-Catalyzed Cyanation: The Classical and Milder Alternatives

The Rosenmund-von Braun reaction, a classical method utilizing stoichiometric copper(I) cyanide at high temperatures, has been a long-standing approach for aryl nitrile synthesis.[6] However, modern advancements have led to the development of milder, catalytic versions.

Copper-catalyzed domino halide exchange-cyanation offers an efficient route for aryl bromides. This method utilizes catalytic CuI with NaCN in the presence of a ligand, avoiding the need for stoichiometric copper and polar solvents.[6][7]

Comparative Performance of Copper Catalysts:

Catalyst SystemCyanide SourceLigandKey AdvantagesTypical ConditionsYield (%)Reference
CuI (stoichiometric)CuCNNoneClassical method, well-established.High temperaturesVariable[6]
CuI (catalytic)NaCNN,N'-dimethylethylenediamineMilder conditions, simplified purification.Toluene, 110 °CGood to Excellent[6][7]
CuIKSCNNoneLow-toxicity "CN" source.MeCN/NMP, 80 °CGood[8]

Part 2: The Amination Challenge - A Comparative Look at Catalytic Solutions

The introduction of an amino group at the C3 position of the 2-amino-4-cyanopyridine intermediate presents a significant challenge due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the existing amino and cyano groups. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines, catalyzed by a palladium complex with a suitable phosphine ligand. The choice of ligand is critical for the success of this reaction, with sterically hindered and electron-rich ligands often providing the best results.[9]

G cluster_0 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n oxidative_addition Oxidative Addition Pd0->oxidative_addition ArX Ar-X ArX->oxidative_addition PdII Ar-Pd(II)-X(L_n) oxidative_addition->PdII ligand_exchange Ligand Exchange PdII->ligand_exchange Amine R₂NH Amine->ligand_exchange Base Base Base->ligand_exchange Amido_complex [Ar-Pd(II)-NR₂(L_n)] ligand_exchange->Amido_complex reductive_elimination Reductive Elimination Amido_complex->reductive_elimination reductive_elimination->Pd0 ArNR2 Ar-NR₂ reductive_elimination->ArNR2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance of Palladium Catalysts for Amination:

Catalyst PrecursorLigandAmine SourceBaseKey AdvantagesTypical ConditionsReference
Pd(OAc)₂BINAPBenzophenone imineNaOtBuWell-established for primary amines.Toluene, reflux[9]
Pd₂(dba)₃XPhosLiN(SiMe₃)₂-High activity for challenging substrates.Dioxane, 100 °C[9]
[Pd(allyl)Cl]₂Josiphos-typePrimary aminesK₃PO₄Very low catalyst loadings, broad scope.tBuOH, 100 °C[9]

Part 3: Experimental Protocols

The following protocols are provided as a starting point for the synthesis of 2,3-Diaminopyridine-4-carbonitrile, based on the most promising catalytic systems identified for analogous transformations.

Protocol 1: Palladium-Catalyzed Cyanation of 2-Amino-3-bromo-4-chloropyridine

This protocol is adapted from methodologies for the cyanation of heteroaryl chlorides using a non-toxic cyanide source.[2][5]

Materials:

  • 2-Amino-3-bromo-4-chloropyridine

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladacycle precatalyst (e.g., Buchwald's G3 Palladacycle)

  • Buchwald ligand (e.g., SPhos)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add 2-Amino-3-bromo-4-chloropyridine (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.5 equiv), and sodium carbonate (2.0 equiv).

  • Add the palladacycle precatalyst (0.01 equiv) and the ligand (0.02 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed DMA via syringe.

  • Stir the reaction mixture at 100 °C for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Amination of 2-Amino-3-bromo-4-cyanopyridine

This protocol is based on the Buchwald-Hartwig amination of challenging heteroaryl halides.[9]

Materials:

  • 2-Amino-3-bromo-4-cyanopyridine

  • Benzophenone imine (as an ammonia surrogate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene and stir for 10 minutes at room temperature to pre-form the catalyst.

  • To a separate Schlenk tube, add 2-Amino-3-bromo-4-cyanopyridine (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill this tube with an inert gas.

  • Add benzophenone imine (1.2 equiv) followed by the pre-formed catalyst solution via cannula.

  • Stir the reaction mixture at 100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting imine can be hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the desired 2,3-diaminopyridine-4-carbonitrile.

  • Purify the final product by column chromatography or recrystallization.

Conclusion

The synthesis of 2,3-Diaminopyridine-4-carbonitrile is a challenging yet achievable goal through a strategic combination of modern catalytic methods. For the crucial cyanation step, palladium catalysts, particularly those compatible with non-toxic cyanide sources like K₄[Fe(CN)₆], offer a superior profile in terms of safety and efficiency. For the subsequent amination, the Buchwald-Hartwig reaction with carefully selected sterically demanding phosphine ligands provides a powerful tool to overcome the inherent difficulties of aminating electron-deficient and sterically hindered pyridine systems. The choice of catalyst should always be guided by a thorough evaluation of the specific substrate, desired scale, and available resources. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and accelerate their synthetic endeavors in the pursuit of novel chemical entities.

References

  • ResearchGate. Synthesis of amino-cyanopyridine derivatives. [Link]

  • RSC Publishing. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]

  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

  • PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Angewandte Chemie International Edition. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

  • NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • PubMed. (2018, February 2). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • PMC. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • PMC. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. [Link]

  • SciSpace. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides†. [Link]

  • ResearchGate. Comparison of catalysts for the synthesis of pyrano[2,3-d]pyrimidinone derivatives. [Link]

  • Materials Chemistry and Mechanics. Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl methylene-pyrazole derivatives. [Link]

  • ResearchGate. Photocatalytic reaction of 4-cyanopyridine with tertiary amines. [Link]

  • PubMed. (2008, November 18). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. [Link]

  • PubMed. (2003, March 12). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. [Link]

  • Organic Synthesis International. (2014, December 17). Cyanation of Aryl Halides. [Link]

  • Organic Chemistry Portal. Amination of Aminopyridines via η6-Coordination Catalysis. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. [Link]

  • PubMed. (2023, December 19). Comparative Study between 2-Furonitrile and 2-Cyanopyridine as Dehydrants in Direct Synthesis of Dialkyl Carbonates from CO2 and Alcohols over Cerium Oxide Catalyst. [Link]

  • MDPI. (2022, June 16). 3,4-Diaminopyridine-2,5-dicarbonitrile. [Link]

  • Arkivoc. Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. [Link]

Sources

Stability Assessment Guide: 2,3-Diaminopyridine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In drug discovery, 2,3-Diaminopyridine-4-carbonitrile represents a high-value but volatile scaffold. It is a critical intermediate for synthesizing imidazo[4,5-b]pyridine kinase inhibitors, yet its dual-functionality presents a stability paradox:

  • Electronic Stabilization: The electron-withdrawing nitrile (4-CN) group stabilizes the pyridine ring against oxidative metabolism (compared to unsubstituted diaminopyridines).

  • Chemical Instability: The ortho-diamine motif creates a high propensity for spontaneous cyclization, while the nitrile itself is a liability for hydrolysis under acidic or metabolic conditions.

This guide objectively compares the stability profile of this scaffold against its structural analogs and provides validated protocols to assess its integrity in your library.

Comparative Analysis: Scaffold Performance

We compare the 2,3-Diaminopyridine-4-carbonitrile (2,3-DAP-4-CN) against two common alternatives used in Structure-Activity Relationship (SAR) studies: the non-nitrile 2,3-Diaminopyridine (2,3-DAP) and the positional isomer 3,4-Diaminopyridine (3,4-DAP) .

Table 1: Physicochemical & Stability Profile Comparison
Feature2,3-DAP-4-CN (Subject)2,3-Diaminopyridine (Alternative A)3,4-Diaminopyridine (Alternative B)
Electronic State Electron-Deficient (EWG at C4)Electron-RichElectron-Rich
Ring Nitrogen pKa Low (~3.5 - 4.5)Moderate (~6.5)Moderate to High (~9.1)
Oxidative Stability High (Resistant to N-oxide formation)Low (Prone to rapid oxidation)Moderate
Hydrolytic Stability Low (Nitrile

Amide

Acid)
High (No hydrolyzable groups)High
Cyclization Risk Critical (Forms Imidazopyridines)High (Forms Imidazopyridines)Low (Geometry disfavors 5-ring closure)
Primary Degradant 2,3-DiaminoisonicotinamidePyridine-N-oxidesN-Acetyl conjugates

Expert Insight: If your target requires the 2,3-diamino motif for hinge binding in a kinase, 2,3-DAP-4-CN offers better metabolic stability than 2,3-DAP due to the deactivated ring, provided you control the nitrile hydrolysis.

Degradation Pathways & Mechanisms

Understanding the "Why" is crucial for troubleshooting. The degradation of 2,3-DAP-4-CN follows two orthogonal pathways depending on pH and reagents.

Diagram 1: Chemical Fate & Degradation Pathways

This diagram illustrates the competing pathways of Cyclization (often desired in synthesis but fatal to shelf-life) and Hydrolysis (metabolic liability).

DegradationPathways Start 2,3-Diaminopyridine- 4-carbonitrile Amide Metabolite 1: 2,3-Diaminoisonicotinamide Start->Amide Hydrolysis (pH < 2 or > 10) + Nitrilase Enzymes Imidazo Cyclized Product: Imidazo[4,5-b]pyridine Start->Imidazo Condensation w/ Carbonyls (Ortho-Effect) Acid Metabolite 2: 2,3-Diaminoisonicotinic Acid Amide->Acid Secondary Hydrolysis

Caption: Figure 1. Divergent degradation: Acid/Base stress drives nitrile hydrolysis (Red), while electrophiles drive cyclization (Green).

Experimental Protocols (Self-Validating Systems)

To rigorously assess the stability of your specific derivative, use these protocols.

Protocol A: Forced Degradation (Stress Testing)

Purpose: To determine shelf-life liabilities and validate HPLC methods.

Reagents: 1N HCl, 1N NaOH, 3% H₂O₂, AC (Acetonitrile).

  • Preparation: Dissolve 2,3-DAP-4-CN derivative to 1 mg/mL in AC/H₂O (50:50).

  • Acid Stress: Mix 100 µL sample + 100 µL 1N HCl. Heat at 60°C for 4 hours.

    • Checkpoint: Look for the Amide peak (+18 Da mass shift).

  • Base Stress: Mix 100 µL sample + 100 µL 1N NaOH. Heat at 60°C for 4 hours.

    • Checkpoint: Look for Acid peak (+19 Da mass shift from parent, +1 Da from amide).

  • Oxidative Stress: Mix 100 µL sample + 100 µL 3% H₂O₂. Incubate RT for 24 hours.

    • Expert Note: 2,3-DAP-4-CN is relatively resistant here. If you see rapid degradation, check for trace metal contamination catalyzing the oxidation.

  • Analysis: LC-MS using a C18 column (High pH resistant recommended for the base samples).

Protocol B: Microsomal Stability Assay (Metabolic Fate)

Purpose: To assess the lability of the nitrile group to hepatic enzymes.

Rationale: The nitrile group is often a "metabolic soft spot." This protocol differentiates between oxidative clearance (CYP450) and hydrolytic clearance (Nitrilase).

Workflow:

  • Incubation:

    • Test: 1 µM compound in Human Liver Microsomes (HLM) + NADPH (Cofactor).

    • Control A (Oxidative): Verapamil (High turnover).

    • Control B (Hydrolytic): 1 µM compound in HLM without NADPH.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold Acetonitrile containing Internal Standard.

  • Interpretation:

    • If clearance is high in Test but low in Control B: Metabolism is CYP-driven (Oxidation).

    • If clearance is high in Test AND Control B: Metabolism is Nitrilase/Hydrolase-driven (Nitrile Hydrolysis).

Decision Framework: When to Use This Scaffold

Use the following logic flow to determine if the 2,3-DAP-4-CN scaffold is appropriate for your drug candidate or if a switch is necessary.

Diagram 2: Stability Assessment Logic Tree

StabilityLogic Start Assess 2,3-DAP-4-CN Stability Data Q1 Is Nitrile Hydrolysis > 20% in 1h (Microsomes)? Start->Q1 Result1 High Metabolic Liability. Switch to 3-F, 3-Cl, or 3-CF3 isosteres. Q1->Result1 Yes Q2 Is Cyclization observed in solid state (Shelf)? Q1->Q2 No Result2 Formulation Issue. Store as HCl Salt to protonate amines. Q2->Result2 Yes Result3 Scaffold Viable. Proceed to PK Studies. Q2->Result3 No

Caption: Figure 2. Decision tree for scaffold optimization based on hydrolysis and cyclization data.

References

  • Kosower, E. M., & Patton, J. W. (1961). The products and kinetics of hydrolysis of cyanopyridinium ions.[1][2][3] Journal of the American Chemical Society. Link

    • Relevance: Foundational kinetics of cyanopyridine hydrolysis (4-CN vs 3-CN).
  • Słoczyńska, K., et al. (2019).[4] Metabolic stability and its role in the discovery of new chemical entities.[5][6] Acta Pharmaceutica.[4] Link

    • Relevance: General protocols for metabolic stability and intrinsic clearance calculations.[4][5]

  • Goel, R., et al. (2016).[7] I₂-mediated amination/cyclization of ketones with 2-aminopyridines... synthesis of imidazo[1,2-a]pyridines.[8] Molecular Diversity.[8] Link

    • Relevance: Details the "Ortho Effect" and cycliz
  • McEnroe, G. A., et al. (2023). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.[9] American Journal of Health-System Pharmacy. Link

    • Relevance: Comparative stability data for the 3,4-diamino isomer in formul

Sources

benchmarking new synthetic methods for 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking New Synthetic Methods for 2,3-Diaminopyridine-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2,3-diaminopyridine-4-carbonitrile scaffold is a critical pharmacophore in the development of fused heterocyclic kinase inhibitors (e.g., imidazo[4,5-c]pyridines). Its synthesis presents a classic regiochemical challenge: introducing three contiguous substituents (amino, amino, cyano) on the electron-deficient pyridine ring without compromising yield or purity.

This guide benchmarks the Traditional Nitration-Reduction Route against the Modern Palladium-Catalyzed Cyanation Route . While the traditional method utilizes accessible reagents, it suffers from severe regioselectivity issues. The modern catalytic approach, though requiring stricter control, offers a superior impurity profile and atom economy for scale-up.

Part 1: Strategic Overview & Pathway Analysis
The Core Challenge: Regiocontrol

The primary difficulty in synthesizing 2,3-diaminopyridine-4-carbonitrile lies in the electronic conflict between the directing groups.

  • The Amino Group (C2): Strongly activating, ortho/para director.[1] Directs electrophiles to C3 and C5.

  • The Cyano Group (C4): Electron-withdrawing, meta director. Deactivates the ring.

Pathway Comparison

We compare two distinct strategies to access the target molecule:

Method A: The Linear Nitration Route (Traditional)

  • Logic: Starts with the cyano group installed.[2][3] Attempts to introduce the second amino group via nitration and reduction.[3]

  • Bottleneck: Nitration of 2-amino-4-cyanopyridine favors the C5 position (sterically less hindered and electronically favored), leading to the wrong isomer (2,5-diamino).

Method B: The Convergent Catalytic Route (Modern)

  • Logic: Starts with the 2,3-diamino core (or a precursor) and installs the nitrile group last via metal catalysis.

  • Advantage: Completely avoids the C3 vs. C5 nitration selectivity issue.

SynthesisPathways Figure 1: Comparison of Linear Nitration vs. Convergent Cyanation Pathways StartA 2-Chloro-4-cyanopyridine InterA1 2-Amino-4-cyanopyridine StartA->InterA1 NH3, EtOH 120°C InterA2 Mixture: 3-Nitro (Target) + 5-Nitro (Byproduct) InterA1->InterA2 HNO3, H2SO4 (Nitration) Target 2,3-Diaminopyridine- 4-carbonitrile InterA2->Target Fe/AcOH (Reduction) StartB 2,3-Diamino-4-chloropyridine StartB->Target Pd-Catalyzed Cyanation Catalyst Pd(0) / Zn(CN)2 or K4[Fe(CN)6] Catalyst->StartB

Part 2: Detailed Protocols & Benchmarking
Method A: Traditional Nitration-Reduction

A robust but low-yielding method suitable for early-stage discovery where reagent cost is negligible.

Step 1: Amination

  • Reagents: 2-Chloro-4-cyanopyridine, Aqueous Ammonia (28%), Ethanol.

  • Conditions: Sealed tube, 120°C, 12 h.

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr). The 4-cyano group activates the 2-chloro position.

  • Yield: ~85-90%.

Step 2: Nitration (The Critical Failure Point)

  • Reagents: Fuming HNO3, Conc. H2SO4.

  • Conditions: 0°C to RT.

  • Observation: The major product is typically 2-amino-5-nitro-4-cyanopyridine due to steric hindrance at C3. The desired 3-nitro isomer is formed in minor quantities (<15%).

  • Purification: Requires tedious fractional crystallization or column chromatography.

Step 3: Reduction

  • Reagents: Iron powder, Acetic Acid (or H2, Pd/C).

  • Protocol: Reflux for 2 h.

  • Yield: 70% (from isolated 3-nitro intermediate).

Method B: Palladium-Catalyzed Cyanation (Recommended)

A high-tech method ensuring regiochemical purity.

Precursor Synthesis: Start with 2,3-diamino-4-chloropyridine . This can be accessed via the chlorination of 2,3-diamino-4-hydroxypyridine (itself derived from ethyl 2,3-diaminoisonicotinate).

Cyanation Protocol:

  • Setup: In a glovebox or under strict Ar atmosphere, charge a reaction vial with 2,3-diamino-4-chloropyridine (1.0 equiv), K4[Fe(CN)6] (0.5 equiv), Pd(OAc)2 (2 mol%), and XPhos or SPhos (4 mol%).

  • Solvent: Degassed 1,4-Dioxane : Water (1:1).

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through Celite. Extract with EtOAc. The use of K4[Fe(CN)6] avoids free cyanide toxicity and catalyst poisoning.

Key Advantage: The C-Cl bond at position 4 is chemically distinct. The reaction is 100% regioselective for the 4-position.

Part 3: Benchmarking Data Summary

The following table contrasts the two methods based on experimental data extrapolated from analogous pyridine systems.

MetricMethod A: Nitration RouteMethod B: Pd-Cyanation Route
Overall Yield Low (<10%)High (65-75%)
Regioselectivity Poor (Favors 5-isomer)Excellent (100% 4-isomer)
Atom Economy ModerateHigh
Safety Profile High (Exothermic nitration)Moderate (Cyanide source*)
Purification Difficult (Isomer separation)Simple (Filtration/Recrystallization)
Scalability Poor (Safety/Yield limits)Good (Flow chemistry compatible)

*Note: Using K4[Fe(CN)6] significantly mitigates toxicity compared to NaCN/KCN.

Part 4: Experimental Workflow (Recommended Method B)

This workflow describes the optimized catalytic cycle for the cyanation step, which is the defining "new" method for this scaffold.

Workflow Figure 2: Optimized Workflow for Pd-Catalyzed Cyanation Step1 Step 1: Catalyst Pre-activation Mix Pd(OAc)2 + Ligand (XPhos) in Dioxane (30 min, 25°C) Step2 Step 2: Substrate Addition Add 2,3-diamino-4-chloropyridine + K4[Fe(CN)6] + Base (Na2CO3) Step1->Step2 Step3 Step 3: Reaction Heat to 100°C, 12h (Argon Atmosphere) Step2->Step3 Step4 Step 4: Quench & Filter Cool to RT, Filter through Celite (Removes Pd/Fe residues) Step3->Step4 Step5 Step 5: Isolation Extract (EtOAc), Wash (Brine) Recrystallize (EtOH) Step4->Step5

References
  • Katritzky, A. R., et al. (2005).[4] "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993–997.[4] Link

  • Schickh, O., Binz, A., & Schulz, A. (1936). "Preparation of 3-aminopyridine derivatives." Berichte der deutschen chemischen Gesellschaft, 69B, 2593-2605. (Foundational work on aminopyridine nitration).[5][6]

  • Weissman, S. A., et al. (2005). "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 70(4), 1508–1510.
  • Yeung, P. Y., et al. (2013). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Angewandte Chemie International Edition, 52(38), 10035-10039. Link

  • Oluwafemi, K. A., et al. (2023).[4] "Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles." Arkivoc, 2023(7), 121-124. Link

Sources

literature comparison of 2,3-Diaminopyridine-4-carbonitrile reaction yields

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthetic methodologies for 2,3-Diaminopyridine-4-carbonitrile (CAS: 1556332-55-8), a critical intermediate in the development of 3H-imidazo[4,5-b]pyridine-based therapeutics (e.g., GSK-3β inhibitors).

The analysis contrasts the high-efficiency Direct Cyanation-Reduction Route against the conventional Methyl-Oxidation Route , demonstrating why the former offers superior yields and process safety for scale-up applications.

Executive Summary

2,3-Diaminopyridine-4-carbonitrile serves as a pivotal "linchpin" scaffold for accessing 7-cyano-imidazo[4,5-b]pyridines. Historically, these targets were accessed via the oxidation of 7-methyl precursors—a method plagued by poor selectivity and low yields (<40%).

Recent process improvements utilize a Palladium-catalyzed cyanation of 2-amino-3-nitro-4-chloropyridine, followed by hydrogenation. This route delivers the title compound in quantitative yields (>99% for the reduction step) and enables downstream cyclization yields exceeding 80% , significantly outperforming legacy alternatives.

Comparative Analysis of Synthetic Methodologies

Route A: The Optimized Cyanation-Reduction Pathway (Recommended)

This modern approach constructs the cyano-functionality before forming the imidazole ring. It avoids harsh oxidative conditions later in the synthesis.

  • Step 1 (Precursor Synthesis): Pd-catalyzed cyanation of 2-amino-3-nitro-4-chloropyridine.

  • Step 2 (Title Molecule Synthesis): Catalytic hydrogenation of the nitro group.

  • Step 3 (Application): Condensation with aldehydes to form the fused ring system.

Route B: The Conventional Methyl-Oxidation Pathway (Legacy)

This route builds the imidazole ring first with a methyl group at the 7-position, followed by oxidation to the nitrile (often via an aldehyde/oxime intermediate).

  • Drawbacks: The oxidation of the methyl group on the electron-deficient pyridine ring is sluggish and often results in N-oxide formation or ring degradation.

Data Comparison Table
MetricRoute A: Direct Cyanation (Via Title Molecule) Route B: Methyl-Oxidation (Legacy)
Key Intermediate 2,3-Diaminopyridine-4-carbonitrile 2,3-Diamino-4-methylpyridine
Critical Step Yield 71.7% (Cyanation of precursor)~30-45% (Oxidation of methyl)
Reduction Yield 99.2% (Nitro to Amine)~85-90%
Final Cyclization Yield 81.2% (Condensation)N/A (Cyclization occurs before oxidation)
Overall Efficiency High (Fewer side reactions)Low (Complex purification required)
Safety Profile Moderate (Requires Cyanide salts)Low (Often requires strong oxidants/acids)

Detailed Experimental Protocols

The following protocols are based on optimized conditions reported in CN103788086A and validated against standard Pd-catalyzed cyanation mechanics.

Protocol 1: Synthesis of Precursor (2-Amino-3-nitro-4-cyanopyridine)

This is the yield-determining step. Catalyst selection is critical.

Reagents:

  • Substrate: 2-Amino-3-nitro-4-chloropyridine (1.0 eq)[1]

  • Source: Zn(CN)₂ or NaCN (2.0 eq)[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis, 5-10 mol%) or Pd₂(dba)₃/DPPF

  • Solvent: Anhydrous DMF or NMP

Workflow:

  • Inertion: Charge reaction vessel with substrate and cyanide source. Purge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd catalyst and ligand under positive Argon pressure.

  • Heating: Heat to 100–120°C for 8–12 hours. Note: Temperatures >140°C degrade the catalyst; <80°C result in stalled conversion.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water/brine to remove DMF.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Expected Yield: 65–72% (Yellow solid).

Protocol 2: Preparation of 2,3-Diaminopyridine-4-carbonitrile

This step is highly robust and self-validating via color change (Yellow nitro


 Colorless/Tan amine).

Reagents:

  • Substrate: 2-Amino-3-nitro-4-cyanopyridine[1]

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Methanol (Anhydrous)[1]

  • Atmosphere: H₂ (Balloon pressure is sufficient)

Workflow:

  • Dissolve substrate in Methanol.

  • Add Pd/C catalyst carefully (pyrophoric risk).

  • Stir vigorously under H₂ atmosphere at 25°C for 4–8 hours.

  • Validation: Monitor TLC for disappearance of the yellow nitro spot.

  • Isolation: Filter through Celite to remove Pd. Concentrate filtrate in vacuo.

  • Expected Yield: 99.2% (Off-white to tan solid).

  • Storage: Store under inert gas at -20°C (Amine is oxidation-sensitive).

Protocol 3: Downstream Application (Cyclization)

Reagents:

  • Substrate: 2,3-Diaminopyridine-4-carbonitrile[1][2][3][4][5]

  • Electrophile: Benzaldehyde (1.0 eq)[1]

  • Oxidant/Promoter: Na₂S₂O₅ (Sodium metabisulfite, 1.0 eq)

  • Solvent: DMF[1]

Workflow:

  • Combine diamine, aldehyde, and Na₂S₂O₅ in DMF.[1]

  • Heat to 100°C for 8 hours.

  • Mechanism: Bisulfite promotes the oxidative cyclodehydrogenation of the intermediate imine.

  • Expected Yield: 81.2% (Precipitates upon water addition).[1]

Mechanistic Insights & Troubleshooting

Why Route A Outperforms Route B

The electron-deficient nature of the pyridine ring (due to the nitrogen atom) makes the 4-position susceptible to Nucleophilic Aromatic Substitution (


), but the presence of the 3-nitro group adds steric bulk and electronic complexity.
  • Catalyst Sensitivity: Standard

    
     with cyanide often fails or gives low yields (<15%) due to competing denitration. The use of Pd(0)  allows for oxidative addition into the C-Cl bond without disrupting the nitro group, boosting yields to ~70%.
    
  • Oxidation Issues in Route B: In the legacy route, oxidizing a methyl group at C7 (equivalent to C4 in the pyridine) is difficult because the fused imidazole ring is electron-rich and prone to over-oxidation, leading to complex tars.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 (<20%) Catalyst poisoning or O₂ leakEnsure rigorous Argon purge; Switch to Pd₂(dba)₃/XPhos system.
Product turns dark/black Oxidation of diamine (Step 2)Perform workup rapidly; store under N₂/Ar. Use immediately.
Incomplete Reduction Catalyst deactivationUse fresh Pd/C; Ensure H₂ pressure is maintained.

Pathway Visualization

The following diagram illustrates the high-yield flow from the chloropyridine precursor to the final drug scaffold.

SynthesisPathway Start 2-Amino-3-nitro- 4-chloropyridine (Precursor) Inter1 2-Amino-3-nitro- 4-cyanopyridine Start->Inter1 Pd(PPh3)4, Zn(CN)2 DMF, 100°C Yield: ~71% Target 2,3-Diaminopyridine- 4-carbonitrile (Title Molecule) Inter1->Target H2, Pd/C MeOH, 25°C Yield: >99% Final Imidazo[4,5-b]pyridine- 7-carbonitrile (Drug Scaffold) Target->Final R-CHO, Na2S2O5 DMF, 100°C Yield: ~81% Legacy Legacy Route: Methyl Oxidation (Yield <40%) Final->Legacy Alternative (Not Recommended)

Caption: Optimized synthetic workflow for 2,3-Diaminopyridine-4-carbonitrile showing step-wise yields.

References

  • Patent CN103788086A . Pyridoimidazole compounds and preparation method thereof. (2014).

    • Source for optimized cyanation (71.7%), reduction (99.2%), and cyclization (81.2%) yields.[1]

  • Seung, C. L., et al. (2012).[1] Design, synthesis and biological evaluation of novel imidazopyridines as potential antidiabetic GSK-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 22, 4221-4224.[1]

    • Source for the legacy "methyl-oxidation" route limit
  • Chemical Book . 2,3-Diaminopyridine-4-carbonitrile Product Entry (CAS 1556332-55-8).

    • Verification of CAS and commercial availability.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. The responsible disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,3-Diaminopyridine-4-carbonitrile, a compound that, like many specialized reagents, requires careful handling from acquisition to disposal. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and confidence to laboratory personnel.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent hazards is paramount. 2,3-Diaminopyridine-4-carbonitrile, as a member of the pyridine and nitrile chemical families, presents a multi-faceted risk profile.

  • Toxicity: Pyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1] The nitrile group (-CN) can also pose a significant health risk.

  • Irritation: The compound is known to cause skin and serious eye irritation.[1][2][3]

  • Environmental Hazards: Many pyridine-based compounds are harmful to aquatic life with long-lasting effects.

A comprehensive risk assessment must precede any handling of this waste. This involves not only understanding the chemical's properties but also evaluating the potential for exposure during the disposal process. All waste containing 2,3-Diaminopyridine-4-carbonitrile, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.[4]

Pre-Disposal: Segregation and Storage

Proper segregation and storage of chemical waste are foundational to a safe disposal workflow. The principle of "like with like" is crucial to prevent unintended and potentially dangerous reactions in the waste container.

Step-by-Step Pre-Disposal Protocol:

  • Waste Container Selection: Utilize a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with 2,3-Diaminopyridine-4-carbonitrile and be in good condition with a securely sealing lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2,3-Diaminopyridine-4-carbonitrile." The label should also include the primary hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix 2,3-Diaminopyridine-4-carbonitrile waste with other waste streams, particularly strong oxidizing agents or strong acids.[5][6]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Direct contact with 2,3-Diaminopyridine-4-carbonitrile must be avoided. The following PPE is mandatory when handling the compound or its waste:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber)To prevent dermal absorption and skin irritation.[7]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and dust.[4]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[4]
Respiratory Protection Use in a chemical fume hoodTo prevent inhalation of dust or vapors.[4]
Disposal Workflow: A Step-by-Step Guide

The disposal of 2,3-Diaminopyridine-4-carbonitrile must be conducted through a licensed hazardous waste management company. On-site treatment or disposal down the drain is strictly prohibited.

Operational Plan:

  • Waste Accumulation: Collect all waste materials contaminated with 2,3-Diaminopyridine-4-carbonitrile in the designated and labeled hazardous waste container. This includes unused or expired reagents, reaction byproducts, and contaminated disposables such as pipette tips and weighing papers.

  • Container Management: Keep the waste container securely sealed when not in use. Do not overfill the container.

  • Arrange for Pickup: Once the container is full, or if the waste has been stored for the maximum allowable time according to institutional and local regulations, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.

  • Documentation: Complete all necessary hazardous waste manifests and other required documentation accurately and legibly. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.

Disposal Decision Workflow

A flowchart for the disposal of 2,3-Diaminopyridine-4-carbonitrile waste.

Emergency Procedures: Preparedness for the Unexpected

In the event of a spill or exposure, immediate and correct action is crucial to mitigate harm.

  • Small Spills: For minor spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5] Carefully scoop the absorbed material into the designated hazardous waste container. Clean the spill area thoroughly.

  • Large Spills: In the case of a large spill, evacuate the immediate area and alert your institution's EHS or emergency response team.[6] Do not attempt to clean up a large spill without proper training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2,3-Diaminopyridine-4-carbonitrile is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most current and detailed information.

References

Sources

Comprehensive Safety and Handling Guide for 2,3-Diaminopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Hazard Assessment and Core Safety Principles

2,3-Diaminopyridine-4-carbonitrile, based on data from analogous compounds such as 4-Aminopyridine-3-carbonitrile and various diaminopyridines, should be treated as a hazardous substance.[1][2][3][4][5][6] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

GHS Hazard Classifications for Analogous Compounds:

  • Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[1][3][4][6][7]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4][5][6]

  • Serious Eye Damage/Irritation (Category 1 or 2): Causes serious eye damage or irritation.[1][2][3][4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4][5][7]

The causality behind these hazards lies in the chemical nature of aminopyridines. The amino groups can cause irritation and sensitization, and the pyridine ring system can exhibit toxicity. The nitrile group (-CN) also warrants caution due to the potential for hazardous reactions under specific conditions, although the primary, immediate hazards are associated with the aminopyridine core.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The following table summarizes the required PPE for various laboratory operations involving 2,3-Diaminopyridine-4-carbonitrile.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Chemical safety goggles with side shields- Face shield- Nitrile or butyl rubber gloves (double-gloving recommended)- Lab coat- N95-rated dust mask or a respirator with a particulate filter[5]To prevent inhalation of fine powders and to protect eyes and face from airborne particles. A face shield offers an additional layer of protection.[2] Double gloving minimizes the risk of exposure from a single glove failure.
Solution Preparation and Transfers - Chemical safety goggles- Face shield- Nitrile or butyl rubber gloves- Lab coatTo protect against splashes of the chemical solution which can cause severe eye and skin irritation.[2][8][9]
Running Reactions and Work-up - Chemical safety goggles- Nitrile or butyl rubber gloves- Lab coat- Work within a certified chemical fume hoodA chemical fume hood is essential to contain any vapors or aerosols that may be generated, especially if heating is involved.[3][4]

Note on Glove Selection: Always consult the glove manufacturer's compatibility chart for specific breakthrough times for pyridine-related compounds. While nitrile gloves are commonly used, butyl rubber may offer superior protection for prolonged handling.[8]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. The following workflow is designed to guide you from material reception to disposal.

Preparation and Engineering Controls
  • Designated Work Area: All work with 2,3-Diaminopyridine-4-carbonitrile must be conducted in a designated area within a certified chemical fume hood.[3][4]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][8][9]

  • Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills. This should include absorbent materials, a scoop, and a sealable container for waste.

Step-by-Step Handling Procedure
  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so within the chemical fume hood or in a balance enclosure to minimize the dispersion of dust.

  • Dissolving: When preparing solutions, add the solid 2,3-Diaminopyridine-4-carbonitrile to the solvent slowly to avoid splashing.

  • Reaction Setup: All reactions should be set up in the chemical fume hood. Ensure all glassware is properly secured.

  • Post-Reaction: After the reaction is complete, any work-up procedures should also be performed in the fume hood.

Storage

Store 2,3-Diaminopyridine-4-carbonitrile in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][8][10] The storage area should be clearly labeled as containing toxic chemicals.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing 2,3-Diaminopyridine-4-carbonitrile must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Unused chemical, contaminated gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Solutions containing 2,3-Diaminopyridine-4-carbonitrile should be collected in a separate, sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,3-Diaminopyridine-4-carbonitrile".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2][3][4][11] Do not dispose of this chemical down the drain.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4][8][9]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][4]

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Goggles/Face Shield - Gloves - Lab Coat - Respirator (if solid) weigh Weigh Solid in Hood prep_ppe->weigh prep_hood Verify Fume Hood Functionality prep_hood->weigh prep_emergency Locate Eyewash & Safety Shower dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Doff PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Workflow for the safe handling of 2,3-Diaminopyridine-4-carbonitrile.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Link

  • PubChem. (n.d.). 4-Aminopyridine-3-carbonitrile. National Center for Biotechnology Information. Link

  • MilliporeSigma. (2025). Safety Data Sheet. Link

  • ECHEMI. (2019). 2,3-Diaminopyridine SDS, 452-58-4 Safety Data Sheets. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 2,3-Diaminopyridine. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,3-Diaminopyridine. Link

  • MilliporeSigma. (2025). Safety Data Sheet. Link

  • Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine 95%. Link

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,3-Diaminopyridine. Link

  • Santa Cruz Biotechnology. (n.d.). 3,4-Diaminopyridine. Link

  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Amino Pyridine. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Aminopyrimidine-5-carbonitrile. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 3,4-Diaminopyridine. Link

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Link

  • Wikipedia. (n.d.). Pyridines. Link

  • Guidechem. (2023). What are the applications and storage methods of 2,3-Diaminopyridine?. Link

  • ResearchGate. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Link

  • National Center for Biotechnology Information. (n.d.). 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.